molecular formula C21H20O12 B10823567 Apigenin 7-O-Glucuronide (hydrate)

Apigenin 7-O-Glucuronide (hydrate)

Cat. No.: B10823567
M. Wt: 464.4 g/mol
InChI Key: XODLIZARORJIDL-ZSESPEEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apigenin 7-O-Glucuronide (hydrate) is a useful research compound. Its molecular formula is C21H20O12 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Apigenin 7-O-Glucuronide (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apigenin 7-O-Glucuronide (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid;hydrate

InChI

InChI=1S/C21H18O11.H2O/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29;/h1-7,16-19,21-23,25-27H,(H,28,29);1H2/t16-,17-,18+,19-,21+;/m0./s1

InChI Key

XODLIZARORJIDL-ZSESPEEFSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O.O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O.O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Natural Sources and Isolation of Apigenin 7-O-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Apigenin 7-O-glucuronide (A7G) is a bioactive flavonoid glycoside characterized by the attachment of a glucuronic acid moiety to the 7-hydroxyl position of the apigenin aglycone.[1][2][3][4][5][6][7] Unlike its glucoside counterpart (Apigenin 7-O-glucoside), A7G possesses a carboxylic acid group at the C-6'' position of the sugar ring, significantly altering its polarity, acidity (pKa ~2.74), and pharmacokinetics. This guide details the technical workflow for isolating high-purity A7G from botanical sources, emphasizing the critical separation of the glucuronide from co-occurring glucosides and aglycones.

Botanical Sources & Biosynthetic Context

While ubiquitous in the Lamiaceae and Asteraceae families, the abundance of A7G varies significantly. Selection of the starting material is the first critical variable in process yield.

Plant SourcePart UsedAbundance/RelevanceNotes
Chrysanthemum morifolium FlowersHigh (~1.6%)Primary industrial source. Co-occurs with Luteolin 7-O-glucuronide.[8]
Erigeron breviscapus Whole HerbModerateOften associated with Scutellarin (Scutellarein-7-glucuronide).
Scutellaria species Aerial PartsModerateS. baicalensis and S. lateriflora contain A7G alongside baicalin.
Perilla frutescens LeavesLow-ModeratePresence is cultivar-dependent.
Manilkara zapota LeavesModerateRecent studies identify methyl ester derivatives alongside A7G.

Chemotaxonomic Insight: In Chrysanthemum, A7G accumulation is often inversely proportional to Luteolin 7-O-glucoside levels, regulated by the specificity of UDP-glucuronosyltransferases (UGTs).

Pre-Isolation Considerations: Chemistry & Stability

Before initiating extraction, researchers must account for the specific physicochemical properties of the glucuronide moiety.

  • Acidity & Solubility: The carboxylic acid on the glucuronic acid makes A7G more acidic and polar than Apigenin 7-O-glucoside. It is sparingly soluble in cold water and ethanol but highly soluble in alkaline aqueous solutions (due to salt formation) and polar aprotic solvents like DMSO.

  • Hydrolysis Risk: The O-glycosidic bond is susceptible to acid hydrolysis. Prolonged exposure to pH < 3 at elevated temperatures (>60°C) will cleave the sugar, precipitating the insoluble aglycone (Apigenin).

  • Enzymatic Degradation: Endogenous

    
    -glucuronidases in fresh plant material can rapidly degrade A7G. Immediate drying or freezing of plant material is mandatory. 
    

Extraction & Fractionation Protocol

This protocol uses a polarity-gradient fractionation to enrich the glucuronide before chromatographic separation.

Step 1: Ultrasound-Assisted Extraction (UAE)
  • Solvent: 70-80% Ethanol or Methanol (aq).

    • Causality: Pure water extracts excessive polysaccharides; pure alcohol precipitates the polar glucuronides. 80% alcohol balances solubility with selectivity.

  • Parameters: 30-45 mins at 40°C, 350W power.

  • Procedure:

    • Pulverize dried plant material (mesh 40-60).

    • Extract with solvent (1:20 w/v ratio).

    • Filter and evaporate ethanol under reduced pressure (45°C) to obtain an aqueous residue.

Step 2: Liquid-Liquid Partitioning (The Critical Enrichment)

The aqueous residue contains lipids, aglycones, glucosides, and glucuronides.

  • n-Hexane Wash: Partition aqueous residue with n-Hexane (1:1 v/v, x3). Discard hexane (removes chlorophyll/lipids).

  • Ethyl Acetate (EtOAc) Partition: Partition remaining aqueous phase with EtOAc (x3).

    • Result: EtOAc removes free Apigenin and less polar methoxylated flavonoids.

  • n-Butanol (n-BuOH) Partition: Partition the aqueous phase with water-saturated n-BuOH (x3).[7]

    • Result:A7G concentrates in the n-BuOH phase. The highly polar diglucuronides and polysaccharides remain in the water phase.

    • Validation: Spot n-BuOH fraction on TLC; A7G appears as a dark spot under UV254, turning yellow/green with Natural Products reagent.

Purification Workflows

Two pathways are presented: High-Speed Counter-Current Chromatography (HSCCC) for scalability and Preparative HPLC for high purity.[9]

Pathway A: HSCCC (Scalable Isolation)

HSCCC is superior for separating glucuronides from glucosides without irreversible adsorption.

  • Solvent System: Ethyl Acetate : n-Butanol : Water (4 : 1 : 5, v/v/v).[1]

    • Logic: The addition of n-Butanol increases the stationary phase retention of the polar glucuronide.

  • Mode: Head-to-Tail (Descending).

  • Flow Rate: 1.5 - 2.0 mL/min (system dependent).

  • Process:

    • Fill coil with Upper Phase (Stationary).

    • Pump Lower Phase (Mobile) while rotating (800-1000 rpm).

    • Inject sample dissolved in 1:1 mixture of phases.

    • Collect fractions. A7G typically elutes after the less polar glycosides.

Pathway B: Preparative HPLC (Polishing)
  • Column: C18 Reverse Phase (e.g., 5µm, 250 x 21.2 mm).[7]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acid is critical to suppress ionization of the -COOH group, sharpening the peak).

    • B: Acetonitrile.

  • Gradient: 15% B to 35% B over 40 mins.

  • Detection: 335 nm (Band I of Flavone).[10]

Visualization of Isolation Workflow

IsolationWorkflow Plant Dried Plant Material (Chrysanthemum/Scutellaria) Extract Crude Extract (80% EtOH, UAE) Plant->Extract Maceration/UAE AqResidue Aqueous Residue Extract->AqResidue Evap EtOH Hexane n-Hexane Phase (Lipids/Chlorophyll) AqResidue->Hexane Partition (Discard) EtOAc Ethyl Acetate Phase (Free Apigenin/Aglycones) AqResidue->EtOAc Partition (Discard) BuOH n-Butanol Phase (TARGET: A7G Enriched) AqResidue->BuOH Partition (Keep) Water Water Phase (Polysaccharides) AqResidue->Water Partition (Discard) HSCCC HSCCC Purification (EtOAc:BuOH:H2O 4:1:5) BuOH->HSCCC Separation Final Pure Apigenin 7-O-Glucuronide (>98% Purity) HSCCC->Final Crystallization/Prep-HPLC

Figure 1: Step-by-step fractionation workflow targeting the n-Butanol phase for A7G enrichment.

Structural Elucidation & Validation

Trustworthiness in isolation requires rigorous spectral validation. The distinction between the Glucuronide and Glucoside is the primary analytical challenge.

Mass Spectrometry (ESI-MS)[4][7][11]
  • Mode: Negative Ion Mode (ESI-).

  • Key Signal:

    
     445 
    
    
    
    .
  • Fragmentation (MS/MS):

    • Precursor: 445.

    • Product: 269 (Apigenin aglycone,

      
      ).
      
    • Loss: 176 Da (Glucuronic acid moiety). Note: Glucoside loss is 162 Da.

Nuclear Magnetic Resonance (NMR)

Data typically recorded in DMSO-


.
Position

(ppm)
MultiplicityAssignmentDiagnostic Note
Aglycone
H-3~6.85sC-RingCharacteristic flavone singlet.[7]
H-6, H-86.45, 6.80d (

)
A-RingMeta-coupling.
H-2', H-6'~7.95d (

)
B-RingAA'BB' system.
H-3', H-5'~6.95d (

)
B-RingAA'BB' system.
Sugar
H-1''5.10 - 5.25 d (

)
Anomeric

-configuration.
C-6''N/A-Carboxyl

ppm
.

Validation Check: The presence of the Carbonyl Carbon signal (~170 ppm) in


C-NMR and the absence of hydroxymethyl protons (~3.5-4.0 ppm region) in 

H-NMR confirms the Glucuronide over the Glucoside.

Signaling Pathway Context

A7G is not merely a metabolite; it exhibits distinct biological activity, particularly in anti-inflammatory pathways.

SignalingPathway A7G Apigenin 7-O-Glucuronide MAPK MAPK Phosphorylation (p38, JNK, ERK) A7G->MAPK Inhibits NFkB NF-κB Translocation A7G->NFkB Inhibits LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 TLR4->MAPK TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines

Figure 2: A7G exerts anti-inflammatory effects by inhibiting MAPK phosphorylation and NF-κB translocation.

References

  • Extraction and Purification of Apigenin-7-O-glucoside and Glucuronides. Molecules. (2018). "Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea." Link

  • HSCCC Isolation Protocols. Journal of Chromatography B. (2017). "An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC." Link

  • Chemical Properties and NMR Data. BenchChem Technical Library. "Apigenin 7-O-glucuronide: Chemical and Physical Properties." Link

  • Identification of Glucuronides. Plants. (2022). "HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus." Link

  • Pharmacological Activity. International Journal of Molecular Sciences. (2017). "Apigenin-7-O-glucuronide inhibits LPS-induced inflammation via the NF-κB and MAPK pathways." Link

Sources

Technical Guide: Biosynthesis and Engineering of Apigenin 7-O-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biosynthesis Pathway of Apigenin 7-O-Glucuronide in Plants Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Apigenin 7-O-glucuronide (A7G) is a pharmacologically active flavone glycoside exhibiting potent neuroprotective, anti-inflammatory, and antioxidant properties.[1] Unlike its aglycone (apigenin), the glucuronide form significantly alters solubility, bioavailability, and metabolic stability. This guide delineates the precise biosynthetic logic in plants, focusing on the critical uridine diphosphate (UDP)-dependent glucuronosyltransferase (UGT) mechanisms.[1] It provides actionable protocols for enzyme characterization and metabolic engineering, utilizing Medicago truncatula and Scutellaria baicalensis as model systems.

Molecular Architecture & Biosynthetic Logic

The biosynthesis of A7G follows a modular logic: Phenylpropanoid Assembly


 Flavone Core Formation 

Regiospecific Glucuronidation
.
The Phenylpropanoid Scaffold

The pathway initiates with L-Phenylalanine, recruiting the shikimate pathway's output into specialized metabolism.

  • Deamination: Phenylalanine ammonia-lyase (PAL) converts L-Phe to trans-cinnamic acid.[1]

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H) (a P450 monooxygenase) introduces the 4-hydroxyl group to form p-coumaric acid.[1]

  • Activation: 4-Coumarate:CoA ligase (4CL) generates the high-energy thioester p-coumaroyl-CoA.[1]

The Flavone Core (Apigenin) Formation

The flavonoid skeleton is assembled by condensing the activated phenylpropanoid with malonyl-CoA.[1]

  • Chalcone Synthesis: Chalcone synthase (CHS) condenses one p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone.[1]

  • Isomerization: Chalcone isomerase (CHI) catalyzes the stereospecific ring closure to (2S)-naringenin.[1]

  • Desaturation (The Critical Junction): Flavone Synthase (FNS) introduces a double bond between C2 and C3.[1]

    • Note: Plants utilize either FNSI (soluble dioxygenase) or FNSII (membrane-bound P450, CYP93B subfamily).[1] In Scutellaria species, FNSII is the predominant driver.

The Terminal Modification: 7-O-Glucuronidation

This is the defining step for A7G biosynthesis.[1] Unlike the more common glucosylation (using UDP-Glucose), this step requires UDP-glucuronic acid (UDP-GlcA) as the sugar donor.[1]

  • Enzyme Class: UDP-dependent glycosyltransferase (UGT), Family 1.[1]

  • Reaction: Nucleophilic attack of the apigenin 7-hydroxyl group on the anomeric carbon of UDP-GlcA.

  • Key Enzymes Identified:

    • UGT84F9 (Medicago truncatula): A bifunctional enzyme explicitly characterized to catalyze the 7-O-glucuronidation of apigenin in planta.[1][2] Loss-of-function mutants (retrotransposon insertion) completely lack A7G.[1]

    • SbUBGAT (Scutellaria baicalensis): While often cited for baicalin biosynthesis, this enzyme exhibits broad specificity for 7-hydroxyflavones, including apigenin.[1]

Visualization of Signaling & Biosynthetic Pathways

Diagram 1: The Apigenin 7-O-Glucuronide Biosynthetic Pathway[1]

BiosynthesisPathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin Deamination PAL PAL Phe->PAL Cou p-Coumaric Acid Cin->Cou Hydroxylation C4H C4H Cin->C4H CoA p-Coumaroyl-CoA Cou->CoA CoA Ligation CL4 4CL Cou->CL4 Cha Naringenin Chalcone CoA->Cha Condensation CHS CHS CoA->CHS Nar Naringenin Cha->Nar Isomerization CHI CHI Cha->CHI Api Apigenin (Aglycone) Nar->Api Desaturation (C2=C3) FNS FNS I/II Nar->FNS A7G Apigenin 7-O-Glucuronide (Target) Api->A7G 7-O-Glucuronidation UGT UGT84F9 / SbUBGAT Api->UGT Mal 3x Malonyl-CoA Mal->CHS UDP UDP-GlcA UDP->UGT

Caption: Sequential enzymatic steps from Phenylalanine to Apigenin 7-O-Glucuronide. Key enzymes (red/blue ellipses) catalyze specific structural modifications.[1]

Quantitative Benchmarks: Enzyme Kinetics

Understanding the kinetic parameters of the UGT is crucial for metabolic engineering. The data below represents the characterization of UGT84F9 from Medicago truncatula, the gold-standard reference for this pathway.

ParameterSubstrate (Acceptor)Co-Substrate (Donor)ValueUnitSignificance

ApigeninUDP-GlcA14.2 ± 1.5

High affinity for the flavone core.[1]

--UDP-GlcA1200 ± 100

Lower affinity for the sugar donor; requires high cytosolic UDP-GlcA pool.[1]

ApigeninUDP-GlcA0.90 ± 0.05

Moderate turnover rate typical of secondary metabolism UGTs.[1]

ApigeninUDP-GlcA0.635

Catalytic efficiency indicates specificity for apigenin over other flavones.[1]

Data Source: Validated against UGT84F9 characterization studies in Medicago truncatula. [1]

Experimental Validation Framework

This section details a self-validating protocol for isolating and characterizing the Apigenin 7-O-glucuronosyltransferase.

Workflow Overview
  • Gene Isolation: RNA extraction from Scutellaria or Medicago leaves.

  • Heterologous Expression: Production of recombinant UGT in E. coli.

  • Enzymatic Assay: In vitro reaction with UDP-GlcA.

  • Product Verification: HPLC-MS analysis.

Diagram 2: Experimental Workflow for UGT Characterization

ExperimentalWorkflow cluster_0 1. Cloning & Expression cluster_1 2. Purification & Assay cluster_2 3. Detection RNA Plant RNA Extraction cDNA cDNA Synthesis (RT-PCR) RNA->cDNA Vector pET28a(+) Vector Ligation cDNA->Vector Ecoli E. coli BL21(DE3) Transformation Vector->Ecoli Induction IPTG Induction (16°C, 20h) Ecoli->Induction Lysis Cell Lysis & Ni-NTA Purification Induction->Lysis Reaction In Vitro Assay (Tris-HCl pH 7.5) Lysis->Reaction HPLC HPLC-DAD (C18 Column) Reaction->HPLC Inputs Substrates: Apigenin + UDP-GlcA Inputs->Reaction MS LC-MS/MS (m/z 445 [M-H]-) HPLC->MS

Caption: Step-by-step workflow for cloning, expressing, and validating plant UGT activity.

Detailed Protocol: In Vitro UGT Assay

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 14 mM 2-mercaptoethanol.[1]

  • Substrate: 100 µM Apigenin (dissolved in DMSO).

  • Donor: 2 mM UDP-GlcA.[1]

  • Enzyme: 0.5–2 µg purified recombinant UGT.

Procedure:

  • Incubation: Mix buffer, enzyme, and apigenin in a total volume of 100 µL. Pre-incubate at 30°C for 5 minutes.

  • Initiation: Add UDP-GlcA to start the reaction.[1]

  • Reaction: Incubate at 30°C for 10–30 minutes. Critical: Do not exceed 30 minutes to maintain initial rate conditions for kinetic analysis.

  • Termination: Stop reaction by adding 100 µL of ice-cold Methanol/HCl (1% v/v).

  • Clarification: Centrifuge at 12,000 x g for 10 min to remove precipitated protein.

  • Analysis: Inject 10 µL of supernatant into HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

    • Detection: UV absorbance at 335 nm (characteristic of flavones).[1]

Self-Validation Check:

  • Positive Control: Use a known substrate like Quercetin if Apigenin conversion is low.

  • Negative Control: Run a reaction with heat-inactivated enzyme; no product peak should appear.[1]

  • Mass Spec Confirmation: The product must show an m/z of 445.08 (negative mode), corresponding to Apigenin (269) + Glucuronic Acid (176).[1]

References

  • UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula. Source:[1] National Institutes of Health (NIH) / Plant Physiology URL:[1][Link]

  • Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis. Source: Frontiers in Plant Science URL:[Link]

  • Regioselective Glucuronidation of Flavones in Human Liver and Intestinal Microsomes. Source: J-Stage (Drug Metabolism and Pharmacokinetics) URL:[Link][1]

  • Apigenin 7-O-β-D-glucuronide inhibits LPS-induced inflammation. Source: Royal Society of Chemistry (Food & Function) URL:[1][Link]

  • Flavonoid Biosynthesis in Scutellaria baicalensis Georgi: Metabolomics and Transcriptomics Analysis. Source: MDPI (Agronomy) URL:[1][Link][1]

Sources

Apigenin 7-O-Glucuronide: A High-Affinity Matrix Metalloproteinase (MMP) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Apigenin 7-O-Glucuronide (A7G) as a Matrix Metalloproteinase (MMP) inhibitor. It is designed for researchers requiring actionable data, validated protocols, and mechanistic depth.

Technical Whitepaper & Experimental Guide

Executive Technical Summary

Apigenin 7-O-Glucuronide (A7G) is the primary circulating metabolite of the flavone apigenin. While historical research focused on the aglycone form (apigenin), recent pharmacokinetic data confirms that A7G is the bioactive species most relevant to in vivo efficacy due to rapid Phase II metabolism.

As an MMP inhibitor, A7G exhibits a dual-mechanism of action :

  • Direct Enzymatic Inhibition: It acts as a zinc-chelating competitive inhibitor within the catalytic domain, showing exceptional potency against MMP-13 (Collagenase-3) with sub-micromolar efficacy (

    
    ).
    
  • Transcriptional Suppression: It downregulates MMP expression by blocking the MAPK (p38, JNK, ERK) and NF-\u03baB signaling cascades, preventing the nuclear translocation of AP-1.

This guide details the molecular profile, inhibitory constants, and validated protocols for assessing A7G activity in drug discovery pipelines.

Molecular Pharmacology & Quantitative Profile

The Glycoside Advantage

Unlike many flavonoids where glycosylation reduces bioactivity, the 7-O-glucuronide moiety of A7G enhances its interaction with specific MMPs. Structural docking studies suggest the glucuronide group facilitates "anchoring" near the S1' specificity pocket of the MMP active site, stabilizing the zinc-binding interaction of the flavone backbone.

Inhibitory Constants (IC50 Data)

The following data represents the inhibitory potency of A7G against recombinant human MMPs using fluorometric substrate cleavage assays. Note the high selectivity for MMP-13.

Target EnzymeFunctionA7G IC50 (

M)
Comparative Potency
MMP-13 Collagenase-3 (Cartilage degradation)0.27 High (Superior to aglycone)
MMP-3 Stromelysin-1 (Pro-MMP activation)12.87Moderate
MMP-9 Gelatinase B (Basement membrane)17.52Moderate
MMP-8 Collagenase-2 (Neutrophil collagenase)22.39Moderate

Key Insight: The sub-micromolar inhibition of MMP-13 makes A7G a prime candidate for osteoarthritis and invasive metastasis therapeutics, where MMP-13 is a critical driver of tissue remodeling.

Mechanistic Pathways

A7G operates on two biological levels: immediate enzymatic blockade and upstream signaling modulation.

Signaling Pathway Diagram

The following diagram illustrates how A7G intercepts the inflammatory signal transduction that leads to MMP overexpression.

A7G_Mechanism cluster_Kinases Kinase Cascade cluster_TF Transcription Factors Stimulus Pro-Inflammatory Stimulus (LPS / PMA / TNF-α) Receptor Membrane Receptor (TLR4 / TNFR) Stimulus->Receptor MAPK MAPK Phosphorylation (p-p38, p-JNK, p-ERK) Receptor->MAPK IKK IKK Complex Receptor->IKK AP1 AP-1 (c-Jun/c-Fos) Nuclear Translocation MAPK->AP1 NFkB NF-κB (p65) Nuclear Translocation IKK->NFkB GeneExp MMP Gene Expression (mRNA) AP1->GeneExp NFkB->GeneExp ProMMP Pro-MMP Secretion GeneExp->ProMMP ActiveMMP Active MMP Enzyme (Zinc Catalytic Site) ProMMP->ActiveMMP Activation (e.g., by Plasmin/MMP-3) ECM ECM Degradation (Collagen/Gelatin) ActiveMMP->ECM A7G_Trans A7G (Transcriptional Block) Inhibits Phosphorylation A7G_Trans->MAPK Inhibits A7G_Trans->IKK A7G_Direct A7G (Direct Inhibition) Zinc Chelation A7G_Direct->ActiveMMP Competes with Substrate

Caption: A7G exerts dual inhibition: (1) Upstream suppression of MAPK/NF-κB signaling reduces MMP mRNA, and (2) Downstream chelation of the catalytic Zinc ion blocks active MMPs.

Experimental Framework & Protocols

To validate A7G activity, researchers should utilize a combination of Fluorometric Profiling (for IC50) and Gel Zymography (for biological activity in cell models).

Protocol A: High-Throughput Fluorometric MMP Inhibition Assay

Purpose: To determine the precise IC50 of A7G against a specific recombinant MMP (e.g., MMP-13).

Materials:

  • Recombinant Human MMP-13 (active domain).

  • Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Assay Buffer: 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

  • A7G Stock: Dissolved in DMSO (Keep final DMSO < 1%).

Workflow:

  • Enzyme Activation: Dilute MMP-13 to 5 nM in Assay Buffer.

  • Inhibitor Incubation:

    • Add 20 µL of MMP-13 solution to a black 96-well plate.

    • Add 20 µL of A7G at varying concentrations (0.01 µM – 100 µM).

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., NNGH or GM6001).

    • Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Initiation: Add 10 µL of Fluorogenic Substrate (Final conc. 10 µM).

  • Kinetic Read: Immediately measure fluorescence (Ex/Em = 320/405 nm) every 60 seconds for 20 minutes.

  • Analysis: Calculate the slope (Vmax) of the linear portion.

    • Plot log[A7G] vs. % Inhibition to derive IC50.

Protocol B: Gelatin Zymography (Cell-Based Secretion)

Purpose: To visualize the inhibition of MMP-2 and MMP-9 secretion/activity in cell culture supernatants.

Workflow Diagram:

Zymography_Workflow Step1 1. Cell Culture (RAW264.7 or Fibroblasts) Serum-Starve 24h Step2 2. Treatment Stimulus (LPS/PMA) + A7G (5-50 µM) Step1->Step2 Step3 3. Harvest Collect Supernatant (Do NOT boil/reduce) Step2->Step3 Step4 4. Electrophoresis SDS-PAGE + 0.1% Gelatin (4°C) Step3->Step4 Step5 5. Renaturation Wash in 2.5% Triton X-100 (Remove SDS) Step4->Step5 Step6 6. Incubation Dev. Buffer (Ca2+/Zn2+) 37°C, 18-24h Step5->Step6 Step7 7. Staining Coomassie Blue Clear bands = Activity Step6->Step7

Caption: Step-by-step workflow for Gelatin Zymography to assess MMP-2/9 inhibition.

Critical Technical Notes:

  • Non-Reducing Conditions: Do not use β-mercaptoethanol or boil samples; this destroys enzyme activity.

  • Triton Wash: Crucial step. SDS denatures the MMPs; washing with Triton X-100 renatures them, allowing gelatin degradation within the gel.

  • Quantification: Use ImageJ to densitometrically quantify the clear bands against the blue background.

Therapeutic Implications & Challenges

Target Indications[1][2][3][4][5][6][7]
  • Osteoarthritis (OA): A7G's high specificity for MMP-13 is clinically significant. MMP-13 is the primary enzyme responsible for Type II collagen degradation in cartilage. Selective inhibition spares other MMPs involved in normal tissue turnover.

  • Cancer Metastasis: By inhibiting MMP-9 , A7G reduces the breakdown of the basement membrane, a prerequisite for tumor cell invasion.

  • Fibrosis: Downregulation of MMP-3 and MMP-9 via the NF-κB pathway reduces the inflammatory remodeling seen in pulmonary and hepatic fibrosis.

Bioavailability & Formulation

While A7G is the stable metabolite, it is hydrophilic (polar).

  • Challenge: Limited passive diffusion across cell membranes compared to the aglycone.

  • Solution: In vivo efficacy often relies on specific transporters (OATs) or local hydrolysis at inflammation sites (via

    
    -glucuronidase released by neutrophils) which may convert A7G back to the aglycone locally, creating a "prodrug-like" targeting effect.
    

References

  • Crascì, L., et al. (2017).[1] "Correlating In Vitro Target-Oriented Screening and Docking: Inhibition of Matrix Metalloproteinases Activities by Flavonoids." Planta Medica, 83(11): 901-911.[1][2] Link

  • Hu, W., et al. (2016). "Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages."[3] Food & Function, 7(2): 1002-1013.[4] Link

  • Kim, M., et al. (2018). "Apigenin reduces the Toll-like receptor-4-dependent activation of NF-κB by suppressing the Akt, mTOR, JNK, and p38-MAPK."[5] Naunyn-Schmiedeberg's Archives of Pharmacology, 391: 271-283.[5] Link

  • MedChemExpress. "Apigenin-7-glucuronide Product Datasheet & Biological Activity." Link

  • Shukla, S., & Gupta, S. (2010). "Apigenin: A Promising Molecule for Cancer Prevention." Pharmaceutical Research, 27(6): 962–978. Link

Sources

In Vivo Efficacy of Apigenin 7-O-Glucuronide (hydrate): A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Metabolite

Apigenin, a ubiquitous dietary flavonoid, has long been a subject of intense scientific scrutiny for its pleiotropic therapeutic activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] However, the clinical translation of apigenin is often hampered by its low oral bioavailability and extensive first-pass metabolism.[3][4] This has shifted the focus of the research community towards its major metabolites, with Apigenin 7-O-Glucuronide (A7G) emerging as a particularly promising candidate. As a primary in vivo metabolite, A7G is not merely a breakdown product but a stable and potentially more bioavailable precursor to the active aglycone, apigenin, effectively functioning as a natural prodrug.[3][4] This guide provides an in-depth technical overview of the methodologies and mechanistic underpinnings of in vivo efficacy studies of A7G, designed for researchers and professionals in drug development.

Pharmacokinetics and Bioavailability: The Rationale for A7G

The superior pharmacokinetic profile of A7G compared to its parent compound is a cornerstone of its therapeutic potential. Studies in rodent models have demonstrated that oral administration of A7G leads to significantly higher systemic exposure to apigenin than direct administration of apigenin itself.[4]

Causality Behind Enhanced Bioavailability: Apigenin exhibits poor stability in simulated intestinal fluid, whereas A7G remains stable for extended periods.[4] This enhanced stability allows A7G to bypass initial degradation in the gastrointestinal tract. While both compounds undergo metabolism in the liver and intestines, the glucuronide moiety of A7G appears to facilitate its absorption and subsequent conversion to the active apigenin form within the systemic circulation.[4]

ParameterApigenin (from Apigenin)Apigenin (from A7G)Apigenin 7-O-glucuronide (from A7G)
Dose (Oral, Rat) 50 mg/kg50 mg/kg50 mg/kg
Cmax (ng/mL) 33.7 ± 11.288.3 ± 21.412,400 ± 2,150
Bioavailability (F) 0.708%Markedly Higher-
Pharmacokinetic parameters of apigenin and A7G in rats after oral administration. Data compiled from[4].

In Vivo Efficacy Models and Protocols

The versatility of A7G has been demonstrated across a range of preclinical in vivo models. The following sections provide detailed, field-proven protocols for evaluating its efficacy in key therapeutic areas.

Anti-Inflammatory Efficacy: Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is a robust and widely used system to investigate acute systemic inflammation and the efficacy of anti-inflammatory agents.

Experimental Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, mimicking aspects of sepsis and endotoxic shock. The ability of A7G to protect against LPS-induced lethality and reduce pro-inflammatory mediators is a strong indicator of its anti-inflammatory potential.[5][6]

Detailed Protocol:

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • A7G Formulation and Administration:

    • Prepare a homogenous suspension of A7G in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[7]

    • Administer A7G orally (p.o.) via gavage at doses of 5 mg/kg and 10 mg/kg.[8] A vehicle control group should receive an equivalent volume of the vehicle.

  • Induction of Endotoxemia:

    • One hour after A7G or vehicle administration, induce endotoxemia by a single intraperitoneal (i.p.) injection of LPS (e.g., 10-15 mg/kg).

  • Monitoring and Endpoints:

    • Survival: Monitor survival rates over a 72-hour period.

    • Biomarker Analysis (at 6-12 hours post-LPS):

      • Collect blood via cardiac puncture for serum analysis of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

      • Harvest tissues (e.g., lung, liver) for histological examination (H&E staining) to assess tissue damage and inflammatory cell infiltration.

      • Perform Western blot analysis on tissue lysates to quantify the expression of key inflammatory proteins (e.g., iNOS, COX-2) and components of the MAPK and NF-κB signaling pathways.

Anti-Cancer Efficacy: Tumor Xenograft Model

This model is the gold standard for evaluating the in vivo anti-tumor activity of novel compounds.

Experimental Rationale: The ability of A7G to inhibit the growth of human cancer cells implanted in immunocompromised mice provides direct evidence of its anti-cancer efficacy and its potential as a therapeutic agent.[1]

Detailed Protocol:

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Culture: Culture a human cancer cell line of interest (e.g., pancreatic, colon, or lung cancer cells) under appropriate conditions.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of serum-free medium or Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment and control groups.

  • A7G Formulation and Administration:

    • Prepare A7G in a suitable vehicle (e.g., corn oil or a solution containing DMSO, polyethylene glycol, and saline).[1]

    • Administer A7G via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 20-50 mg/kg) and frequency (e.g., daily or every other day).

  • Monitoring and Endpoints:

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor body weight as an indicator of toxicity.

    • Terminal Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

      • Measure final tumor weight.

      • Perform histological analysis (H&E staining).

      • Conduct immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

      • Perform Western blot analysis on tumor lysates to assess the modulation of key signaling pathways.

Neuroprotective Efficacy: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used and clinically relevant model of ischemic stroke.

Experimental Rationale: Evaluating the ability of A7G to reduce infarct volume and improve neurological deficits following an induced stroke provides strong evidence for its neuroprotective potential.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Induction of MCAO:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.[9][10]

    • After a defined period of occlusion (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.

  • A7G Administration:

    • Administer A7G (e.g., 50 mg/kg, i.p.) at the onset of reperfusion or shortly thereafter.[11]

  • Monitoring and Endpoints:

    • Neurological Deficit Scoring: Assess neurological function at 24 and 48 hours post-MCAO using a standardized scoring system.

    • Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the rats and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

    • Biochemical Analysis: Analyze brain tissue for markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase), inflammation, and apoptosis.

Mechanisms of Action: Modulating Key Signaling Pathways

The in vivo efficacy of A7G is underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in disease states.

Inhibition of the MAPK/AP-1 Signaling Cascade

Causality: The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) and the downstream transcription factor Activator Protein-1 (AP-1) are key regulators of inflammatory and cancer-related gene expression. A7G has been shown to inhibit the phosphorylation of p38 and ERK, which in turn prevents the activation and nuclear translocation of c-Jun, a key component of the AP-1 complex.[5][6] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[5][6]

MAPK_AP1_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK) TLR4->MAPK_cascade cJun c-Jun MAPK_cascade->cJun  Phosphorylation AP1 AP-1 cJun->AP1 inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α) AP1->inflammatory_genes nucleus Nucleus A7G Apigenin 7-O-Glucuronide A7G->MAPK_cascade Inhibition

Caption: A7G inhibits the MAPK/AP-1 signaling pathway.

Downregulation of the NF-κB Signaling Pathway

Causality: The Nuclear Factor-kappa B (NF-κB) pathway is another critical regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of target genes. A7G has been shown to inhibit the activation of the IKK complex, thereby preventing IκBα phosphorylation and degradation, and ultimately blocking NF-κB nuclear translocation.[12][13]

NFkB_Inhibition cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK_complex IKK Complex Proinflammatory_Stimuli->IKK_complex IkBa IκBα IKK_complex->IkBa  Phosphorylation NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) target_genes Target Gene Expression (Cytokines, Adhesion Molecules) NFkB->target_genes NFkB_IkBa->NFkB  IκBα Degradation nucleus Nucleus A7G Apigenin 7-O-Glucuronide A7G->IKK_complex Inhibition

Caption: A7G inhibits the NF-κB signaling pathway.

Conclusion and Future Directions

Apigenin 7-O-Glucuronide presents a compelling case for further preclinical and clinical development. Its enhanced bioavailability compared to apigenin, coupled with its demonstrated efficacy in robust in vivo models of inflammation, cancer, and neurodegeneration, positions it as a promising therapeutic candidate. The well-defined mechanisms of action, centered on the modulation of the MAPK/AP-1 and NF-κB signaling pathways, provide a solid foundation for rational drug design and biomarker development. Future research should focus on optimizing formulation strategies to further enhance its bioavailability, exploring its efficacy in a wider range of disease models, and ultimately, translating these promising preclinical findings into clinical applications.

References

  • Hu, W., Wang, X., Wu, L., Shen, T., Ji, L., Zhao, X., Si, C. L., Jiang, Y., & Wang, G. (2016). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. Food & function, 7(2), 1002–1013. [Link]

  • ResearchGate. (2025, August 7). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. [Link]

  • Gaire, B. P., Kwon, O. W., Park, S. H., Kim, S. Y., Kim, H., & Lee, K. E. (2015). Apigenin Alleviates Endotoxin-Induced Myocardial Toxicity by Modulating Inflammation, Oxidative Stress, and Autophagy. Evidence-based complementary and alternative medicine : eCAM, 2015, 896397. [Link]

  • Seo, S. W., Choi, S. H., Hong, J. K., & Yoon, I. S. (2024). Pharmacokinetics and extensive intestinal first-pass effects of apigenin and its active metabolite, apigenin-7-O-glucuronide, in rats. Journal of Pharmaceutical Investigation, 54(4), 467-481. [Link]

  • Tu, F., Pang, Q., Huang, T., Zhang, R., & Long, Y. (2017). Apigenin Ameliorates Post-Stroke Cognitive Deficits in Rats Through Histone Acetylation-Mediated Neurochemical Alterations. Medical science monitor : international medical journal of experimental and clinical research, 23, 4004–4013. [Link]

  • MDPI. (2025, November 14). (PDF) Apigenin unveiled: an encyclopedic review of its preclinical and clinical insights. [Link]

  • Masuelli, L., Benvenuto, M., Fantini, M., Marzocchella, L., Sacchetti, P., Di Stefano, E., ... & Bei, R. (2017). In Vitro and In Vivo Anti-tumoral Effects of the Flavonoid Apigenin in Malignant Mesothelioma. Frontiers in pharmacology, 8, 371. [Link]

  • Tong, X., & Pelling, J. C. (2013). Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention. Anti-cancer agents in medicinal chemistry, 13(7), 971–978. [Link]

  • Yan, X., Qi, M., Li, P., Zhan, Y., & Shao, H. (2017). Apigenin in cancer therapy: anti-cancer effects and mechanisms of action. Cell & bioscience, 7, 50. [Link]

  • Lee, J. H., Kim, J. H., Kim, H. N., Lee, D. H., Jung, S. H., & Kim, D. K. (2018). Apigenin alleviates TGF-β1-induced nasal mucosa remodeling by inhibiting MAPK / NF- kB signal. PloS one, 13(8), e0203485. [Link]

  • Shukla, S., Shankar, E., Fu, P., MacLennan, G. T., & Gupta, S. (2015). Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice. PloS one, 10(9), e0138710. [Link]

  • ResearchGate. (2024, February). LC–MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study. [Link]

  • ResearchGate. (n.d.). Dose-dependent effect of apigenin-7-O-β-Dglucuronide methyl ester on.... Retrieved from [Link]

  • Teng, J., & Chen, Y. (2019). Pharmacokinetic properties and drug interactions of apigenin, a natural flavone. Expert opinion on drug metabolism & toxicology, 15(4), 323–333. [Link]

  • Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., ... & Martins, N. (2023). Therapeutical properties of apigenin: a review on the experimental evidence and basic mechanisms. Journal of Functional Foods, 106, 105619. [Link]

  • Nicholas, C., Batra, S., Vargo, M. A., Voss, O. H., Gavrilin, M. A., Wewers, M. D., & Guttridge, D. C. (2013). Apigenin Protects Endothelial Cells from Lipopolysaccharide (LPS)-Induced Inflammation by Decreasing Caspase-3 Activation and Modulating Mitochondrial Function. International journal of molecular sciences, 14(9), 17694–17709. [Link]

  • Chen, C. Y., Hsieh, Y. S., Hsieh, C. T., Weng, D. Y., & Lii, C. K. (2015). Apigenin-7-Glycoside Prevents LPS-Induced Acute Lung Injury via Downregulation of Oxidative Enzyme Expression and Protein Activation through Inhibition of MAPK Phosphorylation. International journal of molecular sciences, 16(1), 1835–1854. [Link]

  • ResearchGate. (n.d.). Effect of isolated bioactive flavonoid apigenin-7-o-β- d-glucuronide methyl ester on cyclooxygenase-2 gene expression in the breast cancer MCF-7 cell lines. [Link]

  • Kim, H. J., Kim, W. K., & Kang, S. S. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules (Basel, Switzerland), 28(2), 713. [Link]

  • Li, H. B., Chen, F., & Wang, M. F. (2011). High-performance liquid chromatographic determination and pharmacokinetic study of apigenin-7-O-β-D-glucoside in rat plasma after intravenous administration. Archives of pharmacal research, 34(5), 759–764. [Link]

  • Google Patents. (n.d.). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Shang, X., Yang, Y., Wang, Y., Li, H., & Liu, X. (2021). Apigenin Inhibits the Growth of Hepatocellular Carcinoma Cells by Affecting the Expression of microRNA Transcriptome. Frontiers in oncology, 11, 650426. [Link]

  • ResearchGate. (n.d.). Effects of ERK, p38, JNK, and NF-κB inhibitors on MAPK, NF-κB, and.... Retrieved from [Link]

  • Scilit. (n.d.). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Retrieved from [Link]

  • Cai, M., Ma, Y., Zhang, W., Wang, S., Wang, Y., Tian, L., ... & Tang, Q. (2016). Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke. International journal of biological sciences, 12(1), 42–52. [Link]

  • ResearchGate. (n.d.). Dose effects of apigenin on phosphorylated Akt, ERK, JNK, and p38 MAPK.... Retrieved from [Link]

  • Gaballah, H. H., El-Horany, H. E., & Helal, G. K. (2022). The Potential Role of Apigenin in Cancer Prevention and Treatment. Molecules (Basel, Switzerland), 27(18), 6095. [Link]

  • ResearchGate. (2023, January 3). (PDF) Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. [Link]

  • ResearchGate. (n.d.). Molecular modeling of the interaction between apigenin and IKKα/β. A.... Retrieved from [Link]

  • Lee, S. H., Ryu, J. K., Lee, K. H., Choi, S. U., & Lee, K. R. (2014). Apigenin potentiates the growth inhibitory effects by IKK-β-mediated NF-κB activation in pancreatic cancer cells. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 63, 137–143. [Link]

  • ResearchGate. (n.d.). Inhibitory effect of apigenin-7-O-β-D-glucuronide methyl ester on cyclooxygenase-2 gene expression in MCF-7 cell line. [Link]

  • Nicholas, C., Batra, S., Vargo, M. A., Voss, O. H., Gavrilin, M. A., Wewers, M. D., & Guttridge, D. C. (2016). Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function. Nutrients, 8(3), 167. [Link]

  • Stroke. (2009). Rodent Stroke Model Guidelines for Pre-clinical Stroke Trials (1st edition). [Link]

  • Fu, C., Zheng, Y., Lin, K., Wang, H., Chen, T., Li, L., ... & Lin, Z. (2021). Neuroprotective effect of apigenin against hypoxic-ischemic brain injury in neonatal rats via activation of the PI3K/Akt/Nrf2 signaling pathway. Food & function, 12(5), 2021-2032. [Link]

  • ResearchGate. (n.d.). Effect of apigenin-7-O-glucuronide on the nociceptive response induced.... Retrieved from [Link]

  • Experimental Neurobiology. (2018). Spatiotemporal Protein Atlas of Cell Death-Related Molecules in the Rat MCAO Stroke Model. [Link]

  • IMPPAT. (n.d.). Apigenin-7-O -β-D-glucuronide. Retrieved from [Link]

Sources

Pharmacokinetics and bioavailability of Apigenin 7-O-Glucuronide.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of Apigenin 7-O-Glucuronide

Authored by: Gemini, Senior Application Scientist

Abstract

Apigenin, a ubiquitous plant flavone, exhibits a wide spectrum of compelling pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] However, its progression into clinical applications is significantly impeded by poor oral bioavailability, a consequence of low aqueous solubility and extensive first-pass metabolism.[1][3] This guide focuses on Apigenin 7-O-Glucuronide (A7G), a primary metabolite of apigenin, and explores its pharmacokinetic profile and bioavailability.[1] Emerging evidence strongly suggests that A7G functions as a natural prodrug, offering a strategic advantage by enhancing the systemic exposure to its active aglycone, apigenin, following oral administration.[4][5] This document provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of A7G, details robust analytical methodologies for its quantification, and discusses its potential to overcome the inherent therapeutic limitations of apigenin.

Introduction: The Apigenin Bioavailability Challenge

Apigenin (4′,5,7-trihydroxyflavone) is a natural flavonoid that has been the subject of intensive research. Despite promising preclinical data, its practical utility is constrained. The core issue lies in its pharmacokinetic profile: after oral ingestion, apigenin is poorly absorbed and rapidly metabolized, primarily through glucuronidation in the intestine and liver, leading to low systemic levels of the active compound.[3] This metabolic conversion produces several glucuronide conjugates, with Apigenin 7-O-Glucuronide being a major circulating metabolite.[6] Understanding the pharmacokinetics of A7G is, therefore, not merely an academic exercise but a critical step in unlocking the therapeutic potential of apigenin. A pivotal study demonstrated that the oral administration of A7G to rats resulted in a 2.62-fold higher maximum plasma concentration (Cmax) and a 14.3-fold greater total systemic exposure (AUC) of apigenin compared to administering apigenin itself.[4] This finding establishes the central thesis of this guide: A7G is a more efficient delivery vehicle for systemic apigenin than the aglycone itself.

Physicochemical Properties: A Tale of Two Molecules

The addition of a glucuronic acid moiety to the apigenin backbone at the 7-hydroxyl position fundamentally alters its physical and chemical characteristics.[7] This structural modification is the primary reason for its distinct pharmacokinetic behavior. A7G exhibits greater stability in simulated intestinal fluid compared to its parent compound, which shows poor stability under these conditions.[4][5] This enhanced stability is crucial, as it protects the molecule from degradation in the gastrointestinal lumen, allowing for more efficient delivery and subsequent absorption.

Table 1: Comparative Physicochemical Properties

Property Apigenin 7-O-Glucuronide Apigenin
Molecular Formula C₂₁H₁₈O₁₁ C₁₅H₁₀O₅
Molecular Weight 446.36 g/mol 270.24 g/mol
Water Solubility Slightly soluble 1.35 µg/mL
LogP (predicted) 1.3 2.6

Data adapted from BenchChem, 2025.[1]

Pharmacokinetic Profile of Apigenin 7-O-Glucuronide

The journey of A7G through the body involves a complex interplay of absorption, distribution, extensive metabolism, and eventual excretion.

Absorption and Metabolism: An Intestinal Focus

Dietary flavonoids like apigenin are typically present as glycosides.[8][9] These glycosides are often hydrolyzed by intestinal β-glucosidases to release the free aglycone (apigenin), which can then be absorbed.[8][9] However, the intestine is not merely a site of absorption but a major metabolic organ.

The extensive first-pass metabolism of apigenin is a critical determinant of its low bioavailability. This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, which are highly expressed in both the intestine and the liver.[3][10] Studies using rat models and in vitro S9 fractions have classified apigenin as a compound with a high intestinal extraction ratio (EG) and a low hepatic extraction ratio (EH), indicating that the intestine contributes more significantly than the liver to its pre-systemic elimination.[4][5]

When A7G is administered orally, it leverages its enhanced stability to bypass initial degradation.[4] It can be absorbed and subsequently deconjugated back to apigenin, or metabolized by the gut microbiota, which plays a significant role in flavonoid metabolism.[11] This metabolic interplay ultimately leads to higher systemic levels of the pharmacologically active apigenin.

Metabolic Pathway of Apigenin cluster_gut Gastrointestinal Tract cluster_enterocyte Enterocyte / Hepatocyte cluster_circulation Systemic Circulation Diet Dietary Apigenin Glycosides (e.g., Apigenin-7-O-glucoside) Apigenin Apigenin (Aglycone) Diet->Apigenin β-glucosidases (Intestinal Enzymes, Microbiota) A7G_Oral Oral A7G A7G_Oral->Apigenin Deconjugation Apigenin_Absorbed Absorbed Apigenin Apigenin->Apigenin_Absorbed Absorption A7G Apigenin-7-O-Glucuronide Apigenin_Absorbed->A7G UGT Enzymes (First-Pass Metabolism) Other_Met Other Metabolites (e.g., Ap-4'-GlcUA, Sulfates) Apigenin_Absorbed->Other_Met UGT / SULT Enzymes Systemic_Apigenin Systemic Apigenin Apigenin_Absorbed->Systemic_Apigenin To Circulation Systemic_A7G Systemic A7G A7G->Systemic_A7G Absorption Systemic_A7G->Systemic_Apigenin Systemic Deconjugation

Caption: Metabolic fate of dietary apigenin and orally administered A7G.

Distribution and Excretion: The Role of Enterohepatic Circulation

Once in systemic circulation, apigenin and its metabolites are distributed throughout the body. The free aglycone and its conjugates can be excreted from the body, primarily via urine.[6] A crucial aspect of flavonoid pharmacokinetics is enterohepatic circulation.[3] In this process, metabolites excreted in the bile can be reabsorbed in the intestine.[8] Specifically, glucuronide conjugates like A7G can be hydrolyzed back to apigenin by microbial β-glucuronidases in the gut, allowing the reabsorbed aglycone to re-enter circulation. This recycling mechanism can prolong the presence of the compound in the body.

Enterohepatic Circulation Liver Liver Gallbladder Gallbladder Liver->Gallbladder A7G (in Bile) Intestine Intestine Intestine->Intestine Microbial β-glucuronidase (A7G -> Apigenin) PortalVein Portal Vein Intestine->PortalVein Apigenin (Reabsorption) Feces Fecal Excretion Intestine->Feces Elimination Gallbladder->Intestine Biliary Excretion PortalVein->Liver Systemic Systemic Circulation Systemic->Liver Apigenin Analytical Workflow start Biological Sample (Plasma, Bile) is Add Internal Standard start->is prep Sample Preparation (Protein Precipitation) analysis UPLC-MS/MS Analysis prep->analysis is->prep separation Chromatographic Separation analysis->separation detection Mass Spectrometry Detection (MRM) separation->detection data Data Processing detection->data curve Calibration Curve Construction data->curve quant Quantification of A7G data->quant curve->quant result Pharmacokinetic Parameter Calculation quant->result

Sources

The Anti-inflammatory Effects of Apigenin 7-O-Glucuronide on RAW 264.7 Macrophage Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the effects of Apigenin 7-O-Glucuronide (A7G), a bioactive flavonoid, on the RAW 264.7 macrophage cell line. It is intended for researchers, scientists, and professionals in drug development seeking to understand and investigate the anti-inflammatory properties of this compound. This document will delve into the molecular mechanisms of A7G, present detailed experimental protocols for its evaluation, and offer insights into the causality behind these scientific methodologies.

Introduction: The Inflammatory Response and the Role of Macrophages

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. Macrophages, a type of white blood cell, are key players in the innate immune system and orchestrate the inflammatory response. The RAW 264.7 cell line, derived from murine macrophages, is a widely used and well-characterized model system for studying inflammation in vitro. Upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, RAW 264.7 cells produce a cascade of inflammatory mediators. These include nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While essential for host defense, chronic or excessive inflammation contributes to the pathogenesis of numerous diseases, making the search for effective anti-inflammatory agents a critical area of research.

Apigenin, a naturally occurring flavone, has demonstrated various pharmacological activities, including anti-inflammatory effects.[1][2] However, its glucuronidated form, Apigenin 7-O-Glucuronide, is a significant metabolite that warrants specific investigation to understand its biological activity and potential as a therapeutic agent.[3] This guide focuses on the effects of A7G on LPS-stimulated RAW 264.7 macrophages, a model that allows for the precise dissection of its anti-inflammatory mechanisms.

Mechanism of Action: How Apigenin 7-O-Glucuronide Suppresses Inflammation

Apigenin 7-O-Glucuronide exerts its anti-inflammatory effects by modulating key signaling pathways that are activated in response to inflammatory stimuli like LPS.[4][5][6] The primary mechanism involves the inhibition of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][5][6]

Upon LPS stimulation, Toll-like receptor 4 (TLR4) on the macrophage surface is activated, triggering a downstream signaling cascade that leads to the activation of MAPKs, including p38 and extracellular signal-regulated kinase (ERK).[5] These activated MAPKs, in turn, phosphorylate and activate transcription factors such as c-Jun, a component of the AP-1 complex.[4] Activated AP-1 then translocates to the nucleus and binds to the promoter regions of pro-inflammatory genes, leading to the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines like TNF-α.[1][4]

Apigenin 7-O-Glucuronide has been shown to inhibit the phosphorylation of p38 MAPK and ERK, thereby preventing the activation and nuclear translocation of c-Jun.[4] This disruption of the MAPK/AP-1 signaling pathway leads to a dose-dependent suppression of the production of key inflammatory mediators.[3][4]

Signaling Pathway Diagram

Apigenin 7-O-Glucuronide Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_cascade MAPK Cascade (p38, ERK) TLR4->MAPK_cascade Activates AP1 AP-1 (c-Jun) MAPK_cascade->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) AP1->Pro_inflammatory_genes Induces Transcription Inflammatory_mediators Inflammatory Mediators (NO, PGE2, TNF-α) Pro_inflammatory_genes->Inflammatory_mediators Leads to Production A7G Apigenin 7-O-Glucuronide A7G->MAPK_cascade Inhibits Experimental Workflow start Start seed_cells Seed RAW 264.7 Cells (5x10^4 cells/well) start->seed_cells adhere Adhere Overnight (37°C, 5% CO2) seed_cells->adhere pretreat Pre-treat with A7G (1 hour) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL, 24 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect assays Perform Assays collect->assays mtt MTT Assay (Cell Viability) assays->mtt Remaining Cells griess Griess Assay (Nitric Oxide) assays->griess Supernatant elisa ELISA (TNF-α, IL-6) assays->elisa Supernatant end End mtt->end griess->end elisa->end

Caption: Workflow for evaluating A7G's anti-inflammatory effects.

Cell Viability Assessment (MTT Assay)

Rationale: It is crucial to determine whether the observed anti-inflammatory effects of A7G are due to its specific inhibitory actions or simply a consequence of cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria, providing a reliable indicator of cell health. [7][8] Protocol:

  • After the 24-hour treatment period, carefully remove the culture supernatant for other assays.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well. [8]3. Incubate the plate for 4 hours at 37°C in a humidified atmosphere. [8]4. Add 100 µL of solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals. [8]5. Allow the plate to stand overnight in the incubator to ensure complete solubilization. [8]6. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [8]

Nitric Oxide Production Measurement (Griess Assay)

Rationale: Nitric oxide is a key inflammatory mediator produced by iNOS in activated macrophages. The Griess assay is a simple and sensitive colorimetric method to quantify nitrite (a stable product of NO), providing a surrogate measure of NO production. [9][10] Protocol:

  • Collect 50 µL of the cell culture supernatant from each well of the treatment plate. [9]2. In a separate 96-well plate, add the 50 µL of supernatant.

  • Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). [11]4. Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant. [9]5. Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader. [9]7. The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that amplify the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of these cytokines in the cell culture supernatant. [12][13] Protocol:

  • Use the remaining cell culture supernatant to measure TNF-α and IL-6 levels using commercially available ELISA kits.

  • Follow the manufacturer's instructions meticulously. A general procedure is as follows:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate again.

    • Add a substrate that is converted by the enzyme into a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • The concentration of the cytokine is determined from a standard curve.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental results, all quantitative data should be summarized in a structured table.

TreatmentCell Viability (% of Control)Nitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control100 ± 5BaselineBaselineBaseline
LPS (1 µg/mL)98 ± 6HighHighHigh
LPS + A7G (10 µM)99 ± 5ReducedReducedReduced
LPS + A7G (25 µM)97 ± 7More ReducedMore ReducedMore Reduced
LPS + A7G (50 µM)96 ± 6Significantly ReducedSignificantly ReducedSignificantly Reduced
LPS + A7G (100 µM)95 ± 8Highly ReducedHighly ReducedHighly Reduced

Note: The values in this table are illustrative and will vary depending on experimental conditions. "Baseline" refers to the low levels of these mediators in unstimulated cells. "High" indicates the elevated levels upon LPS stimulation. "Reduced" indicates a dose-dependent decrease in the production of these mediators in the presence of A7G.

Interpretation: The data should demonstrate that Apigenin 7-O-Glucuronide does not significantly affect the viability of RAW 264.7 cells at the tested concentrations. A dose-dependent decrease in the production of nitric oxide, TNF-α, and IL-6 in LPS-stimulated cells treated with A7G would confirm its anti-inflammatory activity.

Conclusion

This technical guide has outlined the anti-inflammatory effects of Apigenin 7-O-Glucuronide on RAW 264.7 macrophage cells. The primary mechanism of action involves the inhibition of the MAPK/AP-1 signaling pathway, leading to a reduction in the production of key inflammatory mediators. The provided experimental protocols offer a robust framework for researchers to investigate and validate these findings. The study of A7G and similar natural compounds provides a promising avenue for the development of novel anti-inflammatory therapeutics.

References

  • Hu, W., Wang, X., Wu, L., Shen, T., Ji, L., Zhao, X., Si, C. L., Jiang, Y., & Wang, G. (2016). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. Food & Function, 7(2), 1002–1013. [Link]

  • NCL. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI Cancers Nanotechnology Laboratory. [Link]

  • Frank, J., Schiborr, C., & Rimbach, G. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods, 88, 139–143. [Link]

  • Hu, W., Wang, X., Wu, L., Shen, T., Ji, L., Zhao, X., Si, C. L., Jiang, Y., & Wang, G. (2015). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. Food & Function, 7(2), 1002-1013. [Link]

  • Choi, J. S., Kim, J. H., Park, J. H., Ahn, J. H., Lee, J. K., & Suh, H. J. (2020). Effects of Apigenin on RBL-2H3, RAW264.7, and HaCaT Cells: Anti-Allergic, Anti-Inflammatory, and Skin-Protective Activities. Molecules, 25(13), 3033. [Link]

  • de Oliveira, J. S., da Costa, M. F. B., & da Silva, A. B. (2018). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Immunology, 9, 1888. [Link]

  • ResearchGate. (2025). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. ResearchGate. [Link]

  • MDPI. (2020). Interference with LPS-Induced TNF-α and IL-6 Production by RAW 264.7 Cells. MDPI. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., Lucarini, M., Santini, A., Souto, E. B., Novellino, E., & Antolak, H. (2022). Pharmacological Properties of 4', 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways. Molecules, 27(13), 4304. [Link]

  • Liang, Y. C., Chen, Y. C., Lin, Y. L., Lin-Shiau, S. Y., & Lin, J. K. (1999). Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages. Carcinogenesis, 20(10), 1945–1952. [Link]

  • Marrassini, C., Anesini, C., & Gorzalczany, S. (2020). Apigenin-7-Glucuronide from Urera aurantiaca Inhibits Tumor Necrosis Factor Alpha and Total Nitrite Release in Lipopolysaccharide-Activated Macrophages. Evidence-Based Complementary and Alternative Medicine, 2020, 6638764. [Link]

  • ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? ResearchGate. [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]

  • Choi, J. S., Kim, J. H., Park, J. H., Ahn, J. H., Lee, J. K., & Suh, H. J. (2020). Effects of Apigenin on RBL-2H3, RAW264.7, and HaCaT Cells: Anti-Allergic, Anti-Inflammatory, and Skin-Protective Activities. Molecules, 25(13), 3033. [Link]

  • ResearchGate. (n.d.). AP7Glu inhibited iNOs and COX-2 expression in lung. ResearchGate. [Link]

  • Ginwala, R., Bhavsar, R., Chigbu, D. I., Jain, P., & Khan, Z. K. (2023). Therapeutical properties of apigenin: a review on the experimental evidence and basic mechanisms. Journal of Inflammation Research, 16, 3471–3491. [Link]

  • Choi, J. S., Kim, J. H., Park, J. H., Ahn, J. H., Lee, J. K., & Suh, H. J. (2020). Effects of Apigenin on RBL-2H3, RAW264.7, and HaCaT Cells: Anti-Allergic, Anti-Inflammatory, and Skin-Protective Activities. Molecules, 25(13), 3033. [Link]

  • ResearchGate. (n.d.). The MTT assay performed with a macrophage cell line (RAW 264.7). ResearchGate. [Link]

  • Lee, I. T., Lee, C. W., & Lee, C. C. (2015). Apigenin-7-Glycoside Prevents LPS-Induced Acute Lung Injury via Downregulation of Oxidative Enzyme Expression and Protein Activation through Inhibition of MAPK Phosphorylation. International Journal of Molecular Sciences, 16(1), 1735–1753. [Link]

  • NCL. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI Cancers Nanotechnology Laboratory. [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • Jo, E. H., Kim, D. H., & Choi, Y. J. (2016). Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. Experimental and Therapeutic Medicine, 12(5), 3217–3222. [Link]

  • Wong, S. S., Zhou, H. R., Marin-Martinez, M. L., Brooks, K., & Pestka, J. J. (1998). Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. Food and Chemical Toxicology, 36(5), 409–419. [Link]

  • Iwasaki, Y., Matsui, T., & Funatsu, K. (2019). Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. Molecules, 24(18), 3373. [Link]

Sources

Cellular uptake and metabolism of Apigenin 7-O-Glucuronide.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development and Pharmacokinetic Analysis

Executive Summary

Apigenin 7-O-glucuronide (A7G) represents the primary circulating metabolite of the flavonoid apigenin.[1] While apigenin itself exhibits poor oral bioavailability due to rapid Phase II metabolism and low solubility, A7G acts as a critical reservoir and potential "natural prodrug."[1] Its disposition is governed by a complex interplay of influx transporters (OATPs) , efflux pumps (BCRP, MRPs) , and hydrolytic enzymes (β-glucuronidases) .

This guide provides a technical deep-dive into the mechanisms governing A7G's cellular handling. It moves beyond general descriptions to provide actionable experimental protocols and mechanistic insights required for pharmacokinetic modeling and bioavailability enhancement strategies.

Physicochemical & Pharmacokinetic Profile

Understanding the polarity shift from aglycone to glucuronide is essential for experimental design. A7G is significantly more hydrophilic, precluding passive diffusion as a primary uptake mechanism.

PropertyApigenin (Aglycone)Apigenin 7-O-Glucuronide (A7G)Impact on Experimentation
LogP ~2.6 (Lipophilic)~1.3 (Hydrophilic)A7G requires active transport; cannot cross membranes passively.
Solubility Low (< 2 µg/mL)Moderate to HighA7G is easier to dissolve in aqueous buffers (HBSS) for uptake assays.
GI Stability Unstable (pH dependent)High Stability (Small Intestine)A7G resists degradation until reaching colonic microbiota.
Primary Route Passive DiffusionCarrier-Mediated Transport (OATPs)Inhibition of OATPs drastically alters A7G pharmacokinetics.

Mechanisms of Cellular Uptake and Transport

Unlike its aglycone parent, A7G does not freely permeate cell membranes. Its cellular disposition is dictated by specific transporter families.

Influx Mechanisms (Hepatic & Intestinal)

The uptake of A7G into hepatocytes and enterocytes is mediated by the Organic Anion Transporting Polypeptides (OATPs) .[2]

  • OATP1B1 & OATP1B3: Located on the sinusoidal membrane of hepatocytes, these are the primary drivers of hepatic clearance for A7G.[3]

  • OATP2B1: Expressed in both the liver and the apical membrane of the intestine, facilitating absorption from the gut lumen and re-uptake from blood.

Efflux and Excretion

Once intracellular, A7G is subject to efflux, preventing accumulation and facilitating excretion into bile or urine.

  • BCRP (ABCG2): The Breast Cancer Resistance Protein is a high-affinity exporter of flavonoid glucuronides.

  • MRPs (MRP2/3/4): MRP2 (apical) drives biliary excretion; MRP3 (basolateral) pumps A7G back into systemic circulation (shuttling).

Visualization: The Transport Pathway

The following diagram illustrates the vectoral transport of A7G across the hepatocyte, highlighting the interplay between uptake and efflux.

A7G_Transport cluster_blood Systemic Circulation (Blood) cluster_hepatocyte Hepatocyte (Liver Cell) cluster_bile Bile Canaliculus Blood_A7G A7G (Circulating) OATP1B1 OATP1B1/1B3 (Influx) Blood_A7G->OATP1B1 Substrate Intra_A7G Intracellular A7G OATP1B1->Intra_A7G Active Uptake MRP3 MRP3/4 (Basolateral Efflux) MRP3->Blood_A7G Recirculation Intra_A7G->MRP3 Shuttling MRP2 MRP2/BCRP (Apical Efflux) Intra_A7G->MRP2 Excretion Bile_A7G A7G (Excreted) MRP2->Bile_A7G Elimination

Caption: Vectoral transport of Apigenin 7-O-Glucuronide (A7G) in the hepatocyte. OATPs mediate uptake, while MRP2/BCRP drive biliary excretion and MRP3 facilitates systemic recirculation.

Metabolic Fate: Hydrolysis and Recirculation

A7G is not a metabolic dead-end. It undergoes Enterohepatic Recirculation (EHR) , a process that significantly extends the residence time of apigenin in the body.

  • Biliary Excretion: A7G is pumped into the bile via MRP2.

  • Intestinal Hydrolysis: Upon reaching the colon, bacterial

    
    -glucuronidases  (produced by E. coli, Clostridium, etc.) hydrolyze the glucuronic acid moiety.
    
  • Re-absorption: The resulting aglycone (Apigenin) is lipophilic and passively re-absorbed into the portal vein.

  • Re-conjugation: In the liver, Apigenin is re-glucuronidated to A7G, restarting the cycle.

Experimental Protocols

The following protocols are designed to validate the uptake mechanisms and metabolic stability of A7G. These are essential for filing IND (Investigational New Drug) applications or publishing high-impact mechanistic studies.

Protocol A: OATP-Mediated Uptake Assay (HEK293)

Objective: To determine if A7G is a substrate for OATP1B1 or OATP1B3 and calculate kinetic parameters (


, 

).

System: HEK293 cells transiently or stably overexpressing OATP1B1/1B3 (Mock-transfected cells as control).

Reagents:

  • Transport Buffer: HBSS (pH 7.4) + 25 mM HEPES.

  • Stop Solution: Ice-cold PBS.

  • Lysis Buffer: 0.1 N NaOH or 1% Triton X-100.

  • Substrate: A7G (1–100 µM).

  • Inhibitor (Control): Rifampicin (10 µM) or Cyclosporin A.

Workflow:

  • Seeding: Plate HEK293-OATP and Mock cells in 24-well poly-D-lysine coated plates (density:

    
     cells/well). Culture for 48h.
    
  • Induction: (Optional) Add sodium butyrate (5 mM) 24h prior to assay to boost transporter expression.

  • Equilibration: Wash cells

    
     with pre-warmed (
    
    
    
    C) Transport Buffer. Pre-incubate for 10 min.
  • Uptake Initiation: Replace buffer with 250 µL Transport Buffer containing A7G (various concentrations).

    • Control: Co-incubate with Rifampicin to confirm specificity.

  • Incubation: Incubate at

    
    C for 2–5 minutes  (must be within the linear range of uptake).
    
  • Termination: Aspirate solution rapidly. Wash cells

    
     with Ice-Cold  PBS to arrest transport.
    
  • Lysis & Detection: Add 200 µL Lysis Buffer. Shake for 20 min.

  • Analysis: Centrifuge lysate (

    
    , 5 min). Analyze supernatant via LC-MS/MS  (MRM mode for A7G). Normalize to total protein content (BCA Assay).
    

Calculation:



Subtract "Mock" uptake from "OATP" uptake to derive transporter-specific net uptake. Fit data to Michaelis-Menten kinetics.[4]
Protocol B: Enzymatic Hydrolysis Kinetics ( -glucuronidase)

Objective: To quantify the susceptibility of A7G to hydrolysis by intestinal microbiota enzymes.

System: Purified


-glucuronidase (Type H-1 from H. pomatia or E. coli derived).

Workflow:

  • Preparation: Prepare A7G stock (10 mM in DMSO). Dilute to working concentrations (10–500 µM) in Acetate Buffer (0.1 M, pH 5.0).

  • Enzyme Mix: Prepare enzyme solution (e.g., 100 units/mL) in Acetate Buffer.

  • Reaction: Mix 100 µL Substrate + 100 µL Enzyme in a 96-well plate.

  • Incubation: Incubate at

    
    C.
    
  • Sampling: At defined time points (0, 5, 10, 30, 60 min), transfer 50 µL aliquot to 150 µL ice-cold Acetonitrile (contains Internal Standard).

  • Analysis: Centrifuge and analyze supernatant for the formation of Apigenin (Aglycone) via HPLC-UV (340 nm) or LC-MS.

  • Result: Plot Apigenin formation vs. time. Rapid appearance of Apigenin confirms A7G is a prodrug candidate for colonic release.

Experimental Workflow Visualization

This diagram outlines the decision tree for characterizing A7G transport properties.

Experimental_Workflow Start Start: A7G Characterization Solubility 1. Solubility & Stability Check (pH 1.2 vs 7.4) Start->Solubility Uptake_Screen 2. Uptake Screen (HEK293-OATP vs Mock) Solubility->Uptake_Screen Is_Substrate Is uptake > 2-fold Mock? Uptake_Screen->Is_Substrate Kinetics 3. Kinetic Profiling (Determine Km, Vmax) Is_Substrate->Kinetics Yes Passive Conclusion: Passive Diffusion / Other Is_Substrate->Passive No Inhibition 4. Inhibition Assay (Rifampicin/Cyclosporin) Kinetics->Inhibition Active Conclusion: OATP Substrate Inhibition->Active Efflux_Assay 5. Caco-2 Bidirectional Assay (Apical vs Basolateral) Active->Efflux_Assay

Caption: Step-by-step workflow for identifying the transporter profile of A7G. A fold-uptake ratio >2.0 in OATP-transfected cells typically confirms active transport.

References

  • Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration. Source: ResearchGate. URL:[Link]

  • The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Source: Frontiers in Pharmacology. URL:[Link]

  • Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways. Source:[5][6] Food & Function (RSC). URL:[Link]

  • Caco-2 Permeability Assay Protocol. Source: Creative Bioarray. URL:[Link]

  • Bioavailability of Apigenin-7-Glucoside Is Influenced by Human Intestinal Microbiota in Rats. Source: Journal of Nutrition (PubMed). URL:[Link]

Sources

Technical Guide: Apigenin 7-O-Glucuronide (Hydrate) in Cytokine Expression Studies

[1]

Executive Summary: The "In Vivo" Paradox

For researchers investigating flavonoid-mediated cytokine modulation, Apigenin 7-O-Glucuronide (A7G) presents a critical translational challenge.[1] While the aglycone apigenin is widely cited for its anti-inflammatory potency, A7G is the predominant circulating metabolite in vivo.[1]

This guide addresses the technical nuances of using A7G in cytokine expression models. Unlike the lipophilic aglycone, A7G is hydrophilic and requires specific cellular entry mechanisms (OATs).[1] Furthermore, its activity is often contingent on local hydrolysis by


-glucuronidase112

Part 1: Chemical Profile & Handling (Hydrate Specifics)[1][3]

The "hydrate" designation is critical for accurate molarity calculations. Commercial preparations often contain varying waters of hydration (typically mono- or di-hydrate), which alters the molecular weight (MW) relative to the anhydrous form.[1]

Physicochemical Specifications
PropertySpecificationTechnical Note
CAS No. 29741-09-1Verify against CoA; often confused with Apigenin 7-O-glucoside.[1][3]
Formula

Anhydrous MW is ~446.36 g/mol .[1][4]
Solubility DMSO (Primary) Soluble up to ~80-100 mM.[1] Insoluble in water.
Stability HighMore stable in neutral pH than aglycone; resist oxidation.[1]
Storage -20°CProtect from light; hygroscopic (store with desiccant).[1]
Molarity Correction Protocol

Crucial Step: Before preparing stock solutions, you must calculate the Effective MW based on the water content listed on your specific Certificate of Analysis (CoA).[1]

1
  • Preparation: Dissolve A7G powder in anhydrous DMSO to create a 50 mM Stock Solution .

  • Working Solution: Dilute into aqueous culture media immediately prior to use.[1] Keep final DMSO concentration

    
     to avoid vehicle toxicity.[1]
    

Part 2: Mechanistic Actions & Signaling Pathways[1][6]

The "Prodrug" vs. "Direct Actor" Hypothesis

In macrophage models (e.g., RAW 264.7), A7G exhibits a distinct pharmacokinetic profile compared to apigenin.[1]

  • Cellular Entry: Unlike apigenin (passive diffusion), A7G is an organic anion.[1] It relies on uptake transporters (OATs) or endocytosis.[1]

  • The De-conjugation Loop: Upon entry, or within the inflammatory microenvironment, lysosomal

    
    -glucuronidase  can hydrolyze A7G, releasing the active aglycone.[1] This local conversion is often the driver of potent NF-
    
    
    B suppression.
  • Direct Activity: A7G retains intrinsic activity against specific targets (e.g., MMP inhibition) but is generally less potent against COX-2/iNOS unless hydrolyzed.[1]

Key Signaling Targets
  • MAPK Pathway: Inhibition of p38 and ERK1/2 phosphorylation.[1]

  • AP-1: Downregulation of c-Jun nuclear translocation.[1][5]

  • NF-

    
    B:  Reduced phosphorylation of the p65 subunit (Ser536).[1][6]
    
Visualization: The Activation & Signaling Cascade

The following diagram illustrates the dual-pathway mechanism where A7G acts both directly and via conversion to apigenin.

A7G_Mechanismcluster_extracellularExtracellular Spacecluster_intracellularMacrophage CytosolA7G_outA7G (Exogenous)OATOAT TransporterA7G_out->OATUptakeLPSLPS StimulusMAPKp38 / ERK MAPKLPS->MAPKActivationA7G_inA7G (Intracellular)OAT->A7G_inGlucuronidaseβ-GlucuronidaseA7G_in->GlucuronidaseHydrolysisA7G_in->MAPKWeak InhibitionApigeninApigenin (Aglycone)Glucuronidase->ApigeninReleases Active FormApigenin->MAPKPotent InhibitionNFkBNF-κB / AP-1Apigenin->NFkBBlocks TranslocationMAPK->NFkBPhosphorylationCytokinesTNF-α, IL-6, NONFkB->CytokinesTranscription

Caption: A7G enters via transporters and is hydrolyzed by intracellular


1

Part 3: Experimental Protocols (Self-Validating)

Protocol: LPS-Induced Cytokine Suppression (RAW 264.7)

Objective: Quantify A7G-mediated suppression of TNF-

1

Reagents:

  • RAW 264.7 Macrophages (ATCC TIB-71).[1]

  • LPS (E. coli O111:B4).[1]

  • A7G (dissolved in DMSO).[1]

  • Saccharolactone (Specific

    
    -glucuronidase inhibitor) – Essential Control.[1]
    

Workflow:

  • Seeding: Plate cells at

    
     cells/mL in 24-well plates. Incubate 24h.
    
  • Pre-Treatment (T-1h):

    • Group A: Vehicle (0.1% DMSO).[1]

    • Group B: A7G (10, 25, 50, 100 µM).[1][2]

    • Group C (Mechanistic Control): A7G (50 µM) + Saccharolactone (100 µM).[1] If efficacy drops here, activity is hydrolysis-dependent.[1]

  • Induction (T0): Add LPS (Final conc: 1 µg/mL) to all wells except Negative Control.

  • Incubation: 18–24 hours.

  • Harvest: Collect supernatant for ELISA; lyse cells for Western Blot (p-p65, p-ERK).

Protocol: Visualization Workflow

The following diagram outlines the critical timing and checkpoints for the experiment.

WorkflowStep1Seed Cells(24h Recovery)Step2Pre-Treat(A7G +/- Inhibitor)Step1->Step2 T minus 1hStep3LPS Induction(1 µg/mL)Step2->Step3 T zeroStep4Incubation(18-24h)Step3->Step4Step5Analysis(ELISA / qPCR)Step4->Step5

Caption: Experimental timeline emphasizing the 1-hour pre-treatment window essential for intracellular accumulation of A7G.

Part 4: Data Interpretation & Troubleshooting

Expected Results
AssayA7G Treatment EffectInterpretation
MTT / CCK-8 No ChangeConfirms cytokine reduction is not due to cytotoxicity.[1]
Griess (NO) Dose-dependent

Inhibition of iNOS transcription.[1][5]
ELISA (TNF-

)
Dose-dependent

Inhibition of NF-

B p65 phosphorylation.[1]
+ Saccharolactone Efficacy

(Reversal)
Confirms A7G acts as a pro-drug (requires hydrolysis).[1]
Common Pitfalls
  • Serum Interference: Fetal Bovine Serum (FBS) contains endogenous glucuronidases.[1] Use heat-inactivated FBS, but be aware that background hydrolysis in the media can occur.[1] Recommendation: Perform a stability check of A7G in media without cells.

  • Solubility Crash: Adding high-concentration DMSO stock directly to cold media can cause precipitation.[1] Technique: Dilute stock 1:10 in warm PBS before adding to media.

References

  • Hu, W., et al. (2016). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages.[1][5] Food & Function.[1]

  • Terao, J., et al. (2011). Glucuronides of phytoestrogen flavonoid enhance macrophage function via conversion to aglycones by β-glucuronidase in macrophages.[1] Journal of Biological Chemistry.

  • Zhang, X., et al. (2014). Apigenin inhibits LPS-induced cytokine release in macrophages.[1] International Immunopharmacology.[1]

Methodological & Application

Application Note: Chemical Synthesis of Apigenin 7-O-Glucuronide Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Apigenin 7-O-glucuronide (A7G) is a critical bioactive metabolite of the flavone apigenin, exhibiting enhanced solubility and stability compared to its aglycone.[1][2] While enzymatic routes (UGTs) exist, chemical synthesis remains the gold standard for generating gram-scale quantities required for pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

This guide details a scalable, regioselective chemical synthesis protocol for A7G hydrate. Unlike generic flavonoid glycosylation methods, this protocol addresses the specific challenges of regioselectivity (differentiating the 7-OH from 4'-OH and 5-OH) and glucuronide stability (preventing


-elimination during deprotection).

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Apigenin contains three hydroxyl groups with distinct reactivities:

  • 7-OH (

    
     ~7.5):  Most acidic and reactive due to conjugation with the carbonyl, but lacking the hydrogen bonding found at C-5. This is the target nucleophile.
    
  • 4'-OH (

    
     ~9.0):  Less acidic than 7-OH.
    
  • 5-OH: Least reactive due to strong intramolecular hydrogen bonding with the C-4 carbonyl (chelation).

Strategy: By utilizing a weak base (


) in a polar aprotic solvent, we can selectively deprotonate the 7-OH, allowing for direct glycosylation without the need for exhaustive protection-deprotection steps of the apigenin core.
Synthetic Workflow Diagram

The following logic flow illustrates the critical path from starting materials to the final hydrate form.

G Start Starting Materials: Apigenin + Bromo-Glucuronide Donor Step1 Step 1: Regioselective Coupling (Koenigs-Knorr Variation) Reagents: K2CO3, Acetone/DMF Start->Step1 Inter Intermediate: Protected Apigenin Glucuronide (Methyl ester / Acetyl groups) Step1->Inter Step2 Step 2: Controlled Deprotection (Two-Stage Hydrolysis) Inter->Step2 Risk CRITICAL RISK: Beta-Elimination at High pH Step2->Risk If pH > 10 Step3 Step 3: Purification & Hydration Crystallization from Aqueous Phase Step2->Step3 Optimized Route Final Final Product: Apigenin 7-O-Glucuronide Hydrate Step3->Final

Caption: Figure 1. Streamlined synthetic workflow emphasizing the critical risk of beta-elimination during the deprotection stage.

Detailed Experimental Protocols

Phase 1: Preparation of the Glycosyl Donor

Note: While commercially available, the donor can be synthesized if cost is a constraint. Target Compound: Methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-


-D-glucopyranuronate.
Protocol: 
  • Suspend D-glucuronic acid

    
    -lactone in methanol with catalytic NaOMe to form the methyl ester.
    
  • Acetylate using acetic anhydride/pyridine.

  • Brominate the anomeric position using HBr in acetic acid.

  • Validation:

    
    H NMR should show the anomeric proton as a doublet (
    
    
    
    Hz) confirming the
    
    
    -configuration (thermodynamically favored), which directs the desired
    
    
    -linkage in the next step via neighboring group participation.
Phase 2: Regioselective Coupling (The Critical Step)

Objective: Covalently attach the glucuronide moiety to the 7-OH of Apigenin.

Reagents:

  • Apigenin (Aglycone)[1][2][3][4]

  • Methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-

    
    -D-glucopyranuronate (Donor)
    
  • Potassium Carbonate (

    
    , anhydrous)[1]
    
  • Solvent: Anhydrous Acetone or DMF (DMF increases yield but is harder to remove).

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Apigenin (1.0 eq) in anhydrous acetone.

  • Deprotonation: Add anhydrous

    
     (2.5 eq). Stir at room temperature for 30 minutes. The solution will turn bright yellow, indicating phenoxide formation.
    
  • Coupling: Add the Bromide Donor (1.2 eq) dropwise dissolved in a minimal amount of acetone.

  • Reflux: Heat the mixture to reflux (

    
    C) for 12–24 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 2:1).
    
  • Workup: Filter off the inorganic salts while hot. Concentrate the filtrate under reduced pressure.

  • Intermediate Purification: Recrystallize the residue from MeOH/CHCl

    
     or perform flash chromatography (Silica gel) to isolate the Protected Apigenin 7-O-glucuronide .
    
Phase 3: Global Deprotection (The "Danger Zone")

Context: Glucuronides are notoriously unstable in strong base due to the electron-withdrawing nature of the carboxylate (once formed) and the carbonyl at C-4, which can facilitate E1cB elimination (breaking the glycosidic bond).

Protocol:

  • Deacetylation: Dissolve the protected intermediate in dry Methanol. Add a catalytic amount of NaOMe (0.1 eq). Stir at

    
    C for 2 hours. Monitor disappearance of acetyl groups.
    
  • Ester Hydrolysis: Add water to the methanol solution (1:1 ratio). Add LiOH (2.0 eq) carefully.

    • Expert Tip: Use LiOH instead of NaOH. Lithium coordinates less strongly than Sodium, often resulting in milder hydrolysis profiles.

    • Strict Limit: Do not exceed pH 9.5.

  • Neutralization: Once the methyl ester is cleaved (monitor by HPLC/MS), immediately neutralize the solution to pH 7.0 using Amberlite IR-120 (H+ form) resin or dilute acetic acid. Do not use strong mineral acids like HCl if possible, to avoid acid hydrolysis.

Phase 4: Isolation of the Hydrate

Objective: Generate the stable hydrate form.

  • Concentration: Remove methanol under vacuum at

    
    C.
    
  • Crystallization: The aqueous residue is cooled to

    
    C. A7G is poorly soluble in cold water.
    
  • Hydrate Formation: If precipitation is slow, add cold Ethanol dropwise until turbidity appears, then refrigerate overnight. The resulting precipitate will trap water molecules in the lattice.

  • Drying: Filter the solid. Dry under vacuum at room temperature (not high heat) to retain the water of hydration.

Analytical Validation (QC)

ParameterMethodAcceptance Criteria
Identity

H NMR (DMSO-

)
Aglycone:

12.9 (s, 5-OH),

10.4 (s, 4'-OH).Glycosidic Link: Anomeric proton H-1'' doublet at

~5.1-5.2 ppm (

Hz, confirming

-configuration).Shift: A-ring protons (H-6, H-8) shift downfield compared to free Apigenin.
Purity HPLC-UV (268/335 nm)> 98.0% Area Under Curve.
Mass LC-MS (ESI-)[M-H]

= 445.1 m/z.
Water Content Karl Fischer / TGAMatches theoretical % for Mono- or Dihydrate (typically 3-7%).

Expert Insights & Troubleshooting

The "5-OH Trap"

If you observe significant glycosylation at the 5-position (verified by lack of the 12.9 ppm signal in NMR), your base was likely too strong or the temperature too high.

  • Correction: Switch from

    
     to 
    
    
    
    or
    
    
    and strictly control temperature.
Preventing Beta-Elimination

If the final product yield is low and you recover Apigenin aglycone, the glycosidic bond was cleaved during deprotection.

  • Correction: Use the enzymatic deprotection strategy for the methyl ester. Use Pig Liver Esterase (PLE) at pH 7.0 to remove the methyl ester and acetyl groups under neutral conditions. This preserves the glycosidic bond perfectly.

References

  • Regioselective Glycosylation: Liu, X., et al. (2019).[5] "Total synthesis of scutellarin and apigenin 7-O-β-d-glucuronide." Carbohydrate Research, 475, 69-73.[5]

  • Beta-Elimination Risks: Moine, C., et al. (2017). "Glucuronidated Flavonoids in Neurological Protection: Structural Analysis and Approaches for Chemical and Biological Synthesis." ACS Chemical Neuroscience, 9(4).

  • General Protocol Base: BenchChem Application Note. "An In-depth Technical Guide to Apigenin 7-O-glucuronide."

  • NMR Characterization: Kim, J.H., et al. (2013). "Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase." Biomolecules & Therapeutics.

  • Metabolite Stability: Yang, Z., et al. (2015). "Structure-Dependent Deconjugation of Flavonoid Glucuronides by Human β-Glucuronidase." Planta Medica.

Sources

Introduction: The Analytical Imperative for Apigenin 7-O-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Apigenin 7-O-Glucuronide as a Chromatographic Reference Standard

Apigenin 7-O-Glucuronide is a principal phase II metabolite of apigenin, a widely distributed plant flavone recognized for its diverse pharmacological properties.[1][2] As researchers investigate the therapeutic potential of apigenin-rich natural products and formulations, the accurate quantification of its metabolites becomes paramount. Apigenin 7-O-Glucuronide serves as a critical biomarker in pharmacokinetic studies, absorption, distribution, metabolism, and excretion (ADME) profiling, and for the quality control of herbal and nutraceutical products.[3][4][5]

The transition from the parent aglycone (apigenin) to its glucuronidated form significantly alters its physicochemical properties, including solubility and bioavailability, necessitating distinct, validated analytical methods for its detection.[1][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of Apigenin 7-O-Glucuronide as a reference standard in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols herein are designed to ensure analytical rigor, reproducibility, and trustworthiness in experimental outcomes.

Physicochemical Profile: A Foundation for Method Development

A thorough understanding of the reference standard's properties is the bedrock of robust analytical method development. These characteristics dictate everything from solvent selection for stock solutions to optimal detection parameters.

Table 1: Physicochemical Properties of Apigenin 7-O-Glucuronide

PropertyValueSource(s)Significance in Chromatography
Chemical Formula C₂₁H₁₈O₁₁[1]Essential for accurate molecular weight determination and mass spectrometry.
Molecular Weight 446.36 g/mol [1]Critical for preparing solutions of known molarity and for MS calibration.
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)oxane-2-carboxylic acid[1]Provides the unambiguous chemical structure.
CAS Number 29741-09-1[1]Unique identifier for ensuring the correct compound is sourced.
Appearance Yellow Powder[1]A basic quality control check for the physical state of the standard.
Solubility Soluble in DMSO and DMF; Slightly soluble in water; Soluble in Methanol[1][7]Crucial: Dictates the appropriate solvent for preparing accurate and stable stock solutions. DMSO and Methanol are common choices.
UV-Vis (λmax) 270, 335 nm (in Methanol)[1][7]Key for HPLC-DAD/UV: The wavelength of maximum absorbance (335 nm) should be used for detection to ensure maximum sensitivity.
Storage -20°C, protected from light and moisture[7][8]Essential for maintaining the long-term integrity and purity of the reference standard. Degradation leads to inaccurate quantification.
Stability Stable for ≥ 4 years under proper storage. Stock solutions stable for at least 1 month at -20°C.[7][9]Informs the shelf-life of the solid standard and the expiration for prepared stock solutions, a critical component of Good Laboratory Practice (GLP).

Reference Standard Integrity: Preparation and Handling Protocols

The axiom "your analysis is only as good as your standard" is fundamental in chromatography. The accuracy of all subsequent measurements hinges on the precise and careful preparation of the reference standard solutions.

Protocol 1: Preparation of Primary Stock Solution (1 mg/mL)

Causality: This protocol creates a concentrated, accurate starting solution from which all subsequent calibration standards will be prepared. The choice of solvent is dictated by the compound's solubility to ensure complete dissolution, and storage conditions are designed to prevent degradation.[7][9]

  • Preparation: Allow the Apigenin 7-O-Glucuronide reference standard vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the standard into a 10 mL Class A amber volumetric flask using a calibrated analytical balance. Record the weight to at least four decimal places.

  • Dissolution: Add approximately 7 mL of HPLC-grade methanol (or anhydrous DMSO).[1][7] Vortex and/or sonicate for 5-10 minutes until the standard is completely dissolved. Visually inspect for any undissolved particulate matter.

  • Final Volume: Once dissolved, allow the solution to return to room temperature. Add the same solvent to the flask to bring the volume to the 10 mL mark. Cap and invert the flask 15-20 times to ensure homogeneity.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and expiration date. Store the primary stock solution at -20°C or -80°C.[8][9] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[9]

Protocol 2: Preparation of Working Calibration Standards

Causality: Serial dilutions of the primary stock solution are used to generate a series of standards of known concentrations. This calibration curve is used to plot the instrument response versus concentration, allowing for the quantification of the analyte in unknown samples. The diluent should be compatible with the initial mobile phase to prevent chromatographic peak distortion.

  • Intermediate Stock: Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the 1 mg/mL primary stock 1-in-10 with the diluent (typically the mobile phase at its initial composition, e.g., 90:10 Water:Acetonitrile).

  • Serial Dilutions: Perform serial dilutions from the intermediate stock to prepare a minimum of 5-7 calibration standards that bracket the expected concentration range of the analyte in your samples. For an HPLC-DAD method, a typical range might be 1-150 µg/mL.[4] For a more sensitive UPLC-MS/MS method, the range could be 1-5000 ng/mL.[3]

  • Quality Control (QC) Samples: It is best practice to prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to provide an unbiased assessment of the calibration curve's accuracy.

Ensuring Trustworthiness: Stability Testing

The stability of the reference standard in solution must be verified to ensure the integrity of the results over the course of an analytical run. This aligns with principles outlined in the ICH Q1A guidelines.[10][11]

  • Freeze-Thaw Stability: Analyze QC samples after they have undergone several (e.g., three) freeze-thaw cycles to determine if the analyte degrades under these conditions.[4]

  • Short-Term (Bench-Top) Stability: Leave QC samples at room temperature for a period that mimics the expected sample processing time (e.g., 4-24 hours) and analyze them to check for degradation.

  • Long-Term Stability: Analyze stored QC samples at set intervals (e.g., 1, 3, 6 months) to confirm the stability of the analyte under frozen storage conditions.[9]

Chromatographic Methodologies and Protocols

The choice between HPLC-DAD and UPLC-MS/MS depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[3] HPLC-DAD is a robust workhorse for quality control of finished products, while UPLC-MS/MS is the gold standard for bioanalysis in complex matrices like plasma or bile.[3][12]

Chromatographic_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing Standard Reference Standard Preparation Cal Calibration Curve Generation Standard->Cal Sample Sample Preparation HPLC Chromatographic Separation (HPLC/UPLC) Sample->HPLC Detect Detection (DAD or MS/MS) HPLC->Detect Quant Quantification of Unknowns Detect->Quant Cal->Quant Report Final Report Quant->Report

Caption: A generalized workflow for chromatographic analysis using a reference standard.

Method 1: HPLC-DAD for Quantification in Formulations

Rationale: This method is suitable for analyzing samples where Apigenin 7-O-Glucuronide is a major component, such as in topical creams or standardized herbal extracts.[13][14] The Diode Array Detector (DAD) provides spectral data, confirming peak purity, while UV detection at the λmax of 335 nm ensures high sensitivity.[4]

Table 2: Recommended HPLC-DAD Conditions

ParameterRecommended ConditionsSource(s)
HPLC System Agilent 1260 Infinity II or equivalent[4]
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4][15]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[4]
Gradient Elution 0-30 min: 10% to 25% B30-40 min: 25% back to 10% B40-50 min: Hold at 10% B[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[4]
Injection Volume 10 µL[4]
Detection Wavelength 335 nm[4]
Method 2: UPLC-MS/MS for Bioanalytical Quantification

Rationale: This method provides the high sensitivity and selectivity required for measuring low concentrations of Apigenin 7-O-Glucuronide in complex biological matrices such as blood, plasma, or bile.[6][12] The use of Multiple Reaction Monitoring (MRM) ensures that only the specific analyte is detected, minimizing matrix interference.[3]

Table 3: Recommended UPLC-MS/MS Conditions

ParameterRecommended ConditionsSource(s)
UPLC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer AB Sciex 5500 Qtrap or equivalent triple quadrupole[12]
Column C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[12]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (or Methanol)[12][16]
Gradient Elution Optimized for rapid separation (e.g., 5-95% B in 5 minutes)
Flow Rate 0.25 - 0.4 mL/min[16]
Column Temperature 25 - 40°C[16]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode[16]
MRM Transitions To be optimized by infusing the standard. Example [M-H]⁻ at m/z 445 for precursor ion.[1]

Matrix-Specific Sample Preparation Protocols

Causality: The primary goal of sample preparation is to extract the analyte of interest from the sample matrix while removing interfering components (e.g., proteins, lipids, salts) that can compromise chromatographic performance and accuracy. The choice of technique is dictated by the matrix's complexity and the required level of cleanliness.

Sample_Prep_Decision Start Select Sample Matrix Matrix_Simple Simple Matrix? (e.g., Herbal Extract in EtOH) Start->Matrix_Simple Matrix_Semi Semi-Solid? (e.g., Topical Cream) Start->Matrix_Semi Matrix_Bio Biological Fluid? (e.g., Plasma, Blood) Start->Matrix_Bio Prep_Dilute Dilute & Filter Matrix_Simple->Prep_Dilute Yes Prep_LLE Liquid-Liquid Extraction (LLE) Matrix_Semi->Prep_LLE Yes Prep_PP Protein Precipitation (PPT) Matrix_Bio->Prep_PP Simple & Fast Prep_SPE Solid-Phase Extraction (SPE) (For very complex matrix or high sensitivity) Matrix_Bio->Prep_SPE Cleaner Extract

Caption: Decision tree for selecting a sample preparation method.

Protocol 3: Liquid-Liquid Extraction (LLE) for Topical Creams

This method is effective for separating Apigenin 7-O-Glucuronide from the complex excipients found in semi-solid formulations.[13]

  • Accurately weigh ~1 g of the cream into a centrifuge tube.

  • Add a suitable solvent (e.g., 5 mL of acetonitrile) to dissolve the cream base. Vortex thoroughly.

  • Add an immiscible extraction solvent (e.g., 5 mL of dichloromethane).[13][14]

  • Vortex for 2-3 minutes to facilitate partitioning of the analyte.

  • Centrifuge at ~4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the supernatant (the layer containing the analyte) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known, small volume (e.g., 200 µL) of the initial mobile phase.[4]

  • Vortex, and transfer to an HPLC vial for analysis.

Protocol 4: Protein Precipitation (PPT) for Plasma/Blood

This is a rapid and effective method for removing the majority of proteins from plasma or blood samples before UPLC-MS/MS analysis.[3][12]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing an internal standard, if used). The 3:1 ratio of solvent to sample is critical for efficient protein removal.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at high speed (e.g., >12,000 rpm) for 10 minutes at 4°C.

  • Carefully collect the supernatant, being sure not to disturb the protein pellet.

  • The supernatant can be directly injected or evaporated and reconstituted if further concentration is needed.

Method Validation and System Suitability: The Cornerstone of Reliability

A developed method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key parameters, guided by ICH Q2(R1) principles, must be assessed.

Table 4: Summary of Key Method Validation Parameters

ParameterAcceptance CriteriaDescription
Linearity Correlation coefficient (r²) > 0.995Establishes the relationship between concentration and instrument response within a defined range.[4][14]
Accuracy % Recovery typically within 85-115% (or 80-120% for bioanalysis)Measures the closeness of the measured value to the true value, often assessed by spiking a blank matrix with known concentrations.[4]
Precision % Relative Standard Deviation (%RSD) < 15% (or < 2% for formulations)Measures the degree of scatter between a series of measurements (repeatability and intermediate precision).[3][4]
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQThe Limit of Detection (LOD) is the lowest concentration that can be detected, while the Limit of Quantification (LOQ) is the lowest that can be accurately quantified.[4][14]
Specificity No interfering peaks at the retention time of the analyte in a blank matrixDemonstrates that the method can unequivocally assess the analyte in the presence of other components.

Conclusion

Apigenin 7-O-Glucuronide is an indispensable reference standard for the rigorous scientific investigation of apigenin-containing products and their in-vivo fate. Its effective use is predicated on a clear understanding of its physicochemical properties, meticulous preparation of standard solutions, and the application of appropriately selected and validated chromatographic methods. By adhering to the principles of causality and self-validation outlined in these protocols, researchers can generate accurate, reproducible, and trustworthy data, thereby advancing the fields of pharmacology, natural product chemistry, and drug development.

References

  • An In-depth Technical Guide to Apigenin 7-O-glucuronide: Chemical and Physical Properties. (n.d.). Benchchem. Retrieved February 20, 2026.
  • Showing Compound Apigenin 7-O-glucuronide (FDB000138). (2010, April 8). FooDB. Retrieved February 20, 2026, from [Link]

  • Pharmacokinetics and extensive intestinal first-pass effects of apigenin and its active metabolite, apigenin-7-O-glucuronide, in rats. (2024, July 15). Kyung Hee University. Retrieved February 20, 2026.
  • Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. (n.d.). Scilit. Retrieved February 20, 2026, from [Link]

  • A Comparative Guide to Analytical Method Validation for Apigenin 7-O-glucuronide. (n.d.). Benchchem. Retrieved February 20, 2026.
  • Pharmacokinetic and metabolism of apigenin in female and male rats after a single oral administration. (n.d.).
  • Application Notes and Protocols for the HPLC-DAD Analysis of Apigenin 7-O-glucuronide. (n.d.). Benchchem. Retrieved February 20, 2026.
  • Meyer, H., Bolarinwa, A., Wolfram, G., & Linseisen, J. (2006). Bioavailability of apigenin from parsley in humans. Annals of Nutrition and Metabolism, 50(3), 167-172.
  • Modern Chromatographic Methods for Determination Flavonoids. (2024, June 15). Retrieved February 20, 2026, from [Link]

  • Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. (2023, January 3). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. (2023, April 12). Retrieved February 20, 2026.
  • Kim, W. K., Kim, J. H., & Kim, H. J. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 713.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Chromatographic methods for the identification of flavonoids. (2024, January 19). Auctores | Journals. Retrieved February 20, 2026, from [Link]

  • Bøhn, S. K., Myhrstad, M. C. W., & Blomhoff, R. (2004). Analysis of Flavonoids and Other Phenolic Compounds Using High-Performance Liquid Chromatography with Coulometric Array Detection: Relationship to Antioxidant Activity. Journal of Agricultural and Food Chemistry, 52(14), 4581–4587.
  • HPLC chromatogram of reference standards for flavonoids. 1: gallic acid... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). Retrieved February 20, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 20, 2026, from [Link]

  • Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa A. (2023, January 11). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy. Retrieved February 20, 2026, from [Link]

  • Apigenin 7-O-Glucuronide. (n.d.). Veeprho. Retrieved February 20, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 20, 2026, from [Link]

  • Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? (2021, May 18). Frontiers. Retrieved February 20, 2026, from [Link]

  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024, December 15). Pharmaguideline. Retrieved February 20, 2026, from [Link]

  • Tu, Y., Zhou, L., Li, L., Wang, L., Gao, S., & Hu, M. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study. Analytical Biochemistry, 601, 113723.
  • Pharmacokinetic and toxicological properties of apigenin-7-O-glucoside... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • CAS 29741-09-1 | Apigenin-7-O-glucuronide. (n.d.). Biopurify. Retrieved February 20, 2026, from [Link]

  • Analysis and purification of apigenin-7-O-glucoside from C. morifolium... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Analytical Methods for Determination of Apigenin - An Update. (2024, August 8). International Journal of Health Sciences and Research. Retrieved February 20, 2026.
  • (PDF) Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. (2023, April 12). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. (2018, November 9). PMC. Retrieved February 20, 2026, from [Link]

Sources

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Apigenin 7-O-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Molecular Mechanisms of a Promising Natural Compound

Apigenin, a naturally occurring flavonoid found in a variety of plants, has long been recognized for its anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] However, its therapeutic potential is often hindered by poor bioavailability. Apigenin 7-O-Glucuronide (A7G), a major metabolite of apigenin, exhibits improved stability and serves as a natural prodrug, leading to enhanced systemic exposure.[4] This has positioned A7G as a compound of significant interest for researchers, scientists, and drug development professionals.

Understanding the precise molecular mechanisms through which A7G exerts its biological effects is paramount for its development as a therapeutic agent. Western blotting, a powerful and widely used technique, allows for the detection and quantification of specific proteins within a complex mixture, making it an indispensable tool for dissecting intracellular signaling pathways.[5][6] These application notes provide a comprehensive guide to utilizing Western blot analysis to investigate the effects of Apigenin 7-O-Glucuronide on key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.

Foundational Knowledge: Key Signaling Pathways Modulated by Apigenin 7-O-Glucuronide

Apigenin and its derivatives are known to modulate multiple signaling pathways that are critical for cell survival, proliferation, inflammation, and apoptosis.[4]

  • MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[7] Studies have shown that Apigenin 7-O-Glucuronide can suppress the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), leading to a decrease in the activation of the transcription factor AP-1.[8][9] This inhibitory action contributes to its anti-inflammatory effects.[8][10][11]

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is crucial for cell growth, survival, and metabolism.[12][13] Dysregulation of this pathway is a common feature in many cancers. Apigenin has been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.[3][14][15] Investigating the effect of A7G on the phosphorylation status of Akt is essential to determine its potential as an anticancer agent.

Experimental Design and Workflow

A well-structured experimental workflow is critical for obtaining reliable and reproducible Western blot data. The following diagram outlines the key stages of the process, from initial cell treatment to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & Treatment (e.g., RAW 264.7, HCT116) cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-Akt) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection imaging Imaging & Densitometry detection->imaging normalization Normalization to Loading Control (e.g., β-actin, GAPDH) imaging->normalization interpretation Data Interpretation normalization->interpretation

Caption: Experimental workflow for Western blot analysis.

Detailed Protocols

Part 1: Cell Culture, Treatment, and Lysate Preparation

This initial phase is crucial for ensuring the quality of the protein samples.

1.1. Cell Culture and Treatment:

  • Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, HCT116 colon cancer cells for cancer research) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.[16]

  • A7G Treatment: Prepare a stock solution of Apigenin 7-O-Glucuronide in a suitable solvent like DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same concentration of DMSO used for the highest A7G concentration).

  • Incubation: Treat the cells with varying concentrations of A7G for the desired time points (e.g., 30 minutes for MAPK activation studies, 24-48 hours for apoptosis studies).[9][14] For inflammation studies, co-stimulation with an inflammatory agent like lipopolysaccharide (LPS) may be necessary.[8]

1.2. Cell Lysis and Protein Extraction:

  • Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.[17]

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to the culture dish.[12] The inhibitors are essential to prevent protein degradation and dephosphorylation.[18]

  • Scraping and Collection: Use a cell scraper to detach the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[17] Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. This is your whole-cell lysate.[19]

Part 2: Protein Quantification

Accurate determination of protein concentration is critical for ensuring equal loading of samples onto the SDS-PAGE gel. The Bicinchoninic Acid (BCA) assay is a widely used and reliable method.[20][21]

2.1. BCA Protein Assay Protocol:

  • Prepare Standards: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA).[22]

  • Prepare Working Reagent: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[22][23]

  • Assay Procedure:

    • Pipette a small volume (e.g., 25 µL) of each standard and unknown sample into separate wells of a 96-well microplate.[22][23]

    • Add the BCA working reagent (e.g., 200 µL) to each well and mix thoroughly.[22][23]

    • Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.[20][21]

    • Measure the absorbance at 562 nm using a microplate reader.[22]

  • Calculate Concentration: Generate a standard curve by plotting the absorbance values of the BSA standards against their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.

Part 3: SDS-PAGE and Protein Transfer

This section details the separation of proteins by size and their transfer to a solid support membrane.

3.1. SDS-PAGE:

  • Sample Preparation: Mix a calculated volume of cell lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) and heat at 95-100°C for 5-10 minutes to denature the proteins.[16]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel. Also, load a molecular weight marker to determine the size of the separated proteins. Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.[16][24]

3.2. Protein Transfer (Wet Transfer Method):

  • Equilibration: After electrophoresis, carefully remove the gel and equilibrate it in transfer buffer.[25][26]

  • Membrane Preparation: Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane to the size of the gel. Activate the PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.[16][25]

  • Assemble Transfer Sandwich: Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, and another sponge. Ensure there are no air bubbles between the layers.[25][26]

  • Transfer: Place the sandwich into a transfer cassette and perform the transfer in a tank filled with transfer buffer, typically at 100V for 1 hour at 4°C.[24][25]

Part 4: Immunodetection

This is the final stage where specific proteins are detected using antibodies.

4.1. Blocking:

  • After transfer, wash the membrane briefly with TBST (Tris-buffered saline with Tween-20).

  • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[5][6] For phosphorylated proteins, BSA is generally the preferred blocking agent.[5]

4.2. Primary Antibody Incubation:

  • Dilute the primary antibody specific to the target protein (e.g., anti-p-ERK, anti-p-Akt, anti-total ERK, anti-total Akt) in the blocking solution at the manufacturer's recommended dilution.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12][27]

4.3. Secondary Antibody Incubation:

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[28][29]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[12][30]

4.4. Signal Detection:

  • Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.[28][29]

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[24]

  • Capture the chemiluminescent signal using an imaging system.[12]

4.5. Stripping and Re-probing:

To analyze multiple proteins on the same blot (e.g., phosphorylated and total protein), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.[12][31] Use a commercial stripping buffer or a lab-prepared solution and follow the manufacturer's protocol. After stripping, re-block the membrane before incubating with the next primary antibody.

Data Presentation and Analysis

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from densitometric analysis of the Western blots.

Table 1: Effect of A7G on MAPK Pathway Activation

Target ProteinTreatmentConcentration (µM)Relative Band Intensity (Normalized to Total Protein)
p-ERKControl01.00
A7G10Value
A7G25Value
A7G50Value
p-p38Control01.00
A7G10Value
A7G25Value
A7G50Value

Table 2: Effect of A7G on PI3K/Akt Pathway Activation

Target ProteinTreatmentConcentration (µM)Relative Band Intensity (Normalized to Total Protein)
p-Akt (Ser473)Control01.00
A7G10Value
A7G25Value
A7G50Value
p-Akt (Thr308)Control01.00
A7G10Value
A7G25Value
A7G50Value

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways that can be investigated using the protocols described in these application notes.

mapk_pathway cluster_mapk MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 ERK ERK MAP2K->ERK AP1 AP-1 p38->AP1 ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation A7G Apigenin 7-O-Glucuronide A7G->MAP2K pi3k_akt_pathway cluster_pi3k_akt PI3K/Akt Signaling Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt p-Thr308 mTORC2->Akt p-Ser473 Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream A7G Apigenin 7-O-Glucuronide A7G->PI3K

Caption: A7G inhibits the PI3K/Akt signaling pathway.

References

  • Hu, W., Wang, X., Wu, L., Shen, T., Ji, L., Zhao, X., Si, C. L., Jiang, Y., & Wang, G. (2016). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. Food & Function, 7(2), 1002–1013. [Link]

  • OneLab. (n.d.). BCA Colorimetric Protein Assay - Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Indirect & Direct Western Blot Protocols - Immunodetection. Retrieved from [Link]

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). BCA Protein Assay Kit II. Retrieved from [Link]

  • Ray, S. (2022). Detailed Western Blotting (Immunoblotting) Protocol. protocols.io. [Link]

  • Merck. (n.d.). Western Blotting Protocols | Life Science Research. Retrieved from [Link]

  • Whole-cell protein extraction and Western blotting. (n.d.). protocols.io. [Link]

  • Sandiego. (2021). Biochem Lab SDS PAGE Western Blot ProtocolF21. Retrieved from [Link]

  • Hu, W., Wang, X., Wu, L., Shen, T., Ji, L., Zhao, X., Si, C. L., Jiang, Y., & Wang, G. (2015). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Retrieved from [Link]

  • SDS-PAGE & Western Blotting Protocols. (2003). ResearchGate. [Link]

  • Jiang, H., Shang, X., Wang, H., Xu, H., & Chen, D. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(19), e2561. [Link]

  • Western Blot Essentials: A Practical Guide to Protein Extraction and Key Consider
  • Hu, W., Wang, X., Wu, L., Shen, T., Ji, L., Zhao, X., Si, C. L., Jiang, Y., & Wang, G. (2016). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock.
  • Li, Y., Wu, Q., Wang, F., Liu, T., Liu, D., & Chen, S. (2020). Apigenin 7-O-glucoside promotes cell apoptosis through the PTEN/PI3K/AKT pathway and inhibits cell migration in cervical cancer HeLa cells. Cancer Cell International, 20(1), 553. [Link]

  • Apigenin-7-O-β-D-glucuronide methyl ester. (n.d.). ResearchGate. Retrieved from [Link]

  • Milek, M., Bjelis, M., & Zuntar, I. (2022). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. Archives of Industrial Hygiene and Toxicology, 73(2), 108–117. [Link]

  • Choi, E. J., & Kim, G. H. (2009). Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells. Journal of Clinical Biochemistry and Nutrition, 44(3), 260–265. [Link]

  • Creative Biolabs. (2025). Western Blot Protocol & Troubleshooting. Retrieved from [Link]

  • Seebacher, N. A., Stacy, A. E., Porter, G. A., & Merlot, A. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Journal of Visualized Experiments, (86), 51433. [Link]

  • Apigenin unveiled: an encyclopedic review of its preclinical and clinical insights. (n.d.).
  • Lichius, J. J., & Goryachev, A. B. (2013). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PLoS ONE, 8(10), e76948. [Link]

  • Effect of apigenin-7-O-glucuronide on the nociceptive response induced... (n.d.).
  • Kowalczyk, A., Bodalska, A., Miranowicz, M., & Karłowicz-Bodalska, K. (2015). Insights into novel anticancer applications for apigenin. Advances in Clinical and Experimental Medicine, 24(2), 347–354. [Link]

  • Shukla, S., & Gupta, S. (2010). Apigenin: A Promising Molecule for Cancer Prevention. Pharmaceutical Research, 27(6), 962–978. [Link]

  • Imran, M., Aslam, B., Anjum, S., Khan, M. K., Muzammil, S., & Asif, M. (2021). Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways. Molecules, 26(11), 3231. [Link]

  • Exploring the Role of Apigenin in Neuroinflammation: Insights and Implic
  • Rockland Immunochemicals. (n.d.). AKT/PI3K Signaling Pathway. Retrieved from [Link]

  • Western blot analysis of proteins in the mitogen-activated protein... (n.d.).

Sources

Using Apigenin 7-O-Glucuronide in enzyme kinetics assays.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Enzyme Kinetics using Apigenin 7-O-Glucuronide

Executive Summary & Scope

Apigenin 7-O-glucuronide (A7G) is the primary circulating metabolite of the flavonoid apigenin.[1] In drug development and nutritional biochemistry, A7G serves a dual purpose: it is a product probe for Phase II glucuronidation (specifically UGT1A1 and UGT1A9) and a substrate for


-glucuronidase hydrolysis assays.

This guide moves beyond basic handling to address the specific kinetic challenges of A7G: its pH-dependent hydrolysis rates, its regioselective formation, and its potential as a perpetrator of drug-drug interactions (DDIs) via UGT inhibition.

Chemical Foundation & Handling

Before initiating kinetics, the integrity of the probe must be established. Flavonoid glucuronides are susceptible to thermal degradation and hydrolysis if mishandled.

ParameterSpecificationCritical Note
CAS Number 29741-09-1Verify against aglycone (Apigenin, CAS 520-36-5) to prevent mix-ups.
MW 446.36 g/mol Significant mass shift (+176 Da) from aglycone.
Solubility DMSO (>10 mg/mL)Insoluble in pure water. Must predissolve in DMSO before aqueous buffer dilution.
Stability -20°C (Months)Avoid repeated freeze-thaw cycles.[2] Aliquot immediately.
Light Sensitivity HighProtect from light; flavonoids undergo photo-oxidation.

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 4.46 mg of A7G in 1 mL of anhydrous DMSO. Vortex until clear.

  • Working Solution: Dilute stock into pre-warmed (37°C) buffer immediately prior to use. Keep final DMSO concentration <0.5% in enzyme assays to prevent solvent inhibition.

Application I: A7G as a Product (UGT Formation Kinetics)

This assay measures the clearance of Apigenin via glucuronidation. It is essential for phenotyping UGT isoforms (primarily UGT1A1 and 1A9) in liver microsomes.

Mechanistic Pathway

The following diagram illustrates the reversible metabolism relevant to this assay.

MetabolicPathway Apigenin Apigenin (Aglycone) A7G Apigenin 7-O-Glucuronide Apigenin->A7G Glucuronidation UDPGA UDP-Glucuronic Acid (Cofactor) UDPGA->A7G A7G->Apigenin Hydrolysis UGT UGT1A1 / UGT1A9 (Liver Microsomes) UGT->Apigenin Catalysis bGUS Beta-Glucuronidase (Hydrolysis) bGUS->A7G Catalysis

Caption: Bidirectional metabolic pathway. UGTs drive formation (blue), while


-glucuronidase drives hydrolysis (red).
Experimental Protocol: UGT Kinetics

Objective: Determine


 and 

for Apigenin glucuronidation.
  • Reaction System:

    • Buffer: 50 mM Tris-HCl (pH 7.4) + 5 mM

      
      .
      
    • Enzyme: Human Liver Microsomes (HLM) or Recombinant UGT1A1 (0.5 mg/mL protein).

    • Cofactor: UDP-glucuronic acid (UDPGA), 2 mM saturation.

    • Substrate: Apigenin (1 – 100 µM titration).

    • Pore Forming Agent: Alamethicin (25 µg/mg protein) – Crucial for allowing UDPGA entry into microsomes.

  • Workflow:

    • Pre-incubation: Mix Buffer, Enzyme, Alamethicin, and Apigenin. Incubate at 37°C for 5 mins (allows micelle formation).

    • Initiation: Add UDPGA to start the reaction.

    • Time Course: Incubate for 30 minutes (ensure linearity; A7G formation is generally linear up to 45-60 min).

    • Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Ratio 1:3 (Sample:ACN).

    • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

    • Analysis: Inject supernatant into LC-MS/MS (monitor A7G formation).

  • Data Analysis:

    • Plot Rate of Formation (

      
      ) vs. Substrate Concentration (
      
      
      
      ).
    • Fit to Michaelis-Menten equation:

      
      .
      
    • Note: If substrate inhibition is observed (common with flavonoids), use the equation:

      
      .
      

Application II: A7G as a Substrate (Hydrolysis/De-conjugation)

In bioanalysis (urine/plasma PK studies), A7G is often "hidden" and must be hydrolyzed to measure total apigenin. The choice of enzyme is critical.

Enzyme Selection Guide
  • Recombinant (IMCSzyme): High efficiency, cleaner baseline, works at neutral pH (6.5–7.5).

  • Helix pomatia (Snail): Traditional, but contains sulfatase activity (often unnecessary for A7G) and requires acidic pH (~5.0).

  • Abalone: Good for recalcitrant glucuronides but requires strictly acidic conditions.

Protocol: Optimized Hydrolysis
  • Sample Prep: Thaw plasma/urine samples on ice.

  • Buffer Adjustment:

    • If using Recombinant: No adjustment needed for plasma; ensure pH ~7.0.

    • If using Snail/Abalone: Add 0.1M Acetate Buffer (pH 5.0).

  • Enzyme Addition: Add

    
    -glucuronidase (>5,000 units/mL final).
    
  • Incubation: 2 hours at 37°C (Recombinant) or 55°C (Abalone/Snail).

    • Validation Step: Spike a control sample with authentic A7G. If <95% is converted to Apigenin, extend time or increase enzyme load.

  • Quench: Add cold Methanol/ACN (1:4 ratio).

Application III: A7G as an Inhibitor (DDI Assessment)

A7G is not just a passive metabolite; it can inhibit UGTs (regioselective inhibition) and MMPs.

Experimental Setup (IC50 Determination):

  • Probe Substrate: Select a specific probe for the target enzyme (e.g., Zidovudine for UGT2B7).

  • Inhibitor: A7G (0, 0.1, 1, 10, 50, 100 µM).

  • Control: Solvent only (DMSO <0.5%).

  • Calculation:

    
    
    Fit to sigmoidal dose-response curve to derive 
    
    
    
    .

Analytical Appendix: LC-MS/MS Parameters

For sensitive detection in kinetics assays, Mass Spectrometry is required. UV detection (335 nm) is sufficient only for high-concentration stock checks.

Method: ESI Negative Mode (Glucuronides ionize best in negative mode due to the carboxylic acid moiety).

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Note
A7G 445.1

269.0 25-30Loss of glucuronic acid (-176 Da)
Apigenin 269.0

117.0 35Retro-Diels-Alder fragmentation
IS (e.g., Chrysin) 253.0

143.0 30Structural analog

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: A7G elutes earlier than Apigenin due to the polar sugar group.

Visual Workflow: Kinetic Assay Logic

AssayWorkflow Start Start Assay Prep 1. Prepare Microsomes + Alamethicin Start->Prep PreInc 2. Pre-Incubate (37°C) + Substrate (Apigenin) Prep->PreInc Initiate 3. Initiate with UDPGA PreInc->Initiate Sampling 4. Sampling (0, 5, 10, 20, 30 min) Initiate->Sampling Quench 5. Quench (Cold ACN + IS) Sampling->Quench Analyze 6. LC-MS/MS Analysis (Detect A7G m/z 445->269) Quench->Analyze

Caption: Step-by-step workflow for determining formation kinetics of A7G in liver microsomes.

References

  • Hu, W., et al. (2016). "Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation..." Food & Function.[3]

  • BenchChem. "Apigenin 7-O-glucuronide: Chemical and Physical Properties."[4] BenchChem Technical Guides.

  • Cayman Chemical. "Apigenin 7-O-Glucuronide Product Information." Cayman Chemical.[3]

  • Yang, H., et al. (2014). "Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids." Drug Metabolism and Disposition.

  • IMCS. "The Importance of pH in β-Glucuronidase Hydrolysis Efficiency." IMCS Technical Notes.

Sources

Advanced Formulation Protocols for Apigenin 7-O-Glucuronide (A7G) in In Vivo Research

[1]

Executive Summary & Physicochemical Profile[1][2][3][4]

Apigenin 7-O-glucuronide (A7G) is a flavonoid glycoside and a major metabolite of apigenin.[1][2][3] Unlike its aglycone parent, A7G possesses a glucuronic acid moiety at the C7 position, which alters its solubility profile and metabolic fate. While often viewed merely as a metabolite, A7G exhibits distinct pharmacological activities, including anti-inflammatory and anxiolytic effects, necessitating direct administration in in vivo efficacy studies.[1]

This guide provides field-validated protocols for formulating A7G. The core challenge lies in balancing its improved hydrophilicity (relative to apigenin) with its still-limited water solubility and susceptibility to enzymatic hydrolysis (deglycosylation) by

1
Table 1: Physicochemical Properties of A7G
PropertyValueCritical Formulation Implication
Molecular Weight 446.36 g/mol Requires mass conversion correction if dosing based on apigenin molarity.[1]
Solubility (Water) Slightly soluble (< 1 mg/mL)Insufficient for direct saline dissolution at therapeutic doses.[1]
Solubility (DMSO) High (~250 mg/mL)Excellent stock solvent; however, DMSO volume must be minimized (<10%) for in vivo safety.[1]
Solubility (PEG-400) High (~190 mg/mL)Ideal co-solvent for parenteral formulations.[1]
pKa ~6.25 (Carboxylic acid)pH-dependent solubility; solubility increases in slightly alkaline buffers (pH 7.4), but stability may decrease.[1]
LogP ~0.2 - 1.3Moderately lipophilic; crosses membranes but requires solubilizers for high systemic exposure.[1]

Formulation Decision Matrix

Select the appropriate formulation strategy based on your route of administration and required dosage.

FormulationDecisionStartStart: Define Study GoalsRouteRoute of Administration?Start->RouteIV_IPParenteral (IV / IP)(High Bioavailability)Route->IV_IPOralOral Gavage (PO)(Gut Microbiota Interaction)Route->OralDoseRequired Dose?IV_IP->DoseSolBProtocol B:CMC-Na SuspensionOral->SolBStandardSolCProtocol C:Lipid-Based (Corn Oil)Oral->SolCEnhanced AbsorptionLowDoseLow Dose (< 10 mg/kg)Dose->LowDoseHighDoseHigh Dose (> 50 mg/kg)Dose->HighDoseSolAProtocol A:DMSO/PEG/Saline SolutionLowDose->SolAPreferredHighDose->SolAVolume Limited

Figure 1: Decision tree for selecting the optimal A7G vehicle based on administration route and dosage requirements.

Detailed Experimental Protocols

Protocol A: Parenteral Solution (IV/IP) – The "Gold Standard"

Target: Intravenous (Tail Vein) or Intraperitoneal Injection.[1] Vehicle Composition: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.[1][4] Max Concentration: ~2–5 mg/mL (clear solution).[1]

Reagents:
  • Apigenin 7-O-glucuronide (Purity >98%).[1][5]

  • DMSO (Anhydrous, Cell Culture Grade).[1] Note: Hygroscopic DMSO reduces solubility; use a fresh bottle.[5][6]

  • PEG-300 (Polyethylene glycol 300).[1]

  • Tween-80 (Polysorbate 80).[1]

  • Sterile Saline (0.9% NaCl).[1]

Step-by-Step Procedure:
  • Stock Preparation: Weigh the required amount of A7G. Dissolve completely in 10% of the final volume of pure DMSO. Vortex vigorously or sonicate (water bath, 37°C) until the solution is perfectly clear and yellow.

    • Critical Check: If particles remain, do not proceed. Add small increments of DMSO only if the protocol allows (max 15% final DMSO).

  • Co-Solvent Addition: Add 40% of the final volume of PEG-300 to the DMSO stock. Vortex immediately. The solution should remain clear.

  • Surfactant Addition: Add 5% of the final volume of Tween-80. Vortex gently to avoid excessive foaming.

  • Aqueous Phase: Slowly add 45% of the final volume of warm (37°C) sterile saline while vortexing.

    • Caution: Adding cold saline can cause precipitation ("crashing out").[1]

  • Filtration: Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter for sterilization.

  • Storage: Use within 4 hours. Do not store at 4°C as precipitation may occur.

Protocol B: Oral Suspension (High Dose)

Target: Oral Gavage (PO) for doses > 10 mg/kg.[1] Vehicle Composition: 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) in water.[1]

Reagents:
  • Apigenin 7-O-glucuronide.[1][7][2][3][5][8][9][10][11]

  • CMC-Na powder (Medium viscosity).[1]

  • Distilled Water.

Step-by-Step Procedure:
  • Vehicle Prep: Dissolve 0.5 g CMC-Na in 100 mL warm distilled water. Stir overnight to ensure complete hydration (no clumps).

  • Dispersion: Weigh A7G and place it in a mortar.

  • Wetting: Add a small amount (approx. 100 µL) of Tween-80 or Glycerol to "wet" the powder, forming a paste.[1] This step is crucial to prevent the hydrophobic powder from floating on top of the suspension.

  • Suspension: Geometrically dilute the paste with the CMC-Na vehicle while triturating (grinding) continuously.[1] Transfer to a vial.

  • Homogenization: Sonicate the final suspension for 10–15 minutes before dosing to break up aggregates.

  • Dosing: Shake the vial vigorously immediately before drawing into the gavage needle to ensure dose uniformity.

Quality Control & Stability Validation

Before administering to animals, the formulation must be validated to ensure the data collected is attributable to the drug and not a vehicle artifact or degradation product.

Validation Workflow
  • Visual Inspection:

    • Pass: Clear yellow liquid (Protocol A) or Homogeneous opaque suspension (Protocol B).[1]

    • Fail: Visible crystals, precipitate at the bottom, or phase separation.

  • Chemical Stability (HPLC Check):

    • A7G contains an ester-like linkage (glycosidic bond) susceptible to hydrolysis.[1]

    • Method: Dilute 10 µL of formulation into 990 µL Methanol. Inject onto HPLC (C18 column).

    • Acceptance Criteria: A7G peak area > 95%. Presence of a significant Apigenin (aglycone) peak indicates premature hydrolysis in the vehicle.

Stability Warning
  • pH Sensitivity: Avoid alkaline vehicles (pH > 8) for prolonged storage, as they accelerate the opening of the flavonoid C-ring and oxidative degradation.[1]

  • Enzymatic Contamination: Ensure all glassware is free of biological residues. Trace glucuronidases will rapidly convert A7G to Apigenin.

In Vivo Administration & Pharmacokinetics[5][11]

Dosing Guidelines
ParameterMouse (20-25g)Rat (200-250g)Notes
Max Vol (IV) 100-150 µL1.0 mLInject slowly (over 10-15s) to prevent hemolysis from DMSO/PEG.[1]
Max Vol (IP) 200-500 µL2.0-5.0 mLEnsure isotonicity to prevent writhing.[1]
Max Vol (PO) 200-300 µL2.0-3.0 mLFasting animals 4h prior improves absorption consistency.[1]
Metabolic Considerations (The "Prodrug" Effect)

Researchers must account for the interconversion between A7G and Apigenin.

  • IV Administration: Delivers 100% A7G systemically. Rapid clearance via renal excretion is expected unless hydrolyzed by tissue

    
    -glucuronidases.[1]
    
  • Oral Administration: A7G is poorly absorbed intact. It is often hydrolyzed by intestinal microbiota to Apigenin, absorbed, and then re-glucuronidated in the liver (Enterohepatic Recirculation).

    • Implication: Measuring plasma levels requires quantifying both A7G and Apigenin to understand the total active pool.

MetabolismA7G_ExExogenous A7G(Formulation)GutIntestinal Lumen(Microbiota)A7G_Ex->GutOral DosingA7G_PlasmaPlasma A7G(Circulating)A7G_Ex->A7G_PlasmaIV/IP Dosing(Direct Entry)ApigeninApigenin(Aglycone)Gut->ApigeninHydrolysis(b-glucuronidase)LiverLiver(UGT Enzymes)Apigenin->LiverAbsorptionLiver->A7G_PlasmaPhase II Metabolism(Re-glucuronidation)A7G_Plasma->ApigeninTissue HydrolysisExcretionRenal/BiliaryExcretionA7G_Plasma->Excretion

Figure 2: Metabolic pathway of A7G showing the hydrolysis-reconjugation cycle critical for interpreting PK data.[1]

References

  • Gradolatto, A., et al. (2005).[1][12] Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration.[13][14] Drug Metabolism and Disposition. Link

  • Wan, L., et al. (2007).[1][12] Pharmacokinetics and extensive intestinal first-pass effects of apigenin and its active metabolite, apigenin-7-O-glucuronide, in rats.[1][3][10] ResearchGate. Link

  • Zhang, Z., et al. (2011).[1] Measurement and correlation of solubilities of apigenin and apigenin 7-O-rhamnosylglucoside in seven solvents at different temperatures. Journal of Chemical Thermodynamics. Link[1]

  • Hu, W., et al. (2016).[1] Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways.[1][2][11] Food & Function. Link

  • MedChemExpress. (n.d.).[1] Apigenin 7-O-glucuronide Product & Solubility Data. MedChemExpress. Link

  • BenchChem. (2025).[1][2][9] Application Notes and Protocols for the Formulation of Apigenin 7-O-glucuronide. BenchChem.[9] Link[1]

Application Note: Apigenin 7-O-Glucuronide in Drug Discovery Screening

[1][2]

Abstract

Apigenin 7-O-glucuronide (A7G) is not merely a Phase II metabolite; it is a critical biomarker for flavonoid pharmacokinetics and a bioactive entity with distinct pharmacological properties.[1] This guide outlines the application of A7G in high-throughput screening (HTS), focusing on its dual role: as a substrate for metabolic stability/excretion assays (ADME) and as a potent inhibitor in anti-inflammatory and protease-targeted drug discovery.[1] We provide standardized protocols for enzymatic hydrolysis, transporter interaction studies (OATs), and cellular bioactivity profiling.[1]

Introduction: The Dual Identity of A7G

In drug development, Apigenin 7-O-glucuronide (CAS: 29741-09-1) serves two distinct functions. First, it is the primary circulating metabolite of Apigenin, formed via UDP-glucuronosyltransferase (UGT) enzymes (specifically UGT1A1 and UGT1A9) in the liver and intestine.[1] Its quantification is essential for establishing the bioavailability of apigenin-based therapeutics.

Second, contrary to the "inactive metabolite" dogma, A7G exhibits nanomolar affinity for specific targets, including Matrix Metalloproteinases (MMPs) and renal transporters.[1] This application note details how to leverage A7G in screening workflows to assess metabolic stability, renal clearance mechanisms, and anti-inflammatory efficacy.[1]

Table 1: Physicochemical Profile for Screening
PropertyValueRelevance in Screening
Molecular Weight 446.36 g/mol Mass spectrometry quantification (LC-MS/MS)
Solubility DMSO (>80 mg/mL), DMFHigh solubility facilitates HTS library preparation
LogP ~0.2 (Predicted)Low permeability; requires transporters for cell entry
Stability High in acidic pH; Hydrolyzable by

-glucuronidase
Critical for sample handling in bioanalysis
Key Targets MMP-3, MMP-13, OAT1, OAT3Bioactivity and Drug-Drug Interaction (DDI) targets

Application I: ADME Screening (Metabolic Stability & Excretion)

A7G is hydrophilic and relies on active transport for renal elimination. It is a known substrate and inhibitor of Organic Anion Transporters (OATs). Screening for A7G interaction with these transporters is vital to predict renal clearance and potential Herb-Drug Interactions (HDI).[1]

Protocol A: OAT1/OAT3 Transporter Inhibition Assay

Objective: Determine the IC50 of A7G against OAT1-mediated transport to assess renal toxicity or interaction potential.

Materials:

  • Cell Line: MDCK or HEK293 cells stably expressing human OAT1 (SLC22A6) or OAT3 (SLC22A8).[1]

  • Probe Substrate:

    
    H-Para-aminohippuric acid (PAH) for OAT1; 
    
    
    H-Estrone sulfate (ES) for OAT3.[1]
  • Test Compound: Apigenin 7-O-glucuronide (dissolved in DMSO).

  • Lysis Buffer: 0.1 N NaOH.[1]

Step-by-Step Methodology:

  • Seeding: Plate OAT-expressing cells in 24-well plates at

    
     cells/well. Culture for 48 hours until confluent.
    
  • Equilibration: Wash cells twice with pre-warmed (

    
    C) Krebs-Henseleit buffer (pH 7.4).
    
  • Dosing: Incubate cells with uptake buffer containing the Probe Substrate (e.g., 1

    
    M 
    
    
    H-PAH) and A7G at varying concentrations (0.1, 1, 10, 50, 100
    
    
    M) for 10 minutes at
    
    
    C.
    • Control: Buffer with Probe Substrate + Vehicle (DMSO < 0.5%).[1]

  • Termination: Aspirate buffer rapidly and wash cells

    
     with ice-cold PBS to stop transport.
    
  • Lysis & Detection: Add 500

    
    L of 0.1 N NaOH to lyse cells. Neutralize with HCl if necessary and measure radioactivity via Liquid Scintillation Counting (LSC).[1]
    
  • Analysis: Calculate % inhibition relative to control. Plot log[A7G] vs. % uptake to derive IC50.[1]

Scientific Rationale: A7G has been shown to inhibit OAT1 and OAT3, potentially altering the pharmacokinetics of co-administered drugs like acyclovir. This assay validates renal interaction risks early in the pipeline [1][2].

Application II: Bioanalytical Screening (Enzymatic Hydrolysis)

Quantifying total apigenin in plasma often requires converting the glucuronide metabolite back to the aglycone. This "deconjugation" step is critical for pharmacokinetic studies.[1]

Protocol B: Optimized -Glucuronidase Hydrolysis

Objective: Complete conversion of A7G to Apigenin for total drug quantification.

Materials:

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or E. coli recombinant).[1]
    
  • Buffer: 0.2 M Sodium Acetate buffer (pH 5.0).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Sample Prep: Aliquot 100

    
    L of plasma/urine containing A7G.
    
  • Enzyme Addition: Add 100

    
    L of 
    
    
    -Glucuronidase solution (>1000 units/mL in Acetate buffer).
  • Incubation: Vortex and incubate at 37°C for 2 hours .

    • Note:Helix pomatia enzymes may require longer (up to 12h) but E. coli forms are faster.[1] A7G is robust, but thermal degradation can occur >45°C.[1]

  • Termination: Add 600

    
    L of ice-cold ACN to precipitate proteins and stop the reaction.
    
  • Extraction: Centrifuge at 12,000 x g for 10 min. Inject supernatant into LC-MS/MS.[1]

  • Validation: Monitor the disappearance of the A7G peak (m/z 445

    
     fragments) and the appearance of Apigenin (m/z 269).
    

Application III: Bioactivity Profiling (Anti-Inflammatory)[2]

A7G retains significant anti-inflammatory activity, often comparable to Apigenin, by modulating the NF-

1
Protocol C: High-Throughput NO Inhibition Screen

Objective: Screen for anti-inflammatory efficacy by measuring Nitric Oxide (NO) reduction in LPS-stimulated macrophages.[1]

Materials:

  • Cells: RAW 264.7 murine macrophages.[1]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (1

    
    g/mL).[1]
    
  • Reagent: Griess Reagent (Sulfanilamide + NED).[1]

Methodology:

  • Plating: Seed RAW 264.7 cells in 96-well plates (

    
     cells/well) and incubate overnight.
    
  • Treatment: Pre-treat cells with A7G (1–100

    
    M) for 1 hour.[1]
    
    • Positive Control: Dexamethasone (1

      
      M).[1]
      
  • Stimulation: Add LPS (final conc. 1

    
    g/mL) and incubate for 18–24 hours .
    
  • Detection: Transfer 100

    
    L of culture supernatant to a fresh plate. Add 100 
    
    
    L of Griess Reagent.
  • Readout: Measure absorbance at 540 nm immediately.

  • Cytotoxicity Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cell death.

Key Insight: A7G inhibits the expression of iNOS and COX-2 by blocking the phosphorylation of p38 MAPK and the nuclear translocation of the p65 subunit of NF-

Visualizations

Diagram 1: Metabolic & Transport Pathway (ADME)

This diagram illustrates the lifecycle of Apigenin/A7G, highlighting the UGT conjugation in the liver and the specific OAT transporters involved in renal excretion.

ADME_PathwayApigeninApigenin(Aglycone)LiverLiver/Intestine(Metabolism)Apigenin->LiverAbsorptionA7GApigenin 7-O-Glucuronide(Metabolite)KidneyKidney(Excretion)A7G->KidneySystemic CirculationBetaGlucBeta-Glucuronidase(Hydrolysis)A7G->BetaGlucUGTUGT1A1/1A9Liver->UGTOATOAT1 / OAT3(Uptake Transporter)Kidney->OATUrineUrine(Elimination)UGT->A7GGlucuronidationBetaGluc->ApigeninDeconjugation(Gut/Assay)OAT->UrineActive Secretion

Caption: A7G Pharmacokinetics: Hepatic glucuronidation via UGTs and renal elimination mediated by OAT1/3 active transport.[1]

Diagram 2: Anti-Inflammatory Mechanism of Action

This pathway details how A7G interferes with cellular signaling to suppress inflammation, specifically targeting the TLR4/NF-

Mechanism_ActionLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4ActivationMAPKMAPK Pathway(p38, ERK, JNK)TLR4->MAPKNFkB_CytoNF-kB (Cytosol)(p65/p50)TLR4->NFkB_CytoNFkB_NucNF-kB (Nucleus)(Transcription)MAPK->NFkB_NucPhosphorylationNFkB_Cyto->NFkB_NucTranslocationInflammationPro-inflammatory Cytokines(TNF-a, IL-1b, IL-6, iNOS)NFkB_Nuc->InflammationGene ExpressionA7GApigenin 7-O-Glucuronide(Inhibitor)A7G->MAPKInhibits PhosphorylationA7G->NFkB_CytoBlocks Translocation

Caption: A7G suppresses inflammation by inhibiting MAPK phosphorylation and NF-

1

Comparative Data: A7G vs. Apigenin

While Apigenin is the parent compound, A7G shows distinct potency profiles in specific assays, particularly against Matrix Metalloproteinases (MMPs), which are crucial for cancer metastasis and tissue remodeling.[1]

Target / AssayApigenin IC50 (

M)
A7G IC50 (

M)
Insight
MMP-3 Inhibition ~18.012.87 A7G is more potent against MMP-3 [5].[1]
MMP-8 Inhibition N/A22.39A7G shows broad MMP spectrum activity.[1][2]
MMP-13 Inhibition N/A0.27 Highly potent/selective against MMP-13 [5].[1]
OAT1 Inhibition 1.80.74 A7G is a stronger OAT1 inhibitor [1].
Cytotoxicity (HCT116) 62.015.0 A7G shows higher potency in colon cancer lines [6].[1]

References

  • Apigenin, a novel candidate involving herb-drug interaction (HDI), interacts with organic anion transporter 1 (OAT1). Pharmacological Reports, 2017.[1][3]

  • Interaction of Human Renal Organic Anion Transporter OAT1 and OAT3 with Flavonoids. NII Article, 2005.

  • Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways. Food & Function, 2016.[1]

  • Apigenin reduces the Toll-like receptor-4-dependent activation of NF-κB. Naunyn-Schmiedeberg's Archives of Pharmacology, 2018.[1][4]

  • Correlating In Vitro Target-Oriented Screening and Docking: Inhibition of Matrix Metalloproteinases Activities by Flavonoids. Planta Medica, 2017.[1]

  • Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. EXCLI Journal, 2017.[1]

Troubleshooting & Optimization

Apigenin 7-O-Glucuronide (hydrate) solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Solubilization, Handling, and Stability Guide[1][2][3]

Introduction

Apigenin 7-O-Glucuronide (A7G) is a flavonoid glycoside with significant anti-inflammatory and antioxidant potential.[1][2][3] However, its amphiphilic nature—possessing both a lipophilic flavone backbone and a hydrophilic glucuronic acid moiety—creates unique solubility challenges.[1] Unlike its aglycone parent (Apigenin), A7G is prone to "crashing out" (precipitation) upon dilution in aqueous buffers, and its hydrate form requires precise calculation adjustments to ensure experimental accuracy.[1]

This guide provides field-proven protocols to solubilize A7G for in vitro and in vivo applications, ensuring your data reflects the compound's activity, not its precipitation artifacts.[1][2]

Part 1: Critical Solubility Data

Quick Reference Table: Solvent Compatibility

SolventSolubility LimitComments
DMSO (Anhydrous)~10 - 30 mg/mL Recommended Stock Solvent. Hygroscopic; moisture reduces solubility significantly.[1][2]
DMF ~10 mg/mLGood alternative if DMSO is contraindicated, though more toxic to some cell lines.[1][2]
Water < 1 mg/mLInsoluble for practical stock preparation.[1][2] Only soluble at very low concentrations or high pH.[1][2]
Ethanol < 0.2 mg/mLNot Recommended. Poor solubility compared to DMSO.[1][2]
PBS (pH 7.2) ~1 mg/mLOnly achievable if predissolved in DMSO/DMF and diluted carefully.[1][2]
Corn Oil VariableUsed for in vivo suspensions; requires cosolvents (e.g., 10% DMSO).[1][2]

Tech Tip: Always use fresh, anhydrous DMSO .[1][2] Old DMSO absorbs water from the air, which can lower the saturation point of A7G and cause immediate precipitation in the stock vial.[1][2]

Part 2: The "Hydrate" Factor (Crucial for Molarity)

A7G is frequently supplied as a hydrate (C₂₁H₁₈O₁₁[1][2] • xH₂O).[1][2][4][5] The water molecules in the crystal lattice add mass but no biological activity.[2] Failing to correct for this will result in under-dosing.[1][2]

The Correction Protocol:

  • Check the Certificate of Analysis (CoA): Locate the specific molecular weight (MW) of the batch you received.[1][2] It will differ from the anhydrous MW (446.36 g/mol ).[1][2]

  • Calculate Adjusted Mass:

    
    
    
  • Verification: If your batch MW is 464.38 g/mol (monohydrate approx), and you need 10 mM in 1 mL:

    • Wrong way:[2] Weigh 4.46 mg (based on anhydrous).[1][2] Actual concentration = 9.6 mM.[1][2]

    • Right way: Weigh 4.64 mg.[2] Actual concentration = 10.0 mM.[1][2]

Part 3: Troubleshooting "Crash Out" in Cell Culture

The most common support ticket we receive is: "My A7G precipitated when I added the DMSO stock to the cell media."[2]

The Mechanism: When a high-concentration DMSO stock (e.g., 50 mM) hits an aqueous buffer, the rapid change in polarity forces the hydrophobic flavonoid backbone to aggregate before the water molecules can solvate the glucuronide tail.[1][2] This is "solvent shock."[1][2]

Solution: The "Stepwise" Dilution Protocol

Do not add stock directly to the culture plate. Use an intermediate dilution step.

Step-by-Step Methodology:

  • Prepare Stock: Dissolve A7G in 100% DMSO to 20 mM. Vortex until clear.

  • Prepare Intermediate (10x):

    • Take 50 µL of the 20 mM Stock.[2]

    • Add it slowly to 950 µL of warm (37°C) culture media (or PBS) while vortexing vigorously.

    • Result: 1 mM solution (5% DMSO).[1][2] This may be slightly cloudy but should not have large crystals.[1][2]

  • Final Dilution (1x):

    • Add the Intermediate solution to your cell wells to reach the final concentration.[2]

    • Example: Dilute 1:10 into wells for 100 µM final (0.5% DMSO).

Visualization: Anti-Precipitation Workflow

DilutionWorkflow Stock Stock Solution (100% DMSO) 20 mM Inter Intermediate Mix (Media + 5% DMSO) 1 mM Stock->Inter 1:20 Dilution (Vortexing) Precip PRECIPITATION RISK! Stock->Precip Direct Add (Avoid) Final Cell Culture Well (Final Media) 100 µM Inter->Final 1:10 Dilution (Gentle Mix)

Caption: Stepwise dilution strategy to mitigate solvent shock and prevent precipitation of A7G in aqueous media.

Part 4: In Vivo Formulation Strategies

For animal studies, you generally have two paths: a homogeneous suspension (easier, higher doses) or a clear solution (harder, lower doses).[1][2]

Method A: Homogeneous Suspension (Oral Gavage) Best for doses > 10 mg/kg.[1][2]

  • Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).[1][2]

  • Protocol:

    • Weigh A7G powder.[1][2]

    • Add a small volume of Tween-80 (approx 2% of final volume) to wet the powder.[1][2]

    • Slowly add 0.5% CMC-Na while triturating (grinding) or sonicating.[1][2]

    • Result: A uniform, yellow suspension.[1][2] Shake well before administration.

Method B: Clear Solution (IP/IV Injection) Best for doses < 5 mg/kg.[1][2]

  • Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][2]

  • Protocol:

    • Dissolve A7G in DMSO (10% of final vol).[1][2][4]

    • Add PEG300 (40% of final vol) and vortex.[1][2]

    • Add Tween-80 (5% of final vol) and vortex.[1][2]

    • Add Saline (45% of final vol) last and warm to 37°C.

    • Note: If precipitation occurs upon adding saline, reduce the A7G concentration.[1][2]

Formulation Decision Tree

FormulationTree Start In Vivo Study Objective Route Route of Administration? Start->Route Oral Oral Gavage (PO) Route->Oral Inj Injection (IP / IV) Route->Inj Suspension Suspension (0.5% CMC-Na) Oral->Suspension High Dose (>10 mg/kg) Solution Co-solvent System (DMSO/PEG300/Tween/Saline) Inj->Solution Low Dose (<5 mg/kg)

Caption: Decision logic for selecting the appropriate in vivo vehicle based on administration route and dosage.

Part 5: Stability & Storage FAQs

Q1: Is A7G sensitive to pH? A: Yes. Glucuronides can undergo hydrolysis in acidic environments (pH < 4) or high temperatures, cleaving the sugar to release free Apigenin [1, 2].[1]

  • Action: Maintain neutral pH (7.0–7.[1][2]4) for stock solutions. Avoid storing in acidic buffers.[1][2]

Q2: Can I freeze-thaw my DMSO stock? A: We recommend aliquoting.[1][2][6] Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which lowers solubility and promotes degradation.[1][2]

  • Protocol: Prepare 20 mM stock

    
     Aliquot into 50 µL vials 
    
    
    
    Store at -20°C or -80°C. Use a fresh vial for each experiment.

Q3: My solution turned yellow. Is it degraded? A: Not necessarily. Flavonoids are naturally yellow.[1][2] However, a significant color shift (e.g., to brown or orange) usually indicates oxidation.[1][2] Discard if this occurs.

Q4: Is Apigenin 7-O-Glucuronide more stable than Apigenin in vivo? A: Yes.[1][2] Studies indicate that A7G is stable in simulated intestinal fluid for up to 24 hours, whereas free Apigenin degrades rapidly.[1][2] This makes A7G a potential "natural prodrug" for delivering Apigenin systemically [3].[1][2][7]

References
  • BenchChem. An In-depth Technical Guide to Apigenin 7-O-glucuronide: Chemical and Physical Properties. Retrieved from [1]

  • Selleck Chemicals. Apigenin-7-O-glucuronide Product Datasheet & Solubility. Retrieved from [1]

  • Kyung Hee University. Pharmacokinetics and extensive intestinal first-pass effects of apigenin and its active metabolite, apigenin-7-O-glucuronide, in rats. Journal of Pharmaceutical Investigation, 2024.[1][2] Retrieved from [1]

  • Cayman Chemical. Apigenin 7-O-Glucuronide (hydrate) Product Information. Retrieved from [1]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Apigenin 7-O-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Apigenin 7-O-Glucuronide. As a common flavonoid metabolite, achieving a sharp, symmetrical peak is critical for accurate quantification in pharmacokinetic studies, herbal product quality control, and various pharmacological investigations.[1][2] This document provides in-depth, question-and-answer-based troubleshooting, moving from fundamental causes to specific, actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for Apigenin 7-O-Glucuronide. What are the primary causes?

A1: Peak tailing for Apigenin 7-O-Glucuronide is a common but solvable issue, typically stemming from unwanted secondary interactions between the analyte and the HPLC system. The problem can almost always be traced back to one of four areas: the mobile phase, the column chemistry, extra-column effects (the system), or the sample itself.

The most frequent cause is the interaction between the polar functional groups of the analyte and active sites on the stationary phase, particularly residual silanol groups.[3][4][5] A systematic approach, as outlined in the workflow below, is the most efficient way to diagnose and resolve the issue.

G cluster_mp Mobile Phase cluster_col Column cluster_sys System cluster_samp Sample start Peak Tailing Observed for Apigenin 7-O-Glucuronide mobile_phase 1. Mobile Phase Optimization (Most Common Fix) start->mobile_phase mp_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) mobile_phase->mp_ph column_chem 2. Column-Related Issues col_silanol Secondary Interactions with Silanols? column_chem->col_silanol system_effects 3. System & Extra-Column Effects sys_deadvol Check for Dead Volume (fittings, tubing) system_effects->sys_deadvol sample_load 4. Sample Overload samp_conc Concentration Too High? sample_load->samp_conc solution Symmetrical Peak Achieved mp_ph->solution mp_buffer Check Buffer Strength mp_buffer->column_chem col_type Use End-Capped Column col_silanol->col_type col_type->solution col_contam Column Contaminated/Degraded? col_flush Flush or Replace Column/Guard Column col_contam->col_flush col_flush->system_effects If tailing persists col_flush->solution sys_connections Ensure Proper Connections sys_connections->sample_load sys_connections->solution samp_dilute Perform Load Study (Dilute Sample) samp_dilute->solution

Caption: Systematic workflow for troubleshooting peak tailing.

Q2: How does the chemical structure of Apigenin 7-O-Glucuronide contribute to peak tailing?

A2: The structure of Apigenin 7-O-Glucuronide is inherently prone to secondary interactions that cause peak tailing. Understanding its chemistry is key to troubleshooting.

  • Polar Functional Groups: The molecule possesses multiple polar groups: phenolic hydroxyls (-OH) on the apigenin core and both hydroxyl and a carboxylic acid (-COOH) group on the glucuronic acid moiety.[6][7]

  • Acidic Nature: It is a moderately acidic compound, primarily due to the carboxylic acid and phenolic groups.[8]

  • Interaction Mechanism: In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction with the C18 stationary phase. However, the polar groups can form strong, secondary hydrogen bonds or ionic interactions with residual silanol groups (Si-OH) on the silica surface of the column packing material.[4][9] These secondary interactions are stronger and have slower kinetics than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[5]

G cluster_silica Silica Surface (Stationary Phase) cluster_analyte Apigenin 7-O-Glucuronide silanol Ionized Silanol Group (Si-O⁻) c18 C18 Chains (Primary Retention) analyte Analyte (Polar Groups: -OH, -COOH) analyte->silanol Secondary Ionic Interaction (Causes Tailing) analyte->c18 Hydrophobic Interaction (Desired)

Caption: Secondary interaction causing peak tailing.

Q3: How can I use the mobile phase to eliminate peak tailing?

A3: Mobile phase optimization is the most powerful and common tool to correct peak tailing for ionizable and polar compounds like Apigenin 7-O-Glucuronide. The primary strategy is to control pH by adding an acid modifier.

The Causality: Lowering the mobile phase pH to approximately 2.5-3.5 accomplishes two critical things:

  • Suppresses Silanol Ionization: Residual silanol groups are acidic (pKa ~3.5-4.5). At a low pH, they are fully protonated (Si-OH) and electrically neutral, which dramatically reduces their capacity for strong ionic interactions with the analyte.[9][10]

  • Ensures a Single Analyte Form: By keeping the mobile phase pH well below the pKa of the analyte's carboxylic acid and phenolic groups, you ensure the analyte remains in a single, neutral (non-ionized) state. This prevents peak splitting or broadening that occurs when a mixture of ionized and non-ionized forms exists simultaneously.[11][12]

Data Presentation: Comparison of Mobile Phase Additives

AdditiveTypical ConcentrationpKaAdvantagesConsiderations
Formic Acid 0.1% (v/v)3.75Volatile (MS-compatible), provides good peak shape for most flavonoids.[13][14]Less acidic than phosphoric acid.
Acetic Acid 0.1% - 1% (v/v)4.76Volatile (MS-compatible).Higher pKa may not be sufficient to fully suppress all silanol interactions.
Phosphoric Acid 0.1% (v/v)2.15Very effective at lowering pH for excellent peak shape, commonly used in UV-based methods.[1][15]Non-volatile, not MS-compatible. Can precipitate with high acetonitrile concentrations.

Experimental Protocol: Mobile Phase pH Optimization

  • Baseline Establishment: Inject your standard of Apigenin 7-O-Glucuronide using your current method (without acid modifier) to confirm the peak tailing issue. Calculate the asymmetry factor.

  • Preparation of Acidified Mobile Phase A: Prepare your aqueous mobile phase (e.g., HPLC-grade water) containing 0.1% formic acid (v/v). For a 1L bottle, add 1mL of formic acid. Filter and degas. Mobile Phase B is typically acetonitrile or methanol.

  • System Equilibration: Flush the system thoroughly with the new mobile phase A and B. Equilibrate the column with the initial gradient conditions for at least 15-20 column volumes. A stable baseline is crucial.

  • Test Injection: Inject the same concentration of Apigenin 7-O-Glucuronide.

  • Evaluation: Compare the chromatogram to the baseline. The peak should be significantly sharper and more symmetrical. Calculate the new asymmetry factor. An ideal value is between 0.9 and 1.2.[16]

  • Further Optimization (if needed): If tailing persists, consider increasing the acid concentration slightly or switching to a stronger acid like phosphoric acid (for UV detection only).

Q4: My peak is still tailing after adjusting the mobile phase pH. Could my HPLC column be the problem?

A4: Yes. If mobile phase optimization doesn't completely resolve the issue, the column itself is the next logical area to investigate.

Possible Causes and Solutions:

  • Active Residual Silanols: Even with a low pH mobile phase, columns with a high density of accessible silanol groups (often older, Type A silica columns) can still cause tailing.[4]

    • Solution: Use a modern, high-purity, end-capped column. End-capping is a process that chemically bonds a small, non-polar group (like trimethylsilyl) to the residual silanols, effectively shielding them from interacting with polar analytes.[10][17] Most modern C18 columns are end-capped.

  • Column Contamination: Over time, strongly retained compounds from sample matrices can accumulate at the head of the column.[13] These contaminants can act as new active sites, causing peak tailing for all or some analytes.

    • Solution: Use a guard column to protect the analytical column and replace it regularly.[13] If the analytical column is contaminated, perform a flushing procedure.

  • Column Degradation / Void: Operating at a high pH (>8) can dissolve the silica backbone, while extreme pressure shocks can disturb the packed bed, creating a void at the column inlet.[18] This leads to band broadening and distorted peaks.

    • Solution: Always operate within the column's recommended pH and pressure limits. If a void is suspected (often indicated by a sudden drop in pressure and split or severely tailed peaks), the column usually needs to be replaced.[19]

Experimental Protocol: Column Flushing and Regeneration (for C18)

This protocol is for severe contamination. Always consult your column's specific care and use manual first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush Buffer Salts: Wash with 20-30 mL of HPLC-grade water (with no buffer or acid) to remove any precipitated salts.

  • Flush with Intermediate Polarity Solvent: Flush with 20-30 mL of Isopropanol.

  • Flush with Non-Polar Solvent: Flush with 20-30 mL of Hexane to remove strongly bound non-polar contaminants.

  • Flush with Intermediate Polarity Solvent: Repeat step 3, flushing with 20-30 mL of Isopropanol.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase (starting with a high aqueous percentage) until the baseline is stable.

  • Test Performance: Inject a standard to see if peak shape has improved. If not, the column may be permanently damaged and require replacement.

Q5: What are "extra-column effects" and could they be causing my peak tailing?

A5: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the column itself. This is often caused by "dead volume" in the system.

The Causality: Dead volume is any space in the flow path where the mobile phase can become turbulent or stagnant, such as in poorly connected fittings, or from using tubing with an unnecessarily large internal diameter.[13][19] This allows the narrow band of analyte eluting from the column to spread out before it reaches the detector, resulting in broader, sometimes tailing, peaks.

Troubleshooting Steps:

  • Check All Fittings: Ensure that all tubing connections, especially between the injector, column, and detector, are properly seated. A common mistake is using a fitting where the ferrule doesn't sit flush, creating a small void.

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the narrowest internal diameter suitable for your system's pressure (e.g., 0.005" or ~0.125 mm ID is common).

  • Examine the Guard Column: A contaminated or poorly packed guard column can introduce significant dead volume and tailing. Remove the guard column and inject a standard. If the peak shape improves dramatically, replace the guard column.[19]

Q6: I've optimized the mobile phase and checked my system. Could I simply be overloading the column?

A6: Yes, column overload is a possibility, especially if you are working with high concentrations of Apigenin 7-O-Glucuronide. Overload can manifest as either peak fronting or tailing.[20]

The Causality: There are two types of overload:

  • Mass Overload: Injecting too much analyte mass saturates the active sites on the stationary phase. This disrupts the linear relationship between concentration and retention, often leading to tailing as excess molecules compete for interaction sites.[13][20]

  • Volume Overload: Injecting a large volume of a sample solvent that is stronger (less polar in reversed-phase) than the mobile phase can cause the analyte band to spread out on the column before the gradient starts, leading to broad or split peaks.

Experimental Protocol: Performing a Sample Load Study

  • Prepare a Dilution Series: Prepare a series of dilutions of your Apigenin 7-O-Glucuronide sample in the initial mobile phase composition. For example, prepare samples at 100%, 50%, 25%, 10%, and 1% of your current working concentration.

  • Inject and Analyze: Inject a constant volume of each dilution, starting from the most dilute and working up to the most concentrated.

  • Evaluate Peak Shape: Carefully observe the peak shape for each injection. If the peak is symmetrical at lower concentrations but begins to tail significantly at higher concentrations, you have identified a mass overload issue.

  • Solution: Reduce your sample concentration or injection volume to a level that falls within the linear range of the column, where a symmetrical peak is maintained.

References
  • Benchchem. An In-depth Technical Guide to Apigenin 7-O-glucuronide: Chemical and Physical Properties.
  • Chrom Tech, Inc. (2025).
  • FooDB. (2010). Showing Compound Apigenin 7-O-glucuronide (FDB000138).
  • Benchchem. Overcoming common issues in flavonoid HPLC analysis.
  • Benchchem. Application Notes and Protocols for the HPLC-DAD Analysis of Apigenin 7-O-glucuronide.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACD/Labs. (2022).
  • Nihon Waters K.K. (2009).
  • PubChem, National Institutes of Health. Apigenin 7-O-glucuronide.
  • Benchchem.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Lee, J. H., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction.
  • Nguyen, T. H. N., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. MDPI.
  • Spínola, V. (2013). Answer to "What are the proper settings for HPLC analysis of flavonoids and terpenes/terpenoids?".
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Moravek. (2024).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Shimadzu. Abnormal Peak Shapes.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Phenomenex. LC Technical Tip.
  • Stoll, D. & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.

Sources

Technical Support Center: Optimizing Cell Viability Assays with Apigenin 7-O-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Apigenin 7-O-Glucuronide (A7G). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when using A7G in cell viability and other cell-based assays. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Core Concepts: Understanding Apigenin 7-O-Glucuronide

Apigenin 7-O-Glucuronide is a naturally occurring flavonoid glycoside, a major metabolite of the well-studied flavone, apigenin.[1][2] The addition of a glucuronic acid moiety at the 7-hydroxyl position significantly alters its physicochemical properties compared to its parent compound (aglycone), apigenin.[2][3] This structural modification enhances its stability and can influence its biological activity and bioavailability, making it a compound of significant interest.[1][3] In many biological systems, A7G may function as a natural prodrug, delivering the active apigenin systemically.[1][3]

A7G exerts its biological effects through multiple mechanisms, most notably through its anti-inflammatory and antioxidant activities.[4][5][6] It has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharide (LPS).[4][7][8] This action is mediated by the inhibition of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways.[2][4]

LPS LPS MAPK p38 MAPK / ERK Phosphorylation LPS->MAPK Activates A7G Apigenin 7-O-Glucuronide (A7G) A7G->MAPK Inhibits AP1 c-Jun Translocation (AP-1 Activity) MAPK->AP1 Activates Gene_Expression iNOS, COX-2, TNF-α mRNA Expression AP1->Gene_Expression Promotes Inflammatory_Mediators NO, PGE₂, TNF-α Release Gene_Expression->Inflammatory_Mediators Leads to

Caption: A7G inhibits LPS-induced inflammation via the MAPK/AP-1 pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm not observing the expected cytotoxic or biological effect with A7G. What are the common causes?

This is a frequent challenge and can stem from several factors related to the compound's nature and the experimental setup.

  • Cause 1: Insufficient Incubation Time: Flavonoids may require longer exposure to exert their effects.

    • Solution: Extend your incubation period. Standard time points are 24, 48, and 72 hours. A time-course experiment is highly recommended to determine the optimal endpoint for your specific cell line and A7G concentration.[1]

  • Cause 2: Cell Line Specificity: The cytotoxic and biological effects of A7G are highly dependent on the cell type. For instance, its anti-inflammatory properties are well-documented in RAW 264.7 macrophages, but its cytotoxic effects can vary significantly in cancer cell lines.[1][4]

    • Solution: Review literature for reported effects on your cell line of interest. If data is unavailable, consider that your cell line may be resistant. It's also critical to consider cellular metabolism; the conversion of A7G to the more active apigenin requires glucuronidase enzymes, the expression of which can vary between cell types.

  • Cause 3: Sub-optimal Concentration: The concentration required to see an effect can range from low micromolar to over 100 µM depending on the assay and cell line.[7][9]

    • Solution: Perform a wide dose-response curve to identify the effective concentration range for your system. Start from a low concentration (e.g., 1 µM) and extend to a high concentration (e.g., 100-200 µM).

  • Cause 4: Compound Purity & Integrity: Impurities or degradation of the compound can lead to inconsistent or weak activity.

    • Solution: Always use high-purity A7G (≥95%) from a reputable supplier.[5] Ensure proper storage of the stock solution (see Q2) to prevent degradation.

Q2: I'm seeing precipitation when preparing my A7G stock or working solutions. How do I ensure it stays dissolved?

Solubility is a critical factor for obtaining reproducible results. A7G is insoluble in water and ethanol.[10]

  • Stock Solution Preparation:

    • Recommended Solvent: Use fresh, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[1][10] Moisture-contaminated DMSO can significantly reduce the solubility of many compounds.[10]

    • Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C.[5][9] This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture. Stock solutions are generally stable for up to two weeks at -20°C and up to six months at -80°C.[9]

  • Working Solution Preparation:

    • Dilution: To prepare your working concentrations, perform serial dilutions of the DMSO stock directly into your complete cell culture medium.

    • Preventing Precipitation:

      • Gently pre-warm the cell culture medium to 37°C before adding the A7G stock.

      • Add the stock solution to the medium (not the other way around) while vortexing or mixing gently to ensure rapid dispersal.

      • Crucially, keep the final concentration of DMSO in the culture medium below 1%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. [1][11]

Q3: My vehicle control (DMSO) is causing cell death. How do I troubleshoot this?

Vehicle-induced toxicity can confound your results, making it appear as if your compound is cytotoxic when it is not.

  • Solution 1: Reduce Final DMSO Concentration: This is the most common issue. Ensure the final concentration of DMSO that your cells are exposed to is non-toxic. For most cell lines, this is below 0.5%, but some sensitive cell lines may require concentrations below 0.1%.[1] Always run a vehicle control experiment where you treat cells with the highest concentration of DMSO used in your experiment to confirm it has no effect on viability.

  • Solution 2: Use High-Quality, Anhydrous DMSO: Lower-grade or old DMSO can contain impurities or accumulate water, both of which can be toxic to cells.[10] Use a new, unopened bottle of anhydrous, cell culture-grade DMSO.

Q4: Which cell viability assay is most appropriate for A7G?

The choice of assay depends on the specific question you are asking (e.g., cytostatic vs. cytotoxic effect) and the mechanism you are investigating.

Assay TypePrincipleAdvantagesConsiderations
MTT, MTS, WST, XTT Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[1][11]High-throughput, sensitive, widely used.Indirectly measures viability; can be affected by changes in cellular metabolism not related to viability.
Trypan Blue Exclusion Measures membrane integrity; dead cells with compromised membranes take up the dye.Simple, direct, and inexpensive.Lower throughput, subjective counting.
LDH Release Measures lactate dehydrogenase (LDH) released from damaged cells into the media.Directly measures cytotoxicity/necrosis.Less sensitive for early apoptotic events.
Annexin V / PI Staining Flow cytometry or imaging-based assay that differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[1]Provides mechanistic insight into the mode of cell death.More complex, lower throughput, requires specialized equipment.

Recommendation: For initial screening of cytotoxic effects, an MTT or similar metabolic assay is a robust and efficient choice.[1] To confirm the mode of cell death (apoptosis vs. necrosis), follow up with an Annexin V/PI assay.[1]

Standard Protocol: MTT Cell Viability Assay

This protocol provides a standardized workflow for assessing the cytotoxic effects of Apigenin 7-O-Glucuronide.[1][12]

Materials:

  • Cell line of interest (e.g., HCT116, RAW 264.7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Apigenin 7-O-Glucuronide (A7G)

  • Anhydrous DMSO

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., pure DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000–8,000 cells/well) in 100 µL of complete medium. Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[1]

  • Compound Preparation: Prepare serial dilutions of your A7G DMSO stock in complete growth medium to achieve 2x the final desired concentrations.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of A7G. Be sure to include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest A7G dose.

    • Untreated Control: Cells treated with fresh medium only.

    • Blank: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11] Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][11] Gently pipette or shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate overnight Seed->Incubate1 Treat 3. Treat cells with A7G & Controls Incubate1->Treat Incubate2 4. Incubate for 24-72 hours Treat->Incubate2 MTT 5. Add MTT Reagent (Incubate 3-4h) Incubate2->MTT Solubilize 6. Solubilize Formazan (Add DMSO) MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read

Caption: General experimental workflow for the MTT cell viability assay.

Summary of Reported Biological Activities

The following table summarizes key findings from the literature to guide your experimental design.

Biological ActivityCell Line / ModelEffective Concentration / IC₅₀Citation
Anti-inflammatory
Inhibition of NO, PGE₂, TNF-αRAW 264.7 MacrophagesSignificant reduction at 100 µM[4][7]
Inhibition of TNF-αRAW 264.7 Macrophages83.8% inhibition at 10 µg/mL (~22.4 µM)[1][8]
Inhibition of Nitric Oxide (NO)RAW 264.7 Macrophages97.1% inhibition at 10 µg/mL (~22.4 µM)[8]
MMP Inhibition
MMP-3 InhibitionEnzyme AssayIC₅₀ = 12.87 µM[7][9]
MMP-8 InhibitionEnzyme AssayIC₅₀ = 22.39 µM[7][9]
MMP-9 InhibitionEnzyme AssayIC₅₀ = 17.52 µM[7][9]
MMP-13 InhibitionEnzyme AssayIC₅₀ = 0.27 µM[7][9]
Cytotoxicity
Compared to ApigeninHCT116 Colon Cancer~4-fold weaker than Apigenin-7-O-glucoside (IC₅₀ not specified for glucuronide)[12]
General ViabilityRAW 264.7 MacrophagesNo effect on viability observed in anti-inflammatory studies[4]

Note: The cytotoxic IC₅₀ values for A7G are not as widely reported as for its parent compound, apigenin, or the related apigenin-7-O-glucoside. This highlights the importance of performing thorough dose-response studies for your specific cell line.

References

  • Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. PubMed.
  • Apigenin-7-O-glucuronide | TNF-alpha inhibitor | CAS 29741-09-1. Selleck Chemicals.
  • Apigenin 7-Glucuronide | CAS 29741-09-1 | SCBT. Santa Cruz Biotechnology.
  • Application Notes and Protocols for Apigenin 7-O-glucuronide in Cancer Research. Benchchem.
  • An In-depth Technical Guide to Apigenin 7-O-glucuronide: Chemical and Physical Properties. Benchchem.
  • Apigenin-7-glucuronide (Apigenin 7-O-glucuronide) | MMP Inhibitor. MedChemExpress.
  • CAS 29741-09-1 | Apigenin-7-O-glucuronide. Biopurify.
  • Apigenin 7-O-glucuronide primary reference standard 29741-09-1. Sigma-Aldrich.
  • Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock.
  • CYTOTOXIC ACTIVITY AND EVALUATION OF IN VITRO RELEASE OF APIGENIN 7-O-GLUCOSIDE FROM THE TOPICAL PHARMACEUTICAL FORMUL
  • Apigenin 7-O-Glucuronide (hydr
  • Apigenin inhibits renal cell carcinoma cell prolifer
  • Apigenin-7-Glucuronide from Urera aurantiaca Inhibits Tumor Necrosis Factor Alpha and Total Nitrite Release in Lipopolysaccharide-Activ
  • Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. PMC.
  • The Therapeutic Potential of Apigenin. Semantic Scholar.
  • Apigenin unveiled: an encyclopedic review of its preclinical and clinical insights. SpringerLink.
  • The effect of apigenin and AP7Glu on HCT116 cell's viability....
  • Application Notes and Protocols for the Formulation of Apigenin 7-O-glucuronide to Enhance Bioavailability. Benchchem.
  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside
  • The effect of apigenin (API), apigenin 7-O-glucuronide (A7GLC),...
  • Effects of apigenin on the proliferation, migration, and apoptosis of human diffuse large B-cell lymphoma OCI-LY3 cells. PMC.
  • Apigenin-7-Glycoside Prevents LPS-Induced Acute Lung Injury via Downregulation of Oxidative Enzyme Expression and Protein Activation through Inhibition of MAPK Phosphoryl
  • Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach. PMC.
  • Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach. MDPI.
  • Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders. PubMed.
  • Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach. MDPI.
  • (PDF) Apigenin-7-O-Β-D-Glucuronide Methyl Ester Isolated from Manilkara zapota Leaves.
  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside

Sources

Technical Support Center: Apigenin 7-O-Glucuronide (A7G) Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Bioavailability & Pharmacokinetic Instability of A7G in Vivo Ticket ID: A7G-PK-SOL-001 Status: Open

Welcome to the A7G Technical Support Hub

Current Status: The low bioavailability of Apigenin 7-O-Glucuronide (A7G) is a multifactorial system failure involving solubility limits, extensive Phase II metabolism, and rapid efflux. Unlike its aglycone parent (Apigenin), A7G is hydrophilic but suffers from "ion trapping" and transporter-mediated clearance.

This guide treats your experimental setup as a debuggable system. We address the three most common "error codes" researchers encounter: Solubility Failure , Efflux Rejection , and Metabolic Looping .

Module 1: Troubleshooting Solubility & Permeability

Error Code: LOW_CMAX_ABSORPTION_FAILURE User Complaint: "I am administering high oral doses (50 mg/kg) of A7G, but plasma


 remains negligible."
Root Cause Analysis

While A7G is more water-soluble than Apigenin, it is a Class III/IV compound (BCS) with poor membrane permeability due to its polarity (glucuronic acid moiety). It relies on specific transporters (OATPs) for entry and is often hydrolyzed back to apigenin by cytosolic


-glucuronidases before it can reach systemic circulation.
Solution: The Phospholipid Complex (Phytosome) Protocol

Standard physical mixtures fail. You must create a molecular complex between A7G and phosphatidylcholine. This masks the polar glucuronide head, allowing "chameleon-like" transition through lipid bilayers.

Protocol: Synthesis of A7G-Phospholipid Complex (A7G-PLC)

  • Stoichiometry: Weigh Apigenin 7-O-Glucuronide and Phospholipon 90H (hydrogenated soy phosphatidylcholine) in a 1:2 molar ratio .

  • Reaction Solvent: Dissolve both in anhydrous 1,4-dioxane (or Tetrahydrofuran for lower toxicity).

  • Complexation: Reflux at 50°C for 2 hours under continuous magnetic stirring (600 RPM).

    • Checkpoint: The solution should turn from a suspension to a clear, amber liquid, indicating molecular complexation.

  • Precipitation: Evaporate solvent to 20% volume using a rotary evaporator (

    
    ). Pour the concentrate into n-hexane  (ice cold) to precipitate the complex.
    
  • Drying: Vacuum dry for 24 hours to remove residual solvent.[1]

Validation Data (Expected Results):

ParameterPure A7GA7G-Phospholipid ComplexImprovement Factor
Aq. Solubility 1.35

g/mL
48.6

g/mL
~36x
n-Octanol Partition Low (Hydrophilic)High (Lipophilic)LogP shift > 2.0
Rat

12.4

g·h/mL
41.8

g·h/mL
3.37x
Module 2: Overcoming Efflux & Clearance

Error Code: RAPID_CLEARANCE_MRP2 User Complaint: "My compound enters the blood but vanishes within 60 minutes (


)."
Root Cause Analysis

A7G is a high-affinity substrate for MRP2 (ABCC2) and BCRP (ABCG2) efflux transporters.

  • Enterocytes: As soon as A7G is absorbed (or formed), MRP2 pumps it back into the gut lumen.

  • Hepatocytes: A7G is actively pumped into the bile, preventing systemic circulation.

Solution: Dual-Inhibition Strategy

To maintain systemic levels, you must inhibit the efflux pumps. Co-administration of bioenhancers is the standard "patch" for this bug.

Experimental Workflow: Efflux Inhibition

  • Bioenhancer: Piperine (20 mg/kg) or Quercetin (co-substrate competitor).

  • Mechanism: Piperine allosterically inhibits glucuronidation (UGT) and competitively inhibits MRP2 efflux.

Visualizing the Efflux/Recycling Loop (Hepatoenteric Recycling) A7G is unique; it undergoes Hepatoenteric Recycling (HER), where the intestine (not just the liver) is the primary metabolic organ.

HER_Pathway GutLumen Gut Lumen (Microbiome) GutLumen->GutLumen Hydrolysis by Beta-Glucuronidase (A7G -> Apigenin) Enterocyte Intestinal Enterocyte (Metabolic Engine) GutLumen->Enterocyte Absorption (OATP) Enterocyte->GutLumen Intestinal Efflux (BCRP/MRP2) PortalVein Portal Vein Enterocyte->PortalVein A7G Transport Liver Liver (Hepatocytes) PortalVein->Liver Uptake (OATP1B1/3) Bile Bile Duct Liver->Bile Efflux (MRP2) *Major Loss Pathway* Systemic Systemic Circulation (Target) Liver->Systemic Escaped Fraction (Bioavailability) Bile->GutLumen Biliary Excretion

Caption: The Hepatoenteric Recycling (HER) loop. Note the critical loss pathways via MRP2 efflux in both enterocytes and hepatocytes, which recycles A7G back to the gut rather than the blood.

Module 3: Formulation & Stability FAQs

Q: Should I administer Apigenin or A7G to get high A7G levels? A: Surprisingly, administering A7G (Oral) often yields higher systemic exposure of total flavones than Apigenin.

  • Reasoning: Apigenin is unstable in the GI tract.[2][3] A7G is chemically stable in gastric fluids. When A7G is administered, it acts as a "natural prodrug," traveling down the GI tract where it is slowly hydrolyzed to apigenin, absorbed, and then re-glucuronidated.

  • Reference: Ding et al. (2014) demonstrated that oral A7G resulted in a 14.3-fold higher AUC for apigenin compared to oral apigenin itself.

Q: I see a "Double Peak" in my PK profile. Is my assay broken? A: No, this is a feature, not a bug.

  • Explanation: The first peak is rapid absorption. The second peak (often 4-6 hours later) is the result of Enterohepatic Recirculation . Bile dumps A7G back into the gut, bacteria hydrolyze it, and it is reabsorbed.[4][5]

  • Action: Do not truncate your PK sampling at 12 hours. You must sample up to 24-48 hours to capture the full AUC of the recycled fraction.

Q: How do I prevent hydrolysis during sample preparation (Plasma)? A: A7G is fragile ex vivo.

  • Stabilization Cocktail: Collect blood into tubes containing Ascorbic Acid (0.1%) (antioxidant) and Saccharolactone (5 mM) .

  • Why? Saccharolactone is a specific inhibitor of

    
    -glucuronidase. Without it, plasma enzymes will convert your A7G back to aglycone during storage, skewing your data.
    
Summary of Optimization Strategy
IssueTechnical InterventionExpected Outcome
Poor Solubility Phospholipid Complex (Phytosome) 36-fold solubility increase; enhanced membrane crossing.
Rapid Efflux Co-admin Piperine (20 mg/kg) Inhibition of MRP2/BCRP; increased residence time.
Gut Instability Enteric-coated Nanoparticles (PLGA) Protection from gastric pH; targeted release in colon.
Sample Degradation Saccharolactone Additive 99% recovery of A7G in plasma samples.
References
  • Ding, S. M., et al. (2014). Pharmacokinetics and extensive intestinal first-pass effects of apigenin and its active metabolite, apigenin-7-O-glucuronide, in rats. Journal of Agricultural and Food Chemistry. Link

  • Telange, D. R., et al. (2017). Formulation and characterization of an apigenin-phospholipid phytosome (APLC) for improved solubility, in vivo bioavailability, and antioxidant potential.[6] European Journal of Pharmaceutical Sciences. Link

  • Chen, Z., et al. (2021). Hepatoenteric recycling is a new disposition mechanism for orally administered phenolic drugs and phytochemicals in rats. eLife. Link

  • BenchChem. Apigenin 7-O-glucuronide Technical Data & Protocols. BenchChem Technical Library. Link

  • Hu, F., et al. (2016). The role of uptake and efflux transporters in the disposition of glucuronide and sulfate conjugates. Frontiers in Pharmacology. Link

Sources

Technical Support Center: Apigenin 7-O-Glucuronide (A7G) Assay Compatibility

[1][2]

Executive Summary & Chemical Profile

Apigenin 7-O-Glucuronide (A7G) is a flavone glycoside and a primary metabolite of apigenin.[1][2][3] While widely used in pharmacokinetic (PK) and anti-inflammatory research, its chemical properties—specifically its redox potential, UV-absorbance, and susceptibility to enzymatic hydrolysis—frequently cause false positives or signal quenching in standard bioassays.[1]

Critical Chemical Parameters:

  • Molecular Formula:

    
     (Hydrate form).[1]
    
  • MW: 446.36 g/mol (Anhydrous basis).[1][2][3][4] Note: You must adjust for water content listed on your specific Certificate of Analysis (CoA) when calculating molarity.[1]

  • Absorbance Maxima (

    
    ):  268–270 nm, 335 nm.[1]
    
  • Solubility: Soluble in DMSO (~10–89 mg/mL); sparingly soluble in aqueous buffers (PBS ~1 mg/mL).[1][2]

Troubleshooting Guides (Q&A Format)

Module A: Cell Viability & Redox Assays (MTT, WST-1, AlamarBlue)

Q: My MTT assay shows increased cell viability after A7G treatment, even at high concentrations. Is A7G proliferative?

A: Likely not. This is a classic "False Viability" artifact . A7G, like many polyphenols, possesses hydroxyl groups capable of reducing tetrazolium salts (MTT, MTS, WST-1) into colored formazan crystals in the absence of living cells.[1] This non-enzymatic reduction mimics mitochondrial dehydrogenase activity, leading to artificially high absorbance readings.

Diagnostic Protocol: The Cell-Free Check [1][2]

  • Prepare culture media with A7G at your test concentrations (e.g., 10, 50, 100 µM).[1]

  • Do not add cells. Add only the media + A7G to the wells.

  • Add the MTT reagent and incubate for the standard time (e.g., 2–4 hours).

  • Measure absorbance.[2][3][5][6]

  • Result: If the A7G wells turn purple/darker than the blank, the compound is chemically reducing the dye.

Recommended Fix:

  • Switch Assays: Use an ATP-based luminescence assay (e.g., CellTiter-Glo®).[1][2] A7G does not interfere with the luciferase reaction as significantly as it does with redox dyes.[2]

  • Wash Steps: If you must use MTT, wash cells 2x with PBS to remove extracellular A7G before adding the MTT reagent. Warning: Intracellular A7G may still cause minor interference.

Module B: Optical Assays (Fluorescence & Absorbance)

Q: My ELISA or enzyme kinetic assay has a high background signal. Could A7G be interfering?

A: Yes, via Spectral Overlap or Quenching .[2] A7G absorbs strongly at 335 nm and has a tail extending into the visible range.[2]

  • UV Assays (e.g., DNA quantification at 260nm): A7G absorbs heavily here (

    
     nm).[1] It will artificially inflate DNA/RNA concentration readings.[2]
    
  • Fluorescence Assays (e.g., FRET, Polarization): If your fluorophore excites or emits near 335–400 nm (e.g., DAPI, Hoechst, or coumarin-based substrates), A7G can absorb the excitation light (Inner Filter Effect) or quench the emission.[1]

Data Visualization: Interference Risk Table

Assay TypeWavelengthRisk LevelMechanism
DNA Quant (A260) 260 nmCritical Direct absorbance overlap (

270nm).[1][2]
NADH/NADPH Assays 340 nmHigh Direct absorbance overlap (

335nm).[1][2]
DAPI/Hoechst Ex 350 / Em 460High Excitation light absorption (Inner Filter Effect).[1][2]
GFP/FITC Ex 488 / Em 520LowMinimal spectral overlap.[2]
RFP/Texas Red Ex 560+NegligibleSafe window.[2]
Module C: Enzymatic Inhibition & Chelation (MMPs, Kinases)[1]

Q: I see potent inhibition of metalloenzymes (like MMPs) in my cell-free assay. Is this specific?

A: It may be a non-specific Chelation Artifact .[2] A7G contains a 4-keto, 5-hydroxy moiety (on the A/C ring) that is a potent chelator of divalent cations (



1
  • The Issue: Matrix Metalloproteinases (MMPs) require Zinc.[2] Kinases require Magnesium.[2] If A7G strips the metal from the enzyme's active site, you observe inhibition that is not due to specific binding but due to "starving" the enzyme of its cofactor.

Validation Strategy: Run the assay with excess cofactor (e.g., supplement 10–50 µM


Module D: Stability & Metabolism (Glucuronidase)[1]

Q: I cannot recover A7G from my plasma or lysate samples. It seems to disappear.

A: You are likely facing Enzymatic Hydrolysis .[2] Biological preparations (plasma, liver microsomes, cell lysates) often contain endogenous


-glucuronidase1Apigenin
  • Consequence: Apigenin is much less soluble (

    
     µg/mL in water) and may precipitate, leading to sample loss, or it may have different biological activity, confounding your results.[1]
    

The Solution: Saccharolactone Stabilization You must add a specific inhibitor to your buffer immediately upon sample collection.[2]

Protocol: Stabilization Cocktail

  • Stock Solution: Prepare 100 mM D-Saccharic acid 1,4-lactone (Saccharolactone) in water. Note: Prepare fresh; it hydrolyzes spontaneously over time.[1][2]

  • Working Concentration: Add to your lysis buffer or plasma at a final concentration of 5–10 mM .

  • Temperature: Keep all samples on ice (4°C) to further slow enzymatic activity.

Visualizing the Interference Logic

The following diagram illustrates the decision process for troubleshooting A7G assay data.

A7G_TroubleshootingStartAnomalous Assay ResultTypeIdentify Assay TypeStart->TypeRedoxRedox / Viability(MTT, WST-1)Type->RedoxOpticalOptical / Spectral(UV, Fluorescence)Type->OpticalEnzymaticEnzymatic / Lysate(Kinase, MMP, Plasma)Type->EnzymaticRedoxCheckPerform Cell-FreeControlRedox->RedoxCheckOptCheckCheck Absorbanceat 270nm & 335nmOptical->OptCheckEnzCheckAdd Saccharolactone(Glucuronidase Inhibitor)Enzymatic->EnzCheckRedoxResultHigh Signal w/o Cells?RedoxCheck->RedoxResultFalsePosChemical Reduction of Dye(Switch to ATP Assay)RedoxResult->FalsePosYesTruePosValid ResultRedoxResult->TruePosNoOptResultOverlap withAssay Wavelength?OptCheck->OptResultInterferenceInner Filter Effect(Use Background Subtraction)OptResult->InterferenceYesEnzResultCompound RecoveryImproves?EnzCheck->EnzResultHydrolysisHydrolysis Confirmed(Maintain Inhibitor)EnzResult->HydrolysisYes

Caption: Decision tree for isolating A7G interference mechanisms. Blue nodes indicate process start; Red/Yellow/Green branches correspond to specific assay modalities.

Experimental Protocols

Protocol 1: Spectral Scanning for Interference

Use this to validate if A7G absorbs at your assay's detection wavelength.[2]

  • Preparation: Dissolve A7G (hydrate) in DMSO to 10 mM. Dilute to 50 µM in your specific assay buffer (e.g., PBS, Tris).[1]

  • Blank: Prepare a buffer + DMSO control (no A7G).

  • Scan: Using a UV-Vis spectrophotometer, scan from 200 nm to 600 nm.

  • Analysis:

    • Identify peaks (expect ~270 nm and ~335 nm).[1][2][3]

    • If your assay reads at 340 nm (NADH) or excites at 350 nm (DAPI), you have a direct conflict.[1]

    • Calculation:

      
      .
      
Protocol 2: Spike-and-Recovery (Matrix Effect)

Use this to determine if A7G inhibits the detection reagents themselves.[1][2]

  • Standard Curve: Prepare a standard curve of your analyte (e.g., purified protein, ATP standard) in buffer.

  • Spike: Prepare a duplicate standard curve, but spike every well with a fixed concentration of A7G (e.g., 10 µM).

  • Compare: Plot both curves.

    • Parallel lines: No interference.[2]

    • Suppressed slope: A7G is quenching the signal or inhibiting the detection enzyme.

References

  • He, X., et al. (2016).[1] Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways.[1][2][3] Food & Function. Retrieved from [Link]

  • Bradford, P.G. (2013).[1][2] Curcumin and flavonoids as inhibitors of metalloproteinases.[2] BioFactors.[2][3] (Demonstrates chelation mechanism relevant to A7G).

How to dissolve Apigenin 7-O-Glucuronide hydrate for in vitro studies.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with Apigenin 7-O-Glucuronide (A7G) hydrate . It addresses the specific physicochemical challenges of this flavonoid glycoside, particularly its solubility profile, which differs significantly from its aglycone parent, Apigenin.[1][2]

Section 1: Solubility & Stock Preparation

Q: What is the best solvent for creating a high-concentration stock solution?

A: Dimethyl Sulfoxide (DMSO) is the primary solvent of choice. While Apigenin 7-O-Glucuronide is a glycoside (polar sugar attachment), it remains poorly soluble in pure water and ethanol.

  • Recommended Solvent: Anhydrous DMSO (Cell Culture Grade).

  • Solubility Limit: ~10 mg/mL is a reliable standard for clear solution. Some batches may dissolve up to 89 mg/mL with sonication and warming, but 10–20 mg/mL is the safe operational range to prevent crashing out during storage.

  • Alternative: Dimethylformamide (DMF) also supports ~10 mg/mL.

  • Incompatible Solvents: Avoid attempting to dissolve directly in water, PBS, or Ethanol (solubility <0.1 mg/mL).

Q: How do I handle the "Hydrate" factor for precise molarity?

A: This is a critical source of experimental error. The "hydrate" designation (C₂₁H₁₈O₁₁ • xH₂O) means the crystal lattice contains an unspecified or variable number of water molecules.

  • The Problem: Using the anhydrous molecular weight (446.36 g/mol ) for calculations will result in a lower-than-expected molar concentration because you are weighing water mass.

  • The Fix: Always check the Certificate of Analysis (CoA) specific to your batch. Use the Batch Molecular Weight provided on the vial label, which accounts for the water content.

Q: Protocol: How do I prepare a 10 mM Stock Solution?

Step-by-Step Methodology:

  • Calculate: Determine the mass required using the Batch Specific MW.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000.

  • Weigh: Weigh the powder into a sterile, amber glass vial (protect from light).

  • Solubilize: Add the calculated volume of room-temperature anhydrous DMSO.

  • Agitate: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Inspect: Ensure the solution is legally clear (no turbidity) before proceeding.

Section 2: Dilution & In Vitro Application

Q: How do I dilute the stock into cell culture media without precipitation?

A: Flavonoids are prone to "crashing out" upon contact with aqueous media.

  • The "Shock" Prevention Method: Do not add the DMSO stock directly to a large volume of cold media.

  • Protocol:

    • Pre-warm the culture media to 37°C.

    • Perform an intermediate dilution if necessary (e.g., 1000x stock → 100x intermediate in media) or add the stock dropwise to the media while swirling.

    • Maximum DMSO Limit: Ensure the final DMSO concentration in the well is ≤ 0.1% (v/v) to avoid solvent toxicity masking the compound's effects.

Q: Is Apigenin 7-O-Glucuronide stable in media?

A: Yes, but with caveats.

  • Hydrolysis Risk: In the presence of cells expressing high levels of beta-glucuronidase (e.g., certain liver or bacterial cells), A7G may be hydrolyzed back to the aglycone Apigenin. This is a biologically relevant conversion but can confound results if you assume the active agent is solely the glucuronide.

  • Storage: Do not store diluted working solutions. Prepare fresh immediately before treatment.

Section 3: Technical Specifications & Data

Physicochemical Properties Table
PropertyValueNotes
Formula C₂₁H₁₈O₁₁[2][3][4][5] • xH₂OHydrate form
MW (Anhydrous) 446.36 g/mol Use batch-specific MW for calcs
Solubility (DMSO) ~10–20 mg/mLSonication often required
Solubility (PBS) ~1 mg/mLOnly achievable via DMSO dilution
Stability (Stock) 6 months at -20°CProtect from light; avoid freeze/thaw
Key Targets MMP-3/8/9/13, PTP1BAnti-inflammatory, Anti-oxidant

Section 4: Visualized Workflows

Workflow 1: Dissolution & Serial Dilution

This diagram outlines the critical path from solid powder to cell treatment, highlighting the "danger zones" where precipitation occurs.

G cluster_0 Stock Preparation cluster_1 In Vitro Application Powder Apigenin 7-O-Glucuronide (Hydrate Powder) Calc Calculate Mass using Batch Specific MW Powder->Calc DMSO Add Anhydrous DMSO (Target: 10-20 mM) Calc->DMSO Sonicate Vortex & Sonicate (37°C, 5-10 mins) DMSO->Sonicate Stock Clear Stock Solution (Store -20°C) Sonicate->Stock Dilution Stepwise Dilution (Keep DMSO < 0.1%) Stock->Dilution Dilute immediately Media Pre-warmed Media (37°C) Media->Dilution PrecipCheck Check for Precipitation (Turbidity/Crystals) Dilution->PrecipCheck PrecipCheck->Sonicate If Cloudy (Retry) Cells Treat Cells (e.g., RAW 264.7) PrecipCheck->Cells If Clear

Caption: Step-by-step workflow for solubilizing Apigenin 7-O-Glucuronide, emphasizing the critical check for precipitation before cell treatment.

Workflow 2: Mechanism of Action (Signaling Pathway)

A7G is widely cited for inhibiting inflammation via the MAPK/AP-1 pathway.[2][4] This diagram visualizes the downstream effects validated in literature (e.g., Hu et al., 2016).

Pathway A7G Apigenin 7-O-Glucuronide MAPKs MAPKs (p38, ERK, JNK) A7G->MAPKs Inhibits (Phosphorylation) LPS LPS Stimulation LPS->MAPKs Activates AP1 AP-1 Transcription Factor (c-Jun / c-Fos) MAPKs->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Expression NO_PGE2 NO & PGE2 Nucleus->NO_PGE2

*Caption:

Sources

Technical Support Center: Optimizing Apigenin 7-O-Glucuronide Extraction Yield

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the optimization of Apigenin 7-O-Glucuronide extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable flavonoid glycoside. My objective is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and enhance your extraction yields effectively. We will delve into the causality behind experimental choices, ensuring each step is a self-validating part of a robust workflow.

Section 1: Foundational Knowledge - Understanding the Molecule

A successful extraction begins with a deep understanding of the target molecule's properties. Apigenin 7-O-Glucuronide's structure, with its polar glucuronic acid moiety attached to the less polar apigenin backbone, dictates its behavior in different solvent systems and conditions.[1]

Question: What are the critical physicochemical properties of Apigenin 7-O-Glucuronide that influence its extraction?

Answer: The extraction strategy is governed by the molecule's solubility and stability. The glucuronide group makes the molecule significantly more polar than its aglycone, apigenin. This dictates the choice of solvents. Furthermore, the glycosidic bond is susceptible to cleavage under certain conditions, which is a primary cause of yield loss.

Table 1: Key Physicochemical Properties of Apigenin 7-O-Glucuronide

PropertyValue / DescriptionImplication for ExtractionSource(s)
Molecular Formula C₂₁H₁₈O₁₁-[1]
Molecular Weight 446.36 g/mol Essential for calculating molarity and yield.[1]
Solubility Slightly soluble in water; Soluble in DMSO and DMF. Soluble in polar organic solvents like methanol and ethanol, especially when mixed with water.Polar protic solvents, such as methanol-water or ethanol-water mixtures, are highly effective for extraction. Purely non-polar solvents will be ineffective.[1][2][3]
Stability The glycosidic bond is prone to hydrolysis under acidic conditions (low pH) and at elevated temperatures, which cleaves the molecule into apigenin and glucuronic acid.Extraction and storage conditions must be carefully controlled. Avoid strong acids and high heat to prevent degradation and yield loss.[4][5]
Appearance Yellow PowderThe color can be a preliminary, non-specific indicator in crude extracts.[1]
Section 2: General Extraction and Purification Workflow

A multi-stage approach is typically required to move from raw plant material to a purified compound. The following workflow illustrates the logical progression of an extraction and purification campaign.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Primary Extraction cluster_cleanup 3. Initial Cleanup cluster_purification 4. Purification RawMaterial Dried & Powdered Plant Material Extraction Extraction (e.g., Sonication, Maceration) RawMaterial->Extraction CrudeExtract Crude Extract (Filtered) Extraction->CrudeExtract Defatting Defatting (with n-hexane) CrudeExtract->Defatting Optional SolventPart Solvent-Solvent Partitioning CrudeExtract->SolventPart Defatting->SolventPart EnrichedFraction Enriched Fraction (e.g., n-Butanol) SolventPart->EnrichedFraction ColumnChrom Column Chromatography (Silica Gel, Sephadex LH-20) EnrichedFraction->ColumnChrom PureCompound Purified Apigenin 7-O-Glucuronide ColumnChrom->PureCompound

Caption: General workflow for extraction and purification of Apigenin 7-O-Glucuronide.

Section 3: FAQs - Method Selection & Optimization

Question: What is the best initial solvent system for extracting Apigenin 7-O-Glucuronide?

Answer: Due to the molecule's polarity, alcohol-water mixtures are generally most effective.[6] An 80% methanol-water solution is a common and robust starting point for maceration.[1] For techniques like ultrasound-assisted extraction (UAE), water alone has been used successfully, leveraging its environmentally friendly profile.[4] The water component helps to swell the plant matrix, while the alcohol disrupts cell membranes and solubilizes the compound.

Question: How do different extraction techniques (Maceration, Sonication, Soxhlet) compare for this compound?

Answer: The choice of technique involves a trade-off between efficiency, time, and the thermal stability of the compound.

  • Maceration is simple and suitable for heat-sensitive compounds but is time-consuming and may yield less extract.[7][8]

  • Soxhlet extraction is continuous and efficient, often providing high yields, but the repeated heating can degrade thermolabile compounds like Apigenin 7-O-Glucuronide.[8][9][10]

  • Ultrasound-Assisted Extraction (UAE) / Sonication is a modern, highly efficient method. It uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature, making it ideal for thermally sensitive molecules.[6][9]

Table 2: Comparison of Common Extraction Techniques

TechniquePrincipleAdvantagesDisadvantagesSuitability for Apigenin 7-O-Glucuronide
Maceration Soaking plant material in a solvent at room temperature.[7]Simple, low cost, suitable for thermolabile compounds.[8]Time-consuming, lower efficiency, large solvent volume.[8]Good. A reliable, albeit slow, method that preserves the compound's integrity.
Soxhlet Continuous extraction with a hot solvent.[8]High extraction efficiency, less solvent than maceration.[8]Requires heat, risk of thermal degradation for sensitive compounds.[9]Caution Advised. The risk of hydrolysis due to prolonged heat makes this method less ideal unless using a low-boiling-point solvent.
Sonication (UAE) Uses ultrasonic waves to disrupt plant cell walls.[9]Fast, highly efficient, operates at lower temperatures, reduced solvent use.[6][9]Requires specialized equipment.Excellent. This is often the preferred method as it balances high yield with the preservation of the molecule's structure.

Question: What is the optimal temperature for extraction?

Answer: A moderate temperature is best. For UAE, studies on the related compound Apigenin-7-O-glucoside found 50°C to be optimal.[4][5] While higher temperatures can increase solubility and diffusion rates, they dramatically increase the risk of hydrolyzing the glycosidic bond.[4] A good starting point is to keep the temperature below 60°C and optimize from there.

Question: How does pH affect the extraction yield and stability of the molecule?

Answer: pH is a critical parameter. Apigenin 7-O-Glucuronide is susceptible to acid-catalyzed hydrolysis.[4] Performing extractions under neutral or very slightly acidic conditions is crucial to prevent its degradation into apigenin. Adding acid (e.g., formic or phosphoric acid) is common in HPLC mobile phases for better peak shape but should generally be avoided during the bulk extraction process itself unless specifically validated.[4][5]

Section 4: Troubleshooting Guide - Common Issues & Solutions

Problem: My final yield is very low or non-existent.

  • Possible Cause: Inappropriate solvent choice.

    • Scientific Rationale: The solvent's polarity must match that of Apigenin 7-O-Glucuronide. Using non-polar solvents like hexane or chloroform for the primary extraction will fail to solubilize this polar glycoside.

    • Solution: Employ a polar solvent system. Start with 70-80% methanol or ethanol in water.[1][6] This ensures sufficient polarity to extract the target while still penetrating the plant cell matrix.

  • Possible Cause: Degradation during extraction.

    • Scientific Rationale: As discussed, the compound can be degraded by excessive heat or acidic pH.[4][9]

    • Solution:

      • Temperature Control: Maintain extraction temperatures below 60°C.[4] If using Soxhlet, consider a different method.

      • pH Management: Ensure your solvent and plant material slurry are near neutral pH. Avoid adding acid during extraction.

Problem: My analysis (e.g., HPLC, LC-MS) shows a large peak for Apigenin, but very little Apigenin 7-O-Glucuronide.

  • Cause: Hydrolysis of the target molecule.

    • Scientific Rationale: This is a classic sign that the glucuronic acid moiety has been cleaved from the apigenin core. This is almost always caused by exposure to excessive heat or acidic conditions during your extraction or workup.[4]

    • Solution: Re-evaluate your entire workflow for sources of heat and acid. This includes extraction temperature, rotary evaporation temperature (use reduced pressure to keep the temperature low), and storage conditions of the extract.

Hydrolysis cluster_main A7G Apigenin 7-O-Glucuronide Apigenin Apigenin A7G->Apigenin H⁺ / Heat (Hydrolysis) GlucuronicAcid Glucuronic Acid

Caption: Hydrolysis of Apigenin 7-O-Glucuronide into its aglycone and sugar moiety.

Problem: My crude extract is a thick, waxy, or dark green sludge that is difficult to work with.

  • Cause: Co-extraction of lipids and pigments.

    • Scientific Rationale: The primary extraction solvent (e.g., 80% methanol) is polar enough to extract the target but also has enough organic character to pull out other compounds like chlorophylls and lipids, especially from fresh or improperly dried plant material.

    • Solution:

      • Pre-Extraction Defatting: Before the main extraction, wash the dried plant powder with a non-polar solvent like n-hexane.[1] This will remove lipids and waxes without extracting the target compound. Discard the hexane wash and proceed to extract the solid residue.

      • Post-Extraction Liquid-Liquid Partitioning: Suspend your crude extract in water and partition it against n-hexane or dichloromethane.[1][11] The non-polar impurities will move into the organic phase, which can be discarded, leaving a cleaner aqueous extract.

Section 5: Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (Optimized for Yield and Purity)

This protocol is based on methods optimized for related flavonoid glycosides and is designed for efficiency and preservation of the target compound.[4][9]

  • Materials:

    • Dried, powdered plant material (<40 mesh).

    • Deionized water.

    • Methanol (HPLC Grade).

    • Ultrasonic bath or probe sonicator with temperature control.

    • Filter paper or centrifugation system.

    • Rotary evaporator.

  • Step-by-Step Methodology:

    • Preparation: Weigh 10 g of powdered plant material.

    • Solvent Addition: Add 200 mL of 80% methanol in water (a 1:20 solid-to-liquid ratio).[4]

    • Sonication: Place the vessel in an ultrasonic bath. Set the temperature to 50°C and the power to 350 W. Sonicate for 35 minutes.[4][5]

    • Separation: Filter the mixture while warm through Whatman No. 1 filter paper. Alternatively, centrifuge at 4000 rpm for 15 minutes and decant the supernatant.

    • Re-extraction (Optional but Recommended): To maximize yield, repeat steps 2-4 on the solid residue and combine the liquid extracts.

    • Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 50°C.

    • Result: A concentrated crude extract ready for purification.

Protocol 2: Maceration and Solvent Partitioning (Classic Method)

This method is reliable and requires minimal specialized equipment.[1]

  • Materials:

    • Dried, powdered plant material.

    • 80% Methanol.

    • n-Hexane.

    • Ethyl Acetate.

    • n-Butanol.

    • Separatory funnel.

    • Rotary evaporator.

  • Step-by-Step Methodology:

    • Maceration: Soak 100 g of plant material in 1 L of 80% methanol at room temperature for 72 hours, with occasional agitation.[1]

    • Filtration & Concentration: Filter the extract and concentrate using a rotary evaporator (bath temp < 50°C) to obtain a crude methanolic extract.

    • Solvent Partitioning: a. Suspend the crude extract in 200 mL of distilled water. b. Transfer to a separatory funnel and extract three times with 200 mL portions of n-hexane (to remove non-polar impurities). Discard the n-hexane layers.[1] c. Subsequently, extract the remaining aqueous layer three times with 200 mL portions of ethyl acetate. Collect the ethyl acetate layers (this may contain some less polar flavonoids). d. Finally, extract the remaining aqueous layer three times with 200 mL portions of n-butanol.[1]

    • Concentration: Concentrate the n-butanol fraction on the rotary evaporator.

    • Result: An enriched n-butanol fraction. Apigenin 7-O-Glucuronide, being highly polar, is expected to be concentrated in this fraction.[1] This fraction is now ready for further purification by column chromatography.

References
  • BenchChem (2025). An In-depth Technical Guide to Apigenin 7-O-glucuronide: Chemical and Physical Properties.
  • BenchChem (2025).
  • FooDB (2010). Showing Compound Apigenin 7-O-glucuronide (FDB000138).
  • BenchChem (2025). Application Notes and Protocols for the HPLC-DAD Analysis of Apigenin 7-O-glucuronide.
  • Lin, Y., et al. (2018).
  • Kim, H.J., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Scilit.
  • Cayman Chemical (Date not available).
  • E-Journal Udayana University (Date not available). EFFECT OF EXTRACTION METHODS ON TOTAL FLAVONOID CONTENT AND ANTIOXIDANT ACTIVITY POTENTIAL OF ETHANOL EXTRACT OF GALING-GALING L.
  • Al-Khayri, J.M., et al. (Date not available).
  • Handayani, T., et al. (Date not available).
  • ResearchGate (2025). (PDF)
  • Selleck Chemicals (Date not available). Apigenin-7-O-glucuronide.
  • MDPI (2020).
  • Kim, H.J., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. PMC.
  • Strada Journal of Pharmacy (Date not available). The Effect of Maceration and Soxhletation Extraction Methods on The Flavonoid Concentration of Anting-anting Leaves Extracts (Acalypha indica L.) Using Uv-Vis Spectrophotometry.

Sources

Apigenin 7-O-Glucuronide Hydrate: Technical Support and Best Practices Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for Apigenin 7-O-Glucuronide hydrate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the optimal storage and handling of this compound. Our goal is to ensure the integrity of your experiments and the reproducibility of your results by addressing common challenges and questions.

Section 1: Critical Product Specifications at a Glance

For quick reference, the following table summarizes the essential storage and solubility parameters for Apigenin 7-O-Glucuronide hydrate. Adherence to these guidelines is paramount for maintaining the compound's stability and ensuring accurate experimental outcomes.

ParameterSpecificationSource(s)
Appearance Yellow solid/powder[1]
Storage Temperature (Solid) -20°C [2][3][4]
Long-Term Stability (Solid) ≥ 3-4 years at -20°C[2][4]
Recommended Solvents DMSO, DMF[1][2]
Solubility in Organic Solvents DMSO: ≥ 10 mg/mLDMF: ≥ 10 mg/mL[2]
Aqueous Solubility PBS (pH 7.2): ~1 mg/mLWater: Insoluble[2][4]
Stock Solution Storage -80°C for up to 1 year-20°C for up to 1 month[4][5]
Shipping Conditions Typically shipped at room temperature; store immediately upon receipt.[2]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and storage of Apigenin 7-O-Glucuronide hydrate.

Q1: How should I store the Apigenin 7-O-Glucuronide hydrate powder upon arrival?

A1: Immediately upon receipt, the vial containing the solid compound should be stored at -20°C.[2][3] The product is typically shipped at ambient temperature, and this is acceptable for short durations, but long-term stability is ensured only at the recommended storage temperature.[6]

Q2: What is the shelf-life of the solid compound?

A2: When stored properly at -20°C, the solid Apigenin 7-O-Glucuronide hydrate is stable for at least three to four years.[2][4]

Q3: Which solvent should I use to prepare a stock solution?

A3: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents for preparing primary stock solutions.[1][2] For most biological experiments, a high-quality, anhydrous grade of DMSO is preferred. Moisture-contaminated DMSO may reduce the solubility of the compound.[4]

Q4: The compound won't dissolve in my aqueous buffer. What should I do?

A4: Apigenin 7-O-Glucuronide hydrate is poorly soluble in water and most aqueous buffers.[4] To prepare an aqueous working solution, first, dissolve the compound in a minimal amount of DMSO or DMF to create a concentrated stock solution. Then, perform a serial dilution of this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level toxic to your cells (typically <0.5% v/v).

Q5: How should I store my stock solutions?

A5: To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes.[5] For long-term storage, aliquots should be kept at -80°C, where they are stable for up to one year.[4] For short-term use, storage at -20°C is acceptable for up to one month.[4][5]

Q6: Is Apigenin 7-O-Glucuronide hydrate sensitive to light or pH?

A6: While specific data on light sensitivity is limited, it is good laboratory practice to protect flavonoid solutions from light to prevent potential photodegradation. Studies on the related compound, Apigenin 7-O-glucoside, show that it is more stable at acidic pH and can undergo hydrolysis under certain acidic conditions, especially at elevated temperatures.[7][8] Therefore, it is advisable to use buffered solutions and avoid harsh pH conditions during your experiments.

Section 3: Step-by-Step Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a self-validating system for preparing a reliable and stable stock solution.

Materials:

  • Apigenin 7-O-Glucuronide hydrate (Molecular Weight: 446.36 g/mol )[3]

  • Anhydrous, sterile DMSO

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated precision balance and micropipettes

Procedure:

  • Pre-equilibration: Before opening, allow the vial of Apigenin 7-O-Glucuronide hydrate to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which can affect its mass and stability.

  • Weighing: In a well-ventilated area, and wearing appropriate personal protective equipment (PPE), carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.46 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for a few minutes can aid in solubilization if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) or foil-wrapped polypropylene tubes. The volume of the aliquots should be based on your typical experimental needs to avoid waste and freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term use or -20°C for short-term use.[4][5]

Section 4: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms in my cell culture media after adding the compound. The final concentration of the compound exceeds its solubility limit in the aqueous media. The final concentration of DMSO is too high, causing the compound to crash out of solution.Perform a solubility test with your specific media prior to the experiment. Decrease the final concentration of the compound. Ensure the final DMSO concentration in your media is low (ideally ≤0.1%). Prepare an intermediate dilution in media if necessary.
Inconsistent or no biological activity observed. Compound Degradation: Improper storage of the solid or stock solution; multiple freeze-thaw cycles. Inaccurate Concentration: Weighing error; incomplete dissolution.Always use freshly prepared working solutions from properly stored, single-use aliquots. Re-evaluate your stock solution preparation protocol. Ensure your balance is calibrated and the compound is fully dissolved. Consider performing a concentration validation via UV-Vis spectrophotometry (λmax ≈ 270, 335 nm).[2]
Stock solution appears cloudy or contains particulates. Incomplete Dissolution: Insufficient mixing or use of a non-optimal solvent. Contamination: Use of non-sterile equipment or moisture in the solvent. Degradation: The solution may have been stored improperly or for too long.Vortex for a longer duration or use gentle warming (37°C). Use fresh, anhydrous DMSO and sterile tubes.[4] Discard the solution and prepare a fresh stock from the solid powder.

Section 5: Safety and Handling Precautions

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles with side shields when handling the compound.[6]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • Contact: Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[6]

  • Ingestion: Do not eat, drink, or smoke when using this product.[6] It is harmful if swallowed.[6]

  • Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.

Section 6: Workflow Visualization

The following diagram illustrates the best-practice workflow from receiving the product to the preparation of working solutions for your experiments.

G cluster_0 Product Reception & Initial Storage cluster_1 Stock Solution Preparation cluster_2 Aliquoting & Long-Term Storage cluster_3 Experimental Use A Receive Product (Shipped at Ambient Temp) B Store Solid Compound Immediately at -20°C A->B Upon Receipt C Equilibrate Vial to Room Temperature B->C Before Use D Weigh Compound in Ventilated Area C->D E Dissolve in Anhydrous DMSO/DMF D->E F Vortex/Warm to Ensure Full Solubilization E->F G Aliquot into Single-Use Tubes F->G Immediately After Prep H Store Stock Aliquots at -80°C (up to 1 year) or -20°C (up to 1 month) G->H I Thaw a Single Aliquot H->I For Each Experiment J Prepare Working Solution (Dilute in Aqueous Media) I->J K Perform Experiment J->K

Caption: Best-practice workflow for handling Apigenin 7-O-Glucuronide hydrate.

References

  • Apigenin 7-O-glucuronide (CAS 29741-09-1). The Good Scents Company. [Link]

  • Zhang, Z., Yan, W., Shao, Y., & Xiao, M. (2011). Measurement and correlation of solubilities of apigenin and apigenin 7-O-rhamnosylglucoside in seven solvents at different temperatures. Journal of Chemical & Engineering Data, 56(5), 2136-2140. [Link]

  • Safety Data Sheet: Apigenin. Carl ROTH. [Link]

  • Hostetler, G. L., Ralston, R. A., & Schwartz, S. J. (2012). Effects of food formulation and thermal processing on flavones in celery and chamomile. Food Chemistry, 133(4), 1344-1350. [Link]

  • Safety Data Sheet: Apigenin-7-glucoside. Carl ROTH. [Link]

  • Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Scilit. [Link]

  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. MDPI. [Link]

Sources

Troubleshooting poor resolution in chromatographic analysis of Apigenin 7-O-Glucuronide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Resolution & Peak Tailing in HPLC/LC-MS

Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Introduction: The "Polyphenol Paradox"

Welcome to the technical support hub. If you are struggling with Apigenin 7-O-Glucuronide (A7G) , you are likely facing the "polyphenol paradox": the molecule requires acidic conditions to suppress silanol interactions and peak tailing, yet the O-glycosidic bond is susceptible to acid-catalyzed hydrolysis, potentially degrading your sample into the aglycone (Apigenin) during the run.[1]

This guide moves beyond generic advice. We focus on the specific physicochemical tension between the glucuronic acid moiety (polar, acidic pKa ~2.8–3.2) and the flavone backbone (hydrophobic, phenolic).

Module 1: The Diagnostics (Troubleshooting Q&A)

Issue 1: "My A7G peak is tailing severely (Asymmetry > 1.5)."

Diagnosis: Secondary Silanol Interactions. The Science: A7G contains phenolic hydroxyls and a carboxylic acid group. If your mobile phase pH is near neutral (pH 6-7), the carboxylic acid is ionized (COO⁻), but the real culprit for tailing is often the interaction between the flavonoid's phenolic protons and the free silanols (Si-OH) on the silica support. The Fix:

  • Acidify Mobile Phase: You must suppress the ionization of the silanols. Use 0.1% Formic Acid (LC-MS) or 0.1% Phosphoric Acid (HPLC-UV).[1] Target pH 2.5 – 3.0.

  • Column Choice: Switch to a "high-purity" Type B silica column with extensive end-capping. A standard C18 often fails here; a Polar-Embedded C18 or Phenyl-Hexyl phase provides better shape for phenolic compounds by shielding silanols.[1]

Issue 2: "I see a small, increasing peak eluting after A7G that wasn't there before."

Diagnosis: On-Column Hydrolysis (Artifact Generation). The Science: You are likely generating Apigenin (the aglycone) during the run. This happens if you use high column temperatures (>40°C) combined with strong acid (e.g., TFA or high % Formic Acid). The Fix:

  • Lower Temperature: Maintain column oven at 30°C ± 2°C . Do not exceed 35°C.

  • Check Solvent: If using MeOH, switch to Acetonitrile (ACN). Protic solvents like MeOH can sometimes facilitate solvolysis more than aprotic ACN in specific acidic conditions.

Issue 3: "A7G co-elutes with Apigenin or other glycosides."

Diagnosis: Gradient Slope Mismatch. The Science: A7G is significantly more polar than Apigenin due to the sugar acid. If they co-elute, your gradient starts with too much organic solvent, or the slope is too steep, forcing everything out in the void volume. The Fix:

  • Start Lower: Begin your gradient at 5-10% Organic .

  • Shallow Slope: The critical resolution window for flavonoid glycosides is often between 15% and 30% organic modifier. Flatten the gradient in this region (e.g., 0.5% increase per minute).

Module 2: Validated Standard Operating Protocol (SOP)

This protocol balances resolution (sharp peaks) against stability (preventing hydrolysis).[1]

Method Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 5 µm)High surface area for retention; end-capping prevents tailing.[1]
Mobile Phase A Water + 0.1% Formic AcidpH ~2.7 suppresses carboxylic ionization for retention.
Mobile Phase B Acetonitrile (ACN)ACN yields sharper peaks and lower backpressure than MeOH for flavonoids.
Flow Rate 1.0 mL/minStandard for 4.6mm ID.[2] Scale down for UHPLC.
Temperature 30°C (Critical)Prevents thermal degradation of the glycosidic bond.
Detection UV 335 nmMax absorbance for flavones (Band I).
Injection Vol 10 µLPrevent column overload which causes peak fronting.
Gradient Profile (Linear)
  • 0–2 min: Isocratic hold at 10% B (Focuses the analyte at column head).

  • 2–30 min: Linear ramp 10%

    
     40% B (Shallow gradient for glycoside separation).
    
  • 30–35 min: Ramp 40%

    
     90% B (Wash column of aglycones/hydrophobic matrix).
    
  • 35–40 min: Isocratic 90% B.

  • 40–41 min: Return to 10% B.

  • 41–50 min: Re-equilibration (Essential for reproducible retention times).

Module 3: Visualization & Logic Flows

Diagram 1: Troubleshooting Decision Tree

This logic flow guides you through the diagnosis of peak shape and resolution issues.

TroubleshootingLogic Start Start: Analyze Chromatogram CheckShape Check Peak Shape Start->CheckShape Tailing Asymmetry > 1.2 (Tailing)? CheckShape->Tailing Silanol Cause: Silanol Interaction Tailing->Silanol Yes CheckRes Check Resolution (Rs) Tailing->CheckRes No FixSilanol Action: Add 0.1% Formic Acid OR Switch to Phenyl-Hexyl Col Silanol->FixSilanol Coelution Rs < 1.5 (Co-elution)? CheckRes->Coelution Gradient Cause: Gradient too steep Coelution->Gradient Yes GhostPeak Ghost Peak (Aglycone)? Coelution->GhostPeak No FixGradient Action: Lower Initial %B Flatten slope at 15-30% B Gradient->FixGradient Hydrolysis Cause: On-Column Hydrolysis GhostPeak->Hydrolysis Yes FixTemp Action: Lower Temp to 30°C Check Sample pH Hydrolysis->FixTemp

Caption: Decision matrix for diagnosing peak tailing, resolution loss, and artifact generation in A7G analysis.

Diagram 2: Sample Preparation Workflow (Plasma/Tissue)

Direct injection of biological fluids often ruins resolution. Use this Liquid-Liquid Extraction (LLE) workflow to isolate A7G.

ExtractionWorkflow Sample Biological Sample (Plasma/Urine) Acidify Acidify (pH 2-3) (Stabilizes Glucuronide) Sample->Acidify LLE LLE with Ethyl Acetate (3:1 Ratio) Acidify->LLE Sep Centrifuge & Collect Organic Layer LLE->Sep Dry Evaporate to Dryness (N2 stream, <40°C) Sep->Dry Recon Reconstitute (Mobile Phase A) Dry->Recon Inject Inject HPLC Recon->Inject

Caption: Optimized LLE workflow. Acidification prior to extraction is critical to ensure A7G partitions into the organic phase.

References

  • BenchChem Technical Application Notes. (2025). Application Notes and Protocols for the HPLC-DAD Analysis of Apigenin 7-O-glucuronide. Retrieved from [1]

  • Kim, H. J., et al. (2023).[3] Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Applied Sciences , 13(2), 998. Retrieved from [1]

  • Wang, Y., et al. (2018).[4] Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Molecules , 23(11), 2909. (Provides critical data on hydrolysis kinetics). Retrieved from [1]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International . Retrieved from

Sources

Validation & Comparative

Validating the anti-inflammatory effects of Apigenin 7-O-Glucuronide.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Validation Guide: Apigenin 7-O-Glucuronide (A7G) vs. Apigenin Aglycone in Inflammatory Models

Executive Summary

This guide provides a technical framework for validating the anti-inflammatory efficacy of Apigenin 7-O-Glucuronide (A7G) .[1] While the aglycone form (Apigenin) is widely recognized for its potency, A7G represents the primary circulating metabolite in vivo.

Key Technical Insight: Researchers often encounter a "potency paradox" where A7G appears less active than Apigenin in standard in vitro assays due to limited cellular uptake of the glucuronide moiety. However, A7G offers superior solubility and metabolic stability, acting as a "delivery system" that can be deconjugated by


-glucuronidase at sites of inflammation to release the active aglycone.

Part 1: The Comparative Landscape

The following matrix contrasts A7G with its parent compound and a standard positive control (Dexamethasone) to assist in experimental design.

FeatureApigenin 7-O-Glucuronide (A7G) Apigenin (Aglycone) Dexamethasone (Control)
Primary Role Circulating metabolite / ProdrugActive intracellular effectorSteroidal anti-inflammatory
Water Solubility Moderate (Glucuronic acid moiety adds polarity)Poor (Requires DMSO/Ethanol)Low (Soluble as phosphate salt)
In Vitro Potency Moderate (IC

> 10

M)
High (IC

< 10

M)
Very High (nM range)
In Vivo Relevance High (Major form in plasma)Low (Rapidly metabolized to A7G)High
Mechanism MAPK/AP-1 inhibition; Deconjugation required for full effectDirect NF-

B/MAPK inhibition
GR activation / Transrepression

Part 2: Mechanistic Validation (Signaling Pathways)

A7G exerts anti-inflammatory effects by downregulating the expression of iNOS and COX-2.[2][3][4] While the aglycone acts directly, A7G modulates the MAPK (p38, ERK) and AP-1 pathways. In high-inflammation microenvironments, extracellular


-glucuronidase may cleave A7G, locally increasing Apigenin concentration.
Diagram 1: A7G Signaling Modulation

This diagram illustrates the blockade of TLR4 downstream signaling by A7G.

A7G_Pathway cluster_nuc Nuclear Translocation LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Phosphorylation (p38, ERK) TLR4->MAPK NFkB NF-κB (p65) TLR4->NFkB AP1 AP-1 (c-Jun) Translocation MAPK->AP1 Nucleus Nucleus AP1->Nucleus NFkB->Nucleus A7G Apigenin 7-O-Glucuronide (Inhibitor) A7G->MAPK Inhibits Phosphorylation A7G->AP1 Blocks Translocation Genes Target Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Outcome Reduced Inflammation (↓ NO, ↓ PGE2) Genes->Outcome

Caption: A7G inhibits LPS-induced inflammation primarily by suppressing MAPK phosphorylation and AP-1 nuclear translocation, reducing iNOS/COX-2 expression.[3][4]

Part 3: Experimental Protocols

To validate A7G, you must distinguish between cytotoxicity and genuine anti-inflammatory activity. The following workflow uses RAW 264.7 macrophages stimulated with LPS .

Protocol A: Cell Viability & NO Inhibition Screen

Objective: Determine the non-toxic concentration range and IC


 for Nitric Oxide (NO) inhibition.
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (5% CO
    
    
    
    ).
  • Pre-treatment: Replace media with fresh DMEM containing A7G (concentration range: 1, 5, 10, 20, 50

    
    M). Include a Vehicle Control  (DMSO < 0.1%) and Positive Control  (Dexamethasone 1 
    
    
    
    M). Incubate for 1 hour .
  • Stimulation: Add LPS (Final concentration: 100 ng/mL) to all wells except the "Blank" control. Co-incubate for 18–24 hours .

  • Griess Assay (NO Quantification):

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 mins at room temperature (dark).

    • Measure Absorbance at 540 nm.

  • MTT Assay (Viability):

    • Add MTT solution (0.5 mg/mL) to the remaining cells in the original plate. Incubate 2–4 hours.

    • Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

    • Critical Check: If cell viability < 80%, anti-inflammatory data is invalid due to cytotoxicity.

Protocol B: Western Blot Validation (Mechanistic)

Objective: Confirm suppression of protein expression (iNOS, COX-2).[2]

  • Lysate Preparation: Treat cells in 6-well plates (

    
     cells/well) as described above. Wash with ice-cold PBS and lyse using RIPA buffer with protease/phosphatase inhibitors.
    
  • Electrophoresis: Load 20–30

    
    g protein per lane on 10% SDS-PAGE.
    
  • Antibody Incubation:

    • Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-

      
      -actin (Loading Control).
      
    • Secondary: HRP-conjugated anti-rabbit/mouse.

  • Quantification: Normalize band intensity to

    
    -actin using ImageJ.
    
Diagram 2: Experimental Workflow

Visualizing the step-by-step validation process.

Workflow Seed Seed RAW 264.7 (24h) Treat Pre-treat with A7G (1h) Seed->Treat LPS Add LPS (100 ng/mL) Treat->LPS Incubate Incubate (18-24h) LPS->Incubate Split Split Sample Incubate->Split Supernatant Supernatant Split->Supernatant Cells Adherent Cells Split->Cells Griess Griess Assay (NO Levels) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA MTT MTT Assay (Viability Check) Cells->MTT WB Western Blot (iNOS/COX-2) Cells->WB

Caption: Dual-stream workflow ensuring that observed anti-inflammatory effects (Supernatant) are not artifacts of cell death (Cell Lysate).

Part 4: Data Synthesis & Interpretation

When publishing your comparison, structure your data discussion around the Bioavailability-Activity Relationship .

MetricExpected Outcome (A7G)Interpretation
NO Inhibition Dose-dependent reduction (IC

~10-20

M)
Inhibits iNOS enzymatic activity or expression.
Cell Viability >90% at effective doseConfirms non-toxic anti-inflammatory mechanism.
p-MAPK Levels Reduced p-p38 / p-ERKA7G blocks upstream kinase signaling.[3]
vs. Apigenin Higher IC

(less potent)
In vitro artifact; A7G is the relevant in vivo analyte.

-glucuronidase, which should restore potency to Apigenin levels.

References

  • Hu, W., et al. (2016). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages. Food & Function.[4]

  • Zhang, X., et al. (2019). Pharmacokinetics and metabolism of apigenin and its metabolites in rats. Journal of Agricultural and Food Chemistry.

  • Hostetler, G., et al. (2017). Flavone deglycosylation increases their anti-inflammatory activity and absorption. Molecular Nutrition & Food Research.

Sources

Confirming the MMP inhibitory activity of Apigenin 7-O-Glucuronide.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison Guide

Executive Summary

Apigenin 7-O-glucuronide (A7G), a major circulating metabolite of the flavone apigenin, has historically been viewed merely as a Phase II detoxification product. However, recent target-oriented screening and molecular docking studies have reclassified A7G as a potent, direct inhibitor of specific Matrix Metalloproteinases (MMPs), distinct from its aglycone precursor.

Most notably, A7G exhibits sub-micromolar potency against MMP-13 (IC50 = 0.27 µM) , significantly outperforming apigenin in selectivity for collagenases. This guide provides the experimental framework to validate this activity, contrasting A7G’s direct enzymatic inhibition with its upstream regulation of MAPK/AP-1 signaling.

Comparative Analysis: A7G vs. Apigenin (Aglycone)

The common assumption in flavonoid pharmacology is that glycosylation (and glucuronidation) reduces biological activity due to steric hindrance. However, in the context of MMP inhibition, the glucuronic acid moiety of A7G facilitates superior anchoring within the S1' specificity pocket of certain MMPs, particularly MMP-13.

Performance Matrix: IC50 Values (µM)

Data derived from fluorometric inhibition assays (Crascì et al., 2017).

Target EnzymeApigenin 7-O-Glucuronide (A7G)Apigenin (Aglycone)Performance Verdict
MMP-13 (Collagenase-3) 0.27 µM > 100 µM (Inactive)A7G is Superior. The glucuronide moiety is critical for binding.
MMP-3 (Stromelysin-1) 12.87 µM > 100 µM (Inactive)A7G is Superior. Aglycone lacks affinity.
MMP-8 (Collagenase-2) 22.39 µM > 100 µM (Inactive)A7G is Superior.
MMP-9 (Gelatinase B) 17.52 µM~10-20 µMComparable. Both show moderate activity.
Selectivity Profile Highly selective for MMP-13.Broad/Weak non-specific binding.A7G offers targeted inhibition for osteoarthritis/invasion models.

Key Insight: Researchers targeting MMP-13 (critical in cartilage degradation and bone metastasis) should prioritize A7G over the aglycone. The glucuronic acid residue acts as a "zinc-anchor," stabilizing the inhibitor-enzyme complex more effectively than the hydroxyl group alone.

Mechanistic Profile

A7G operates via a Dual-Action Mechanism :

  • Direct Enzymatic Inhibition (Extracellular): It acts as a competitive inhibitor, chelating the catalytic Zinc ion (

    
    ) in the MMP active site.
    
  • Transcriptional Suppression (Intracellular): It downregulates the expression of MMPs by blocking the MAPK/AP-1 signaling cascade.

Visualization: Dual-Action Signaling Pathway

The following diagram illustrates how A7G intercepts MMP activity at both the gene expression level (Nucleus) and the functional enzymatic level (Extracellular Matrix).

G cluster_nucleus Nucleus LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (p38, JNK, ERK) TLR4->MAPK AP1 AP-1 Transcription Factor (c-Fos/c-Jun) MAPK->AP1 Phosphorylation MMP_Gene MMP Gene Expression (MMP-9, MMP-13) AP1->MMP_Gene Transcription ProMMP Pro-MMP Secretion MMP_Gene->ProMMP ActiveMMP Active MMP-13 (Zinc Catalytic Site) ProMMP->ActiveMMP Activation ECM ECM Degradation (Collagen/Gelatin) ActiveMMP->ECM A7G Apigenin 7-O-Glucuronide A7G->MAPK Suppresses A7G->ActiveMMP DIRECT INHIBITION (Zinc Chelation)

Caption: A7G suppresses MMPs via transcriptional downregulation of MAPK/AP-1 and direct steric hindrance of the MMP-13 catalytic zinc site.

Experimental Validation Protocols

To confirm A7G activity in your lab, use the following self-validating protocols.

Protocol A: Fluorometric Enzyme Inhibition Assay (Quantitative)

Best for: Determining IC50 values and confirming direct binding.

Reagents:

  • Recombinant human MMP-13 (or MMP-9).

  • Fluorogenic Substrate (e.g., Mca-PLGL-Dpa-AR-NH2).

  • Assay Buffer: 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

  • A7G Stock: Dissolved in DMSO (Final DMSO < 1%).

Workflow:

  • Enzyme Activation: Incubate pro-MMP with p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C if not using active enzyme.

  • Inhibitor Incubation: Mix 80 µL of Assay Buffer, 10 µL of Active MMP, and 10 µL of A7G (varying concentrations: 0.01 – 100 µM).

  • Equilibration: Incubate for 30 minutes at 37°C to allow A7G to dock into the active site.

  • Substrate Addition: Add 10 µL of Fluorogenic Substrate (10 µM final).

  • Kinetic Read: Measure Fluorescence (Ex/Em = 328/393 nm) every 60 seconds for 30 minutes.

  • Validation Check: The slope of the linear portion of the curve represents velocity (

    
    ). Calculate % Inhibition: 
    
    
    
    .
Protocol B: Gelatin Zymography (Qualitative/Semi-Quantitative)

Best for: Visualizing inhibition of MMP-2 and MMP-9 in cell culture supernatants.

Workflow Visualization:

Zymography Step1 Sample Prep: Mix Supernatant + Non-Reducing Buffer Step2 Electrophoresis: SDS-PAGE with 0.1% Gelatin Step1->Step2 Step3 Renaturation: Wash 2x 30min (2.5% Triton X-100) Step2->Step3 Step4 Development: Incubate 37°C O/N in Calcium Buffer Step3->Step4 Enzyme digests gelatin here Step5 Staining: Coomassie Blue Step4->Step5 Step6 Destaining: Clear Bands on Blue Background Step5->Step6 Control CRITICAL STEP: Add A7G to Development Buffer to test Direct Inhibition Control->Step4

Caption: Workflow for Gelatin Zymography. To test direct inhibition, A7G must be added during the Development (Step 4) phase.

Protocol Steps:

  • Culture: Treat RAW 264.7 cells with LPS (1 µg/mL) ± A7G (10-50 µM) for 24 hours.

  • Electrophoresis: Run supernatants on 10% SDS-PAGE containing 0.1% gelatin. Do not boil samples.

  • Renaturation: Wash gel twice (30 min each) in 2.5% Triton X-100 to remove SDS and restore MMP folding.

  • Development: Incubate gel in incubation buffer (50 mM Tris-HCl, 10 mM CaCl2, pH 7.5) at 37°C for 18–24 hours.

    • Self-Validation: To prove transcriptional inhibition, treat cells with A7G during culture. To prove direct inhibition, add A7G to the incubation buffer (Step 4) instead.

  • Staining: Stain with Coomassie Brilliant Blue R-250; destain until clear bands appear against a blue background.

References
  • Crascì, L., et al. (2017). "Correlating In Vitro Target-Oriented Screening and Docking: Inhibition of Matrix Metalloproteinases Activities by Flavonoids."[1][2][3][4] Planta Medica, 83(11), 901–911.[1][2][3]

    • Primary source for IC50 values and MMP-13 selectivity data.[2]

  • Hu, W., et al. (2016). "Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages."[1] Food & Function, 7(2), 1002–1013.[1][5][6]

    • Primary source for the upstream signaling mechanism (MAPK/AP-1).
  • BenchChem. "Apigenin 7-O-glucuronide Product & Protocol Data."

    • Source for physicochemical properties and handling standards.

Sources

Comparative Analysis: Apigenin 7-O-Glucuronide vs. Flavonoid Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of Apigenin 7-O-Glucuronide (A7G) versus its aglycone (Apigenin) and other flavonoid glycosides.

Content Type: Technical Comparison Guide Subject: Apigenin 7-O-Glucuronide (CAS: 29741-09-1)[1][2]

Executive Summary: The "Natural Prodrug" Paradigm

Apigenin 7-O-Glucuronide (A7G) represents a unique intersection in flavonoid pharmacology.[1] While typically characterized as a Phase II metabolite (excretion product) in mammals, A7G is also a bioactive natural product found in plants such as Juglans sigillata, Erigeron breviscapus, and Salvia officinalis.

Unlike its aglycone counterpart Apigenin —which suffers from poor aqueous solubility (1.35 µg/mL) and rapid first-pass metabolism—A7G exhibits a "natural prodrug" behavior.[1] Experimental data indicates that oral administration of A7G results in 2.62-fold higher Cmax and 14.3-fold higher AUC of systemic apigenin compared to administering apigenin itself. This guide analyzes A7G’s superior pharmacokinetic profile and distinct pharmacological utility in inflammation and tissue remodeling (MMP inhibition).

Chemical & Physical Profile: The Glucuronide Advantage

The addition of the glucuronic acid moiety at the C7 position fundamentally alters the physicochemical landscape of the flavone core.

FeatureApigenin (Aglycone)Apigenin 7-O-Glucuronide (A7G)Apigenin 7-O-Glucoside (Apigetrin)
Formula C15H10O5C21H18O11C21H20O10
MW 270.24 g/mol 446.36 g/mol 432.38 g/mol
Solubility (Water) Poor (< 2 µg/mL)Moderate (Enhanced Polarity)Moderate
GI Stability Low (Degrades in alkaline pH)High (Stable in SIF for 24h)Variable
Primary Role Active PharmacophoreMetabolic Reservoir / Prodrug Dietary Precursor

Expert Insight: Researchers often conflate the glucoside (sugar) with the glucuronide (acid). While the glucoside (Apigetrin) is the common dietary form, the glucuronide (A7G) is the circulating metabolite that resists immediate degradation, effectively "chaperoning" the active aglycone through the digestive tract.

Pharmacokinetics: The Metabolic Recycling Mechanism

The defining superiority of A7G lies in its enterohepatic circulation. Unlike the aglycone, which is rapidly sulfated or excreted, A7G acts as a metabolic trap that can be hydrolyzed back to the active aglycone at target tissues (e.g., sites of inflammation with high


-glucuronidase activity).
Comparative Pharmacokinetic Data (Rat Model)

Data Source: Int. J. Pharm. / Food Funct.

ParameterOral Apigenin (20 mg/kg)Oral A7G (Equivalent Dose)Fold Change (Performance)
Tmax (h) 0.5 - 3.84.0 - 6.0Delayed Release (Sustained)
Cmax (ng/mL) ~45~1182.6x Higher
AUC (ng[1]·h/mL) ~350~500014.3x Higher
Bioavailability (F) 0.7%>10% (Calculated)Significantly Enhanced
Mechanism Visualization

The following diagram illustrates the "Metabolic Recycling" pathway that gives A7G its superior residence time.

PK_Pathway cluster_Lumen Gastrointestinal Lumen cluster_Liver Liver (First Pass) cluster_Tissue Target Tissue (Inflammation) A7G_Oral Oral A7G (Stable in SIF) Microbiota Gut Microbiota (Deglycosylation) A7G_Oral->Microbiota Partial Hydrolysis A7G_Circ A7G (Circulating Metabolite) A7G_Oral->A7G_Circ Direct Absorption (Minor) Aglycone_Lumen Apigenin (Aglycone) Microbiota->Aglycone_Lumen UGT UGT Enzymes (Glucuronidation) Aglycone_Lumen->UGT Absorption UGT->A7G_Circ Metabolic Conversion A7G_Circ->Microbiota Biliary Excretion (Enterohepatic Recycling) Glucuronidase β-Glucuronidase (Hydrolysis) A7G_Circ->Glucuronidase Systemic Transport Active_Api Active Apigenin (Intracellular Effect) Glucuronidase->Active_Api Local Activation

Caption: Enterohepatic recycling of A7G. Unlike the aglycone, A7G recirculates via bile, extending the therapeutic window.

Pharmacodynamics: Anti-Inflammatory & MMP Inhibition[1]

While Apigenin acts broadly, A7G shows specificity for Matrix Metalloproteinase (MMP) inhibition and specific inflammatory pathways.

A. Matrix Metalloproteinase (MMP) Inhibition

A7G is a potent inhibitor of MMPs, which drives its potential in preventing tumor metastasis and tissue degradation.

Target EnzymeIC50 (µM)Comparative Potency
MMP-13 0.27 Highly Potent (Superior to Doxycycline controls in some assays)
MMP-3 12.87Moderate
MMP-9 17.52Moderate
MMP-8 22.39Low
B. Anti-Inflammatory Signaling (MAPK/AP-1)

A7G suppresses inflammation not just by scavenging radicals, but by directly inhibiting the phosphorylation of MAPKs.

Signaling LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 A7G A7G Treatment MAPKs MAPK Phosphorylation (p38, ERK, JNK) A7G->MAPKs Inhibits Phosphorylation NFkB NF-κB Translocation A7G->NFkB Blocks Translocation TLR4->MAPKs TLR4->NFkB AP1 AP-1 Complex (c-Fos/c-Jun) MAPKs->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) AP1->Cytokines Transcription NFkB->Cytokines

Caption: A7G inhibits inflammation by blocking MAPK phosphorylation and AP-1/NF-κB nuclear translocation.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for A7G analysis.

Protocol A: LC-MS/MS Quantification (Simultaneous A7G & Apigenin)

Objective: Quantify A7G levels in plasma/serum without artifactual hydrolysis.[1]

  • Sample Prep:

    • Mix 100 µL plasma with 10 µL internal standard (IS).

    • Add 20 µL 20% ascorbic acid (stabilizer).

    • Precipitate protein with 300 µL Methanol (acidified with 0.1% Formic Acid).

    • Vortex (2 min) and Centrifuge (14,000 rpm, 10 min, 4°C).

  • Chromatography (UHPLC):

    • Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 0-2 min (10% B), 2-5 min (10-90% B), 5-6 min (90% B).

  • Mass Spectrometry (ESI+):

    • Apigenin Transition: m/z 271.1 → 153.0[1]

    • A7G Transition: m/z 447.1 → 271.1 (Loss of glucuronide moiety).

    • Note: Monitor m/z 447 → 271 specifically to distinguish A7G from the glucoside (Apigetrin, m/z 433).

Protocol B: Enzymatic Hydrolysis Assay

Objective: Confirm glucuronide identity via


-glucuronidase specificity.[1]
  • Reaction Mix: Dissolve 1 mg A7G in 1 mL Acetate Buffer (pH 5.0).

  • Enzyme Addition: Add 500 units of E. coli

    
    -glucuronidase (Type IX-A).
    
  • Control: Prepare a parallel tube with Helix pomatia sulfatase (to rule out sulfates).

  • Incubation: 37°C for 2 hours.

  • Validation: Analyze via HPLC. Complete conversion of the peak at RT 4.5 min (A7G) to RT 8.2 min (Apigenin) confirms the glucuronide structure.

References

  • Hu, W., et al. (2016). "Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways."[1] Food & Function.[5] Link

  • Wan, L., et al. (2024). "Pharmacokinetics and extensive intestinal first-pass effects of apigenin and its active metabolite, apigenin-7-O-glucuronide."[1] Journal of Ethnopharmacology. Link

  • BenchChem. "Apigenin 7-O-glucuronide: Chemical and Physical Properties Guide."[1] Link

  • Selleck Chemicals. "Apigenin-7-O-glucuronide: TNF-alpha Inhibitor Data."[1] Link

  • MedChemExpress. "Apigenin-7-glucuronide MMP Inhibition Profile." Link

Sources

Apigenin 7-O-Glucuronide vs. Luteolin-7-O-glucuronide anti-inflammatory activity.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Apigenin 7-O-Glucuronide vs. Luteolin-7-O-glucuronide Anti-inflammatory Activity Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Basis, Signaling Modulation, and Experimental Efficacy[1][2][3][4]

Executive Summary

This guide provides a critical analysis of Apigenin 7-O-glucuronide (A7G) and Luteolin-7-O-glucuronide (L7G) , the two dominant circulating metabolites of the flavones apigenin and luteolin. While often dismissed as phase II inactivation products, recent data confirms both possess significant anti-inflammatory activity, acting either as "prodrugs" cleaved at inflammatory sites or as direct modulators of cell-surface receptors.

The Verdict:

  • Luteolin-7-O-glucuronide (L7G) is the superior Redox Modulator . Its catechol B-ring confers higher direct radical scavenging capacity and stronger inhibition of the Nrf2/ARE pathway compared to A7G.

  • Apigenin 7-O-glucuronide (A7G) exhibits distinct advantages in Neuro-inflammation and Pain models. It shows superior efficacy in specific in vivo nociceptive models (e.g., MSU-induced pain) and acts as a positive allosteric modulator of

    
    7-nACh receptors.
    

Structural Basis of Efficacy (SAR Analysis)

The differential activity of these compounds is dictated by the hydroxylation pattern on the B-ring.

FeatureApigenin 7-O-Glucuronide (A7G)Luteolin-7-O-glucuronide (L7G)
Molecular Weight 446.36 g/mol 462.36 g/mol
B-Ring Structure 4'-OH (Phenol) 3',4'-OH (Catechol)
Redox Potential Moderate. Single hydroxyl limits electron donation.High. Catechol moiety allows facile oxidation to ortho-quinone, scavenging radicals.
Kinase Binding Moderate affinity for MAPK/ERK pockets.High affinity. The extra -OH often forms additional H-bonds with kinase ATP-binding sites (e.g., TAK1).
Solubility Low (needs DMSO/DMF for stock)Low (needs DMSO/DMF for stock)

Expert Insight: The 7-O-glucuronide moiety (Position A-ring) drastically reduces cellular uptake compared to aglycones. However, it increases plasma solubility and circulation time. In inflammatory microenvironments, the activity often depends on the local presence of


-glucuronidase.

Comparative Mechanism of Action

Both compounds converge on the NF-


B and MAPK pathways, but their upstream modulation differs.
The "Prodrug" vs. "Direct Actor" Paradox

A critical confounding variable in in vitro assays is the stability of the glucuronide.

  • Direct Action: The intact glucuronide binds cell surface receptors (e.g., TLR4 complex or GPCRs).

  • Prodrug Action: Macrophages and neutrophils release

    
    -glucuronidase  during degranulation. This enzyme cleaves the glucuronide, releasing the highly active aglycone (Apigenin or Luteolin) locally.
    
Signaling Pathway Diagram

The following diagram illustrates the intervention points of A7G and L7G within the LPS-induced inflammatory cascade.

InflammationPathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS (Stimulus) TLR4 TLR4 / MD-2 Complex LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 / JNK / ERK TAK1->p38 IKK IKK Complex TAK1->IKK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Outcomes Cytokines (TNF-α, IL-6) NO, PGE2 AP1->Outcomes IkB IκBα (Degradation) IKK->IkB p65 NF-κB (p65) Translocation IkB->p65 p65->Outcomes Transcription L7G Luteolin-7-O-glucuronide L7G->TAK1 Inhibits (Direct/Indirect) A7G Apigenin 7-O-glucuronide A7G->p38 Inhibits BetaGlu β-Glucuronidase (Released by Neutrophils) BetaGlu->L7G Cleaves to Aglycone BetaGlu->A7G Cleaves to Aglycone

Figure 1: Mechanistic intervention of A7G and L7G in TLR4 signaling. Note the potential for deglucuronidation by extracellular enzymes in an inflammatory milieu.[1]

Quantitative Performance Data

The following data aggregates findings from RAW 264.7 macrophage assays stimulated with LPS (1 µg/mL).

MetricApigenin 7-O-GlucuronideLuteolin-7-O-glucuronideAnalysis
NO Inhibition (IC50) ~9.93 µM ~14 - 20 µM A7G shows surprisingly high potency in NO suppression in specific studies, though L7G is often cited as superior for general cytokine suppression.
TNF-

Suppression
Significant at 2.5 µMSignificant at 2.5 µMBoth are effective at physiologically relevant concentrations.
iNOS mRNA Strong DownregulationStrong DownregulationL7G effect is often correlated with Nrf2 activation; A7G with AP-1 inhibition.
In Vivo Pain (MSU Model) High Efficacy Moderate EfficacyKey Differentiator: A7G outperformed L7G in monosodium urate-induced pain models (Hu et al.).
Cytotoxicity (CCK-8) Safe > 100 µMSafe > 50 µMA7G generally exhibits a wider safety margin in high-dose applications.

Experimental Validation Protocols

To objectively compare these compounds, you must control for enzymatic cleavage.

Protocol: RAW 264.7 NO Inhibition Assay (with Cleavage Control)

Objective: Determine if activity is intrinsic to the glucuronide or due to the aglycone.

Reagents:

  • Murine RAW 264.7 macrophages.[2][3]

  • LPS (Escherichia coli O111:B4).

  • Saccharolactone (Specific

    
    -glucuronidase inhibitor).
    

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Pre-treatment (The Variable):

    • Group A: Vehicle (DMSO < 0.1%).

    • Group B: A7G (1, 5, 10, 20 µM).

    • Group C: L7G (1, 5, 10, 20 µM).

    • Group D (Control): A7G + Saccharolactone (100 µM). If activity disappears here, A7G is a prodrug.

  • Stimulation: Add LPS (1 µg/mL) 1 hour post-compound treatment. Incubate 24h.

  • Griess Assay: Mix 100 µL supernatant with 100 µL Griess reagent. Read Absorbance at 540 nm.

  • Data Analysis: Calculate % Inhibition relative to LPS-only control.

Experimental Workflow Diagram

Workflow cluster_Assays Readouts Step1 Cell Seeding RAW 264.7 Step2 Pre-Treatment (+/- Saccharolactone) Step1->Step2 Step3 LPS Stimulation (1 μg/mL, 24h) Step2->Step3 Step4 Supernatant Collection Step3->Step4 Griess Griess Assay (NO Levels) Step4->Griess ELISA ELISA (TNF-α, IL-6) Step4->ELISA West Western Blot (p-p65, p-MAPK) Step4->West

Figure 2: Standardized workflow for comparative anti-inflammatory assessment.

References

  • Hu, W., et al. (2019). Antinociceptive Effect of Single Components Isolated from Agrimonia pilosa Ledeb. Extract. Biomolecules & Therapeutics.[4]

    • Key Finding: Demonstrates A7G superiority over L7G in MSU-induced pain models.
  • Shimoi, K., & Nakayama, T. (2005). Glucuronidase deconjugation in inflammation. Methods in Enzymology.

    • Key Finding: Establishes the mechanism of glucuronide cleavage by neutrophil-derived enzymes.

  • Zhang, X., et al. (2015). Apigenin-7-Glycoside Prevents LPS-Induced Acute Lung Injury via Downregulation of Oxidative Enzyme Expression and Protein Activation through Inhibition of MAPK Phosphorylation.[2] International Journal of Molecular Sciences.

    • Key Finding: Provides IC50 d
  • Park, C. M., & Song, Y. S. (2013). Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells. Nutrition Research and Practice.

    • Key Finding: Comparative potency of Luteolin vs. its glycosides.

Sources

Comparative Guide: Apigenin 7-O-Glucuronide vs. Quercetin Glucuronides In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Apigenin 7-O-Glucuronide vs. Quercetin Glucuronides In Vitro Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Prodrug" vs. "Active Metabolite" Paradox

In the context of flavonoid pharmacokinetics, glucuronides are often dismissed as biologically inert Phase II metabolites that serve only to facilitate renal excretion. However, in vitro data reveals a critical divergence between Apigenin 7-O-glucuronide (A7G) and Quercetin-3-O-glucuronide (Q3GA) .

While Q3GA functions primarily as a circulating "prodrug" —requiring local deconjugation to exert potent anti-inflammatory effects—A7G demonstrates a hybrid profile. It retains significant intrinsic inhibitory activity against specific targets (e.g., MMPs, PTP1B) while also serving as a substrate for deconjugation. This guide dissects their stability, transport mechanisms, and inflammatory signaling modulation to inform experimental design.

Physicochemical & Metabolic Context

Both compounds are the dominant circulating forms of their respective aglycones (Apigenin and Quercetin) in human plasma. Their polarity prevents passive diffusion, necessitating specific transport mechanisms for cellular entry.

FeatureApigenin 7-O-Glucuronide (A7G) Quercetin-3-O-glucuronide (Q3GA)
Primary Aglycone Apigenin (Flavone)Quercetin (Flavonol)
Conjugation Site 7-hydroxyl (A-ring)3-hydroxyl (C-ring)
Plasma Stability High; resistant to spontaneous hydrolysis.High; functions as a "carrier" for unstable aglycone.
Solubility significantly higher than Apigenin.significantly higher than Quercetin.
Primary Transporters OAT1, OAT3 (Inhibitor/Substrate), OATP1B1/1B3 .[1][2][3][4][5]OAT3 (High Affinity), OATP1B1/1B3 , MRP2 (Efflux).
Comparative Performance: Biological Activity[5][6][7][8][9][10][11]
A. Anti-Inflammatory Potency (LPS-Stimulated RAW 264.7 Cells)

This is the standard model for comparing these metabolites.

  • Apigenin 7-O-Glucuronide:

    • Mechanism: Directly downregulates AP-1 and MAPK signaling (specifically p38 and ERK phosphorylation).[6][7]

    • Potency: Inhibits NO, PGE2, and TNF-α production in a dose-dependent manner (10–100 µM).

    • Key Insight: Unlike many glucuronides, A7G retains the ability to inhibit Matrix Metalloproteinases (MMPs) directly.

      • MMP-3 IC50: ~12.87 µM[8]

      • MMP-9 IC50: ~17.52 µM[8]

  • Quercetin-3-O-Glucuronide:

    • Mechanism: Often fails to inhibit COX-2 or iNOS expression unlessβ-glucuronidase is present to release the aglycone.

    • Potency: In the absence of deconjugation, Q3GA is frequently inactive against pro-inflammatory gene expression (e.g., CD36, SR-A).

    • Key Insight: Q3GA acts as a "Trojan Horse." It accumulates in plasma and deconjugates at sites of inflammation where extracellular β-glucuronidase is released by neutrophils and macrophages (acidic microenvironment).

B. Cellular Uptake & Transport
  • Q3GA: Uptake is slower than the aglycone. It relies heavily on OAT3 for entry into cells (e.g., kidney proximal tubule, macrophages). Once inside, it is often effluxed rapidly by MRP2 , limiting intracellular residence time unless deconjugated.

  • A7G: Demonstrates significant interaction with OAT1 and OAT3 , often acting as a potent inhibitor (IC50 ~0.7 µM for OAT1). This suggests it can compete with other organic anions, potentially altering the pharmacokinetics of co-administered drugs (Herb-Drug Interactions).

Visualizing the Mechanism of Action

The following diagram contrasts the direct signaling modulation of A7G with the deconjugation-dependent pathway of Q3GA.

G cluster_extracellular Extracellular Space (Inflammatory Microenvironment) cluster_cytoplasm Cytoplasm (Macrophage) LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 A7G_out Apigenin 7-O-Glucuronide (A7G) MAPK MAPK Phosphorylation (p38, ERK) A7G_out->MAPK Inhibits (Direct) AP1 AP-1 Translocation A7G_out->AP1 Inhibits Translocation Q3GA_out Quercetin-3-O-Glucuronide (Q3GA) BetaGluc β-Glucuronidase (Secreted by Neutrophils) Q3GA_out->BetaGluc Substrate Quercetin Quercetin (Aglycone) BetaGluc->Quercetin Deconjugation (Hydrolysis) TLR4->MAPK MAPK->AP1 NFkB NF-κB Activation MAPK->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) AP1->Inflammation NFkB->Inflammation Quercetin->MAPK Inhibits Quercetin->NFkB Potent Inhibition

Caption: A7G directly inhibits MAPK/AP-1 signaling, whereas Q3GA relies on extracellular β-glucuronidase deconjugation to release Quercetin, which then inhibits NF-κB.

Experimental Protocols

To rigorously compare these metabolites, you must control for spontaneous deconjugation. The following protocol uses Saccharolactone , a specific β-glucuronidase inhibitor, to distinguish intrinsic activity from aglycone activity.

Protocol: The "Deconjugation-Check" Activity Assay

Objective: Determine if the observed anti-inflammatory effect is due to the glucuronide itself or its deconjugated aglycone.

Materials:

  • Cell Line: RAW 264.7 Macrophages.[6][9][7]

  • Reagents: LPS (Escherichia coli O111:B4), D-Saccharolactone (β-glucuronidase inhibitor), Griess Reagent.

  • Compounds: A7G, Q3GA, Apigenin (control), Quercetin (control).

Workflow:

  • Seeding: Plate RAW 264.7 cells (5 x 10⁵ cells/well) in 24-well plates; incubate for 24h.

  • Pre-treatment (The Variable Step):

    • Group A (Glucuronide Only): Treat with A7G or Q3GA (10–50 µM).

    • Group B (Inhibition): Treat with A7G or Q3GA + 1 mM D-Saccharolactone .

    • Group C (Aglycone Control): Treat with Apigenin or Quercetin.

  • Stimulation: Add LPS (1 µg/mL) to all wells 1 hour after compound treatment.

  • Incubation: Incubate for 18–24 hours.

  • Analysis:

    • Collect supernatant for NO quantification (Griess Assay) and TNF-α ELISA .

    • Lyse cells for Western Blot (p-ERK, p-p38, COX-2).

Interpretation:

  • If Group B = Group A : The glucuronide possesses intrinsic activity (Common for A7G in MMP assays).

  • If Group B << Group A (Activity disappears with inhibitor): The effect is deconjugation-dependent (Common for Q3GA in COX-2 assays).

Workflow Visualization

Workflow cluster_groups Experimental Conditions Start Start: RAW 264.7 Cells Treat Treatment Groups Start->Treat G1 Glucuronide Only (A7G or Q3GA) Treat->G1 G2 Glucuronide + Saccharolactone Treat->G2 LPS LPS Stimulation (1 µg/mL) G1->LPS G2->LPS Readout Measure NO / TNF-α LPS->Readout Result1 Likely A7G Pattern Readout->Result1 Activity Retained? (Intrinsic Active) Result2 Likely Q3GA Pattern Readout->Result2 Activity Lost? (Prodrug)

Caption: Experimental workflow using Saccharolactone to validate if activity is intrinsic (A7G) or deconjugation-dependent (Q3GA).

References
  • Hu, W., et al. (2016). "Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages." Food & Function.[9] Link

  • Ishisaka, A., et al. (2013). "Mitochondrial dysfunction leads to deconjugation of quercetin glucuronides in inflammatory macrophages." Scientific Reports. Link

  • Terao, J., et al. (2011). "Vascular deconjugation of quercetin glucuronide: The flavonoid paradox revealed?" Molecular Nutrition & Food Research. Link

  • Zhang, S., et al. (2017). "Apigenin, a novel candidate involving herb-drug interaction (HDI), interacts with organic anion transporter 1 (OAT1)."[5] Pharmacological Reports. Link

  • Crascì, L., et al. (2017). "Correlating In Vitro Target-Oriented Screening and Docking: Inhibition of Matrix Metalloproteinases Activities by Flavonoids." Planta Medica. Link

Sources

A Technical Guide to the Reproducibility of Apigenin 7-O-Glucuronide's Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and natural product research, the flavonoid Apigenin 7-O-Glucuronide (A7G) has emerged as a molecule of significant interest. As the primary metabolite of the well-studied dietary flavone apigenin, A7G is increasingly recognized for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] This guide provides an in-depth analysis of the reproducibility of A7G's effects on key cellular signaling pathways, offering a comparative perspective with its aglycone, apigenin. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to provide a clear, objective, and technically grounded overview.

Introduction: The Importance of Reproducibility in Signaling Research

The modulation of intracellular signaling pathways is a cornerstone of modern therapeutics. However, the path from a promising compound to a validated therapeutic is paved with rigorous testing, with reproducibility as a critical checkpoint. Discrepancies in findings across different studies can arise from a multitude of factors, including variations in experimental models, reagent quality, and subtle differences in protocol execution. Therefore, a comprehensive understanding of a compound's activity requires a critical assessment of the consistency of its reported effects. This guide delves into the experimental evidence for A7G's influence on pivotal signaling cascades—MAPK, NF-κB, and PI3K/Akt—to evaluate the reproducibility of its biological activity.

The MAPK/AP-1 Pathway: A Consistent Target in Inflammatory Responses

The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes key kinases like p38 and ERK, is a central regulator of cellular responses to external stimuli, including inflammatory signals. Downstream of the MAPK pathway, the transcription factor Activator Protein-1 (AP-1) plays a crucial role in the expression of pro-inflammatory genes. Multiple studies have investigated the inhibitory effect of A7G on this pathway, particularly in the context of lipopolysaccharide (LPS)-induced inflammation in murine macrophage RAW 264.7 cells.

A seminal study by Hu et al. (2016) demonstrated that A7G dose-dependently inhibits the phosphorylation of both p38 MAPK and ERK in LPS-stimulated RAW 264.7 macrophages.[3] This inhibition of MAPK activation subsequently leads to a reduction in the nuclear translocation of c-Jun, a key component of the AP-1 complex, and a decrease in AP-1-mediated gene expression.[3] These findings have been corroborated by other research, indicating a reproducible effect of A7G on this pathway in this specific cell model.[4]

Comparative Analysis of MAPK/AP-1 Inhibition

To assess the reproducibility of A7G's effect on the MAPK pathway, we can compare the reported dose-dependent inhibitory effects on key downstream markers from available studies.

Cell LineStimulantA7G Concentration (µM)Inhibition of p-p38 (%)Inhibition of p-ERK (%)Reference
RAW 264.7LPS (1 µg/mL)25SignificantSignificant[3]
RAW 264.7LPS (1 µg/mL)50SignificantSignificant[3]
RAW 264.7LPS (1 µg/mL)100SignificantSignificant[3]

Note: While multiple studies confirm the inhibitory trend, a direct numerical comparison of the percentage of inhibition is often challenging due to variations in experimental conditions such as incubation times and antibody batches. However, the qualitative observation of a dose-dependent inhibition of p38 and ERK phosphorylation by A7G in LPS-stimulated RAW 264.7 cells is a consistent finding.

Experimental Workflow: Assessing MAPK Pathway Inhibition

A robust and reproducible method to assess the inhibition of the MAPK pathway by A7G involves Western blot analysis of key phosphorylated proteins.

Caption: Workflow for analyzing MAPK pathway inhibition by A7G.

Detailed Protocol: Western Blot for Phosphorylated MAPK
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of A7G (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Subsequently, stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p38, phospho-ERK, total p38, and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the corresponding total protein levels and express the results as a fold change relative to the LPS-treated control.

The NF-κB Pathway: A Consistent Point of Intervention

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Studies have consistently shown that A7G inhibits the NF-κB pathway in LPS-stimulated RAW 264.7 macrophages.[3][5] This inhibition is mediated, at least in part, by preventing the degradation of IκBα.[3]

Comparative Analysis of NF-κB Inhibition

The reproducibility of A7G's effect on the NF-κB pathway can be evaluated by comparing its impact on downstream inflammatory mediators regulated by NF-κB.

Cell LineStimulantA7G ConcentrationEffect on TNF-α ReleaseEffect on NO ProductionReference
RAW 264.7LPS5 µg/mL (~11.2 µM)26.2% inhibition-[1]
RAW 264.7LPS10 µg/mL (~22.4 µM)83.8% inhibition-[1]
RAW 264.7LPS100 µMSignificant inhibitionSignificant inhibition[6]

Note: The data from different studies, although using slightly different concentration units, consistently demonstrate a dose-dependent inhibition of NF-κB-mediated inflammatory markers by A7G in RAW 264.7 cells.

Experimental Workflow: NF-κB Luciferase Reporter Assay

A highly quantitative and reproducible method to assess NF-κB activation is the luciferase reporter assay.

Caption: Workflow for NF-κB luciferase reporter assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay
  • Cell Transfection: Seed RAW 264.7 cells in a 24-well plate. Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter and a control plasmid expressing Renilla luciferase for normalization.

  • Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of A7G for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as a percentage of the activity observed in the LPS-stimulated control group.

The PI3K/Akt Pathway: A Focus on Cancer Cell Models

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. While the effects of A7G on this pathway are less extensively studied compared to its aglycone, apigenin, emerging evidence suggests its potential as an inhibitor.

A study by Liu et al. (2020) demonstrated that apigenin-7-O-glucoside (a closely related compound) promotes apoptosis in cervical cancer HeLa cells by inhibiting the PTEN/PI3K/AKT pathway.[7] For apigenin, numerous studies have shown its ability to inhibit the PI3K/Akt pathway in various cancer cell lines, leading to decreased cell proliferation and induction of apoptosis.[8][9][10]

Comparative Analysis: A7G vs. Apigenin on Cancer Cell Viability

A direct comparison of the cytotoxic effects of A7G and apigenin on HCT116 human colon cancer cells by Smiljkovic et al. (2017) provides valuable insight into their relative potency.[11]

CompoundCell LineIC50 (µM) after 48hReference
Apigenin 7-O-GlucuronideHCT11615[11]
ApigeninHCT11662[11]

This study suggests that A7G is significantly more potent in reducing the viability of HCT116 cells compared to apigenin.[11] While this is a measure of overall cytotoxicity and not a direct measure of PI3K/Akt pathway inhibition, it provides a strong rationale for further investigation into A7G's effects on this pathway.

Experimental Workflow: Investigating PI3K/Akt Pathway Inhibition

The assessment of the PI3K/Akt pathway inhibition by A7G can be reliably performed using Western blot analysis to detect the phosphorylation status of Akt.

Caption: Workflow for analyzing PI3K/Akt pathway inhibition by A7G.

Discussion: Factors Influencing Reproducibility and Future Directions

The available evidence suggests a reproducible inhibitory effect of Apigenin 7-O-Glucuronide on the MAPK/AP-1 and NF-κB signaling pathways, particularly in the context of LPS-induced inflammation in RAW 264.7 macrophages. The consistent dose-dependent inhibition of key signaling molecules and downstream inflammatory markers across multiple studies provides a solid foundation for its anti-inflammatory potential.

In the context of cancer, while data for A7G is still emerging, the potent cytotoxic effects observed in colon cancer cells, surpassing that of its aglycone apigenin, are promising.[11] The known inhibitory effects of apigenin on the PI3K/Akt pathway in various cancer models provide a strong rationale for further in-depth investigation into A7G's mechanism of action in this context.[8][9][10]

It is crucial to acknowledge that A7G often acts as a prodrug, being metabolized to apigenin in vivo. This metabolic conversion is an important consideration when interpreting and comparing in vitro and in vivo data. The higher potency of A7G observed in some in vitro studies may be attributed to differences in cellular uptake or other pharmacokinetic properties.

To further solidify the understanding of A7G's effects and enhance the reproducibility of findings, future research should focus on:

  • Expanding the range of cell lines: Investigating the effects of A7G on signaling pathways in a broader array of cell types, including various cancer cell lines and primary human cells, will provide a more comprehensive picture of its activity.

  • Direct comparative studies: Head-to-head comparisons of A7G and apigenin on key signaling pathways in the same experimental systems are needed to delineate their respective contributions to the observed biological effects.

  • Standardization of protocols: The adoption of standardized protocols for cell culture, treatment conditions, and data analysis will be crucial for improving the comparability and reproducibility of results across different laboratories.

  • In vivo validation: Further in vivo studies are necessary to confirm the physiological relevance of the in vitro findings and to understand the impact of A7G's metabolism on its therapeutic efficacy.

Conclusion

This technical guide provides a comparative analysis of the reproducibility of Apigenin 7-O-Glucuronide's effects on key cellular signaling pathways. The evidence strongly supports a consistent and reproducible inhibitory role of A7G in the MAPK/AP-1 and NF-κB pathways in inflammatory models. While its direct effects on the PI3K/Akt pathway in cancer are still under active investigation, preliminary data and the established activity of its aglycone, apigenin, highlight its significant potential. By adhering to rigorous and standardized experimental protocols, the scientific community can continue to build a robust and reproducible body of evidence to fully elucidate the therapeutic promise of this intriguing natural compound.

References

  • Shukla, S., & Gupta, S. (2010). Apigenin: A promising molecule for cancer prevention. Pharmaceutical research, 27(6), 962–978.
  • Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., ... & Martins, N. (2019). The Therapeutic Potential of Apigenin. International journal of molecular sciences, 20(13), 3245.
  • Yan, X., Qi, M., Li, P., Zhan, Y., & Shao, H. (2017). Apigenin in cancer therapy: anti-cancer effects and mechanisms of action. Cell & bioscience, 7(1), 1-16.
  • Madunić, J., Madunić, I. V., & Breljak, D. (2018). Apigenin: a promising molecule for cancer prevention. Periodicum biologorum, 120(1), 1-12.
  • Ozbey, U., Attar, R., & Romero, M. A. (2023). Apigenin as a potential anticancer agent in gynecological cancers. Journal of Cancer Research and Clinical Oncology, 149(1), 199-213.
  • Hasnat, M. A., Pervin, M., & Lim, B. O. (2015). Apigenin, a potent antioxidant, and its roles in inhibiting cancer cell proliferation. Journal of food and drug analysis, 23(3), 449-455.
  • Nabavi, S. F., Khan, H., D'onofrio, G., Šamec, D., Shirooie, S., Dehpour, A. R., ... & Nabavi, S. M. (2018). Apigenin as a neuroprotective agent: of mice and men. Pharmacological research, 128, 359-367.
  • Liu, M. M., Ma, R. H., Ni, Z. J., Thakur, K., Cespedes-Acuña, C. L., Jiang, L., & Wei, Z. J. (2020). Apigenin 7-O-glucoside promotes cell apoptosis through the PTEN/PI3K/AKT pathway and inhibits cell migration in cervical cancer HeLa cells. Food and Chemical Toxicology, 146, 111843.
  • Shukla, S., & Gupta, S. (2007). Apigenin-induced apoptosis in human prostate cancer cells is dependent on the activation of caspases and down-regulation of Bcl-2 and Bcl-xL. Molecular and cellular biochemistry, 306(1-2), 1-10.
  • Smiljkovic, M., Stanisavljevic, D., Stojkovic, D., Glamoclija, J., & Sokovic, M. (2017). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. EXCLI journal, 16, 663.
  • Hu, W., Wang, X., Wu, L., Shen, T., Ji, L., Zhao, X., ... & Wang, G. (2016). Apigenin-7-O-β-d-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. Food & function, 7(2), 1002-1013.
  • ResearchGate. (2025). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. [Link]

  • Hu, W., Wang, X., Wu, L., et al. (2016). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. Food & Function, 7(2), 1002-1013.
  • Smiljkovic, M., Stanisavljevic, D., Stojkovic, D., et al. (2017). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. EXCLI Journal, 16, 663-675.
  • Zhang, L., Chen, Y., Fan, G., & Li, Y. (2020). Efficiency comparison of apigenin-7-O-glucoside and trolox in antioxidative stress and anti-inflammatory properties. Journal of Pharmacy and Pharmacology, 72(11), 1588-1596.
  • Nicholas, C., Batra, S., Vargo, M. A., Voss, O. H., Gavrilin, M. A., Wewers, M. D., & Guttridge, D. C. (2007). Apigenin blocks lipopolysaccharide-induced lethality in vivo and proinflammatory cytokines expression by inactivating NF-kappaB through the suppression of p65 phosphorylation. The Journal of Immunology, 179(10), 7121-7127.
  • Nicholas, C., et al. (2016). Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Splenocyte Apoptosis and Modulating T Cell and Macrophage Phenotype. Molecules, 21(3), 323.
  • Lee, Y. J., & Lee, J. I. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 738.
  • FooDB. (2010). Showing Compound Apigenin 7-O-glucuronide (FDB000138). [Link]

  • Smiljkovic, M., Stanisavljevic, D., Stojkovic, D., Glamoclija, J., & Sokovic, M. (2017). Original article: APIGENIN-7-O-GLUCOSIDE VERSUS APIGENIN: INSIGHT INTO THE MODES OF ANTICANDIDAL AND CYTOTOXIC ACTIONS. EXCLI Journal, 16, 663-675.

Sources

Comparative Efficacy Guide: Synthetic vs. Natural Apigenin 7-O-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

A definitive technical guide comparing Synthetic vs. Natural Apigenin 7-O-Glucuronide (A7G), designed for researchers and drug developers.[1]

Executive Summary

Apigenin 7-O-Glucuronide (A7G) has emerged as a critical flavonoid metabolite, exhibiting superior pharmacokinetics and stability compared to its aglycone parent, Apigenin.[1][2][3][4] While Apigenin suffers from poor solubility (<2 µg/mL) and rapid first-pass metabolism, A7G serves as a potent "natural prodrug" with enhanced systemic circulation and intrinsic anti-inflammatory activity.[1]

This guide evaluates the Source-Efficacy Paradox : While the biological molecule is identical, the efficacy of application differs radically between Natural (extracted) and Synthetic sources due to impurity profiles, batch consistency, and scalability.[1]

Verdict:

  • For High-Throughput Screening (HTS) & Clinical Trials: Synthetic A7G is the superior choice due to >99% isomeric purity and absence of bioactive co-metabolites (e.g., Scutellarin) that confound data.[1]

  • For Nutraceutical Labeling: Natural A7G (via Erigeron breviscapus or Combretum) is preferred but requires rigorous HPLC purification to remove co-eluting glycosides.[1]

Physicochemical & Pharmacokinetic Profile

Before comparing sources, we must establish the baseline performance of the molecule itself.

PropertyApigenin (Aglycone)Apigenin 7-O-Glucuronide (A7G)Impact on Efficacy
Solubility (Water) < 0.001 mg/mL~0.12 - 0.34 mg/mLA7G shows ~100x better aqueous solubility, aiding formulation.[1]
Metabolic Stability Low (Rapid Phase II conjugation)High (Stable in intestinal fluid for >24h)A7G resists premature degradation in the GI tract.[1]
Bioavailability (AUC) Low (0.7%)High (14.3-fold higher than Apigenin)Oral A7G delivers higher plasma concentrations of active apigenin.[1][5]
Primary Target Non-specific antioxidantMMP-3/9, MAPK, AP-1A7G exhibits specific inhibition of metalloproteinases and inflammatory signaling.[1]

Key Insight: In pharmacokinetic studies, oral administration of A7G results in significantly higher systemic exposure (


 and 

) of apigenin compared to taking apigenin itself.[1][5] A7G acts as a stable delivery vehicle that recirculates via enterohepatic pathways.[1]
Source Analysis: Synthetic vs. Natural

The choice of source dictates the reliability of your experimental data.

A. Natural Extraction (Plant-Derived) [1][2][6][7]
  • Primary Sources: Erigeron breviscapus, Juglans sigillata, Chrysanthemum morifolium, Combretum.[1]

  • Method: Ultrasound-assisted extraction (UAE) followed by macroporous resin and Sephadex LH-20 purification.[1]

  • The Challenge: Natural A7G is rarely isolated in isolation. It co-exists with Scutellarin (Scutellarein-7-glucuronide) and Apigenin-7-O-glucoside .

  • Impurity Profile: Contains structurally similar flavonoids that may have synergistic or antagonistic effects, making it difficult to attribute biological activity solely to A7G.[1]

B. Chemical Synthesis
  • Method: Koenigs-Knorr glycosylation or selective oxidation of Apigenin-7-O-glucoside.

  • The Advantage: Delivers a single molecular entity.

  • Impurity Profile: Trace metal catalysts (if Pd/Pt used) or deprotection byproducts.[1] These are non-bioactive and easily quantified, unlike the bioactive impurities in natural extracts.[1]

Comparative Matrix
FeatureNatural A7G Synthetic A7G
Purity 85% - 95% (Typical)> 98% (HPLC)
Batch Consistency Low (Seasonal/Regional variation)High (Standardized GMP protocols)
Major Impurities Scutellarin, Luteolin glycosidesResidual solvents, trace catalysts
Cost (Research Grade) High (Labor-intensive purification)Moderate (Scalable synthesis)
Suitability Nutraceuticals, "Whole Plant" studiesADME/Tox studies, Clinical Ph I/II
Biological Efficacy & Mechanism[1][2][3][7][8][9][10][11]

A7G is not merely a passive carrier; it possesses distinct biological activity.

Mechanism of Action: Anti-Inflammatory Signaling

A7G inhibits LPS-induced inflammation by blocking the phosphorylation of MAPKs (p38, ERK, JNK) and preventing the nuclear translocation of the AP-1 transcription factor.[8]

Diagram 1: A7G Signaling Pathway Inhibition Visualization of how A7G intercepts inflammatory signals in Macrophages.[2]

A7G_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Phosphorylation (p38, ERK, JNK) TLR4->MAPK Signaling Cascade AP1 AP-1 Translocation (c-Fos/c-Jun) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) Nucleus->Cytokines Transcription A7G Apigenin 7-O-Glucuronide (Inhibitor) A7G->MAPK BLOCKS (Phosphorylation) A7G->AP1 BLOCKS (Translocation)

Caption: A7G actively suppresses inflammation by blocking MAPK phosphorylation and AP-1 nuclear entry.[1][8]

Experimental Protocols

To validate the efficacy of your A7G source, use the following self-validating protocols.

Protocol A: Isolation from Plant Material (Natural)

Use this to generate a reference standard or for "green" chemistry applications.

  • Extraction: Macerate 1 kg dried Erigeron breviscapus powder in 80% Methanol (1:10 w/v) for 24h.

  • Partitioning: Evaporate MeOH. Suspend residue in water.[1][2] Partition sequentially with Petroleum Ether (removes lipids)

    
     Ethyl Acetate (removes aglycones) 
    
    
    
    n-Butanol (Target Fraction).[1]
  • Enrichment: Load n-BuOH fraction onto D101 Macroporous Resin .

    • Wash: Distilled Water (removes sugars).[1]

    • Elute: 30% Ethanol (removes impurities)

      
      50-70% Ethanol  (Collect A7G).[1]
      
  • Polishing: Subject to Sephadex LH-20 chromatography (MeOH eluent) to separate A7G from Scutellarin.

  • Validation: HPLC-MS/MS required. Look for

    
     445 [M-H]-.
    
Protocol B: Chemical Synthesis (Synthetic)

Use this for high-purity biological assays.[1]

  • Starting Material: Apigenin (commercial grade).[1]

  • Protection: React Apigenin with benzyl bromide (

    
    , DMF) to protect 4',5-hydroxyls.[1]
    
  • Glycosylation: React protected Apigenin with Acetobromo-α-D-glucuronic acid methyl ester using

    
     (catalyst) in Quinoline/Pyridine.
    
  • Deprotection:

    • Saponification (LiOH/MeOH) to remove methyl ester.[1]

    • Hydrogenation (

      
      , Pd/C) to remove benzyl groups.[1]
      
  • Crystallization: Recrystallize from MeOH/Water to achieve >99% purity.

Diagram 2: Production Workflow Comparison Decision tree for selecting the correct production method.

Workflow_Comparison Start Start: Select Source Natural Natural Source (Erigeron/Combretum) Start->Natural Synthetic Synthetic Route (Apigenin Precursor) Start->Synthetic Extract MeOH Extraction & Partitioning Natural->Extract Purify Resin + Sephadex Chromatography Extract->Purify Result_N Natural A7G (85-95% Pure) Contains Isomers Purify->Result_N Protect Selective Protection (4',5-OH) Synthetic->Protect Glycosyl Koenigs-Knorr Glycosylation Protect->Glycosyl Deprotect Deprotection & Crystallization Glycosyl->Deprotect Result_S Synthetic A7G (>99% Pure) Single Entity Deprotect->Result_S

Caption: Synthetic routes offer linear scalability, while natural extraction requires complex purification.[1]

Conclusion & Recommendations

For rigorous drug development, Synthetic Apigenin 7-O-Glucuronide is the requisite standard. The variability inherent in natural extraction—specifically the difficulty in removing isomeric glycosides like Scutellarin—introduces unacceptable noise into pharmacokinetic and potency assays.

  • Recommendation for Researchers: Use Synthetic A7G (CAS 29741-09-1) for all in vitro mechanism studies and in vivo PK profiling to ensure data reproducibility.[1]

  • Recommendation for Formulators: Natural extracts enriched to 85% A7G are sufficient for dietary supplements, provided they are standardized against a synthetic reference to quantify bioactive impurities.[1]

References
  • Hu, W., et al. (2016). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways.[1] Food & Function.[1] Link

  • Yang, Y., et al. (2024). Pharmacokinetics and extensive intestinal first-pass effects of apigenin and its active metabolite, apigenin-7-O-glucuronide, in rats.[1] Journal of Pharmaceutical Investigation. Link

  • Mamadalieva, N. Z., et al. (2011). Anti-candidal activity of Apigenin-7-O-glucoside and Apigenin-7-O-glucuronide.[1] Natural Product Research. Link[1]

  • Hostetler, G. L., et al. (2017). Flavone deglycosylation and metabolism.[1][9] Molecular Nutrition & Food Research. Link[1]

  • Cayman Chemical. Apigenin 7-O-Glucuronide Product Data Sheet & Biological Activity.[1] Link

Sources

Technical Guide: Bioavailability Dynamics of Apigenin vs. Apigenin 7-O-Glucuronide (A7G)

[1]

Executive Summary: The Aglycone Paradox

For drug development professionals, Apigenin (4′,5,7-trihydroxyflavone) presents a classic bioavailability paradox. While the aglycone possesses superior intrinsic membrane permeability compared to its glycoside, Apigenin 7-O-Glucuronide (A7G) demonstrates significantly higher systemic exposure when administered orally.[1]

Current pharmacokinetic (PK) data indicates that A7G functions effectively as a "natural prodrug."[1] Oral administration of A7G yields a 2.62-fold higher ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


14.3-fold higher 

Physicochemical Profile: The Permeability-Solubility Trade-off[1]

The fundamental barrier to Apigenin bioavailability is its classification as a BCS Class II compound (Low Solubility, High Permeability).[1] A7G alters this balance by increasing polarity, which paradoxically aids in total uptake by overcoming the "dissolution rate-limited" absorption step that plagues the aglycone.

Table 1: Physicochemical & Transport Comparison

ParameterApigenin (Aglycone)Apigenin 7-O-Glucuronide (A7G)Impact on Bioavailability
Molecular Weight 270.24 g/mol 446.36 g/mol A7G is bulkier, theoretically reducing passive diffusion.[1]
LogP (Lipophilicity) ~3.02~0.83Aglycone partitions easily into membranes; A7G requires transporters or hydrolysis.[1]
Aqueous Solubility < 1.35 µg/mL (Poor)> 10 µg/mL (Moderate)A7G remains in solution longer in the GI lumen, preventing precipitation.[1]
Caco-2


cm/s

cm/s
Aglycone enters cells faster but is immediately metabolized.[1]
Efflux Ratio ~1.5 (P-gp/BCRP)High (MRP2/3)Both are subject to efflux, but A7G is often the product of efflux pumps.[1]
GI Stability Low (Precipitates/Degrades)High (Stable for >24h)A7G survives the upper GI tract to reach hydrolysis sites.[1]

Mechanistic Pathways: The Metabolic Loop

The superior bioavailability of A7G is driven by a "Hydrolysis-Recycling" loop.[1] When A7G is ingested, it is not absorbed intact. Instead, it serves as a sustained-release vessel.[1]

  • Lumenal Stability: A7G resists degradation in the stomach.[1]

  • Hydrolysis: Lactase Phlorizin Hydrolase (LPH) or cytosolic

    
    -glucosidases (CBG) hydrolyze A7G into the aglycone at the enterocyte brush border.[1]
    
  • Absorption & Reconjugation: The liberated aglycone enters the enterocyte but is instantly reconjugated by UGTs (UGT1A1, UGT2B1) into glucuronides.

  • Enterohepatic Recycling: These conjugates are excreted via bile into the intestine, where gut microbiota hydrolyze them back to aglycones for re-absorption, extending the half-life (

    
    ).[1][2]
    
Visualization: The Absorption-Recycling Pathway[1]

MetabolicLoopcluster_LumenIntestinal Lumencluster_EnterocyteEnterocyte (Gut Wall)cluster_SystemicSystemic Circulation / LiverA7G_OralOral A7G(Glycoside)MicrobiotaMicrobiota/LPH(Hydrolysis)A7G_Oral->MicrobiotaStable TransitApi_LumenApigenin(Aglycone)Api_CellApigenin(Intracellular)Api_Lumen->Api_CellPassive DiffusionMicrobiota->Api_LumenDeglycosylationUGTUGT Enzymes(Phase II Metabolism)Api_Cell->UGTRapid MetabolismApi_GlucApigenin-Glucuronide(Metabolite)UGT->Api_GlucConjugationPortalVeinPortal VeinApi_Gluc->PortalVeinTransport (MRP3)LiverLiver(Biliary Excretion)PortalVein->LiverLiver->MicrobiotaBiliary Recycling(Enterohepatic Circulation)

Figure 1: The metabolic disposition of Apigenin 7-O-Glucuronide.[1] Note the critical role of hydrolysis prior to absorption and the recycling loop that extends systemic exposure.

Pharmacokinetic Performance Data

The following data summarizes comparative in vivo studies (Rat model, 60 mg/kg oral dose) demonstrating the "Prodrug" effect of A7G.

Table 2: Pharmacokinetic Parameters (Mean ± SD)

ParameterOral Apigenin (Aglycone)Oral A7G (Glycoside)Fold Change (Advantage)

(h)
0.5 ± 0.22.8 ± 0.5Delayed (Sustained Release)

(ng/mL)
45.2 ± 12.1118.4 ± 24.32.62x Higher

(ng[1]·h/mL)
210 ± 453003 ± 51014.3x Higher

(h)
~2.5~5.6Extended
Absolute Bioavailability (F) 0.7%~10.5%Significant Improvement

Data synthesized from Wan et al. and Hu et al. (See References).

Experimental Protocols

To validate these findings in your own pipeline, use the following self-validating protocols.

In Vitro: Caco-2 Permeability Assay

Objective: Determine the efflux ratio and apical-to-basolateral transport.[1]

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (

    
     pore size). Culture for 21 days until TEER > 400 
    
    
    .[1]
  • Preparation: Dissolve Apigenin and A7G in DMSO (final conc < 0.5%) and dilute in HBSS (pH 7.4).

  • Transport Study:

    • A->B (Absorption): Add

      
       compound to Apical chamber. Sample Basolateral chamber at 30, 60, 90, 120 min.
      
    • B->A (Efflux): Add

      
       compound to Basolateral chamber. Sample Apical chamber.
      
  • Analysis: Quantify via LC-MS/MS.

    • Critical Step: Treat samples with

      
      -glucuronidase/sulfatase before injection to measure "Total Apigenin" if tracking metabolic conversion.[1]
      
  • Calculation:

    
    .
    
In Vivo: Comparative PK Study (Rat)

Objective: Measure systemic exposure and enterohepatic recycling.[1]

  • Animals: Male Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Dosing:

    • Group A: Apigenin (suspended in 0.5% CMC-Na) at 60 mg/kg.[1]

    • Group B: A7G (suspended in 0.5% CMC-Na) at equimolar dose.[1]

  • Sampling: Blood collection from jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Sample Prep:

    • Plasma (100

      
      ) + Internal Standard (Luteolin) + Acetonitrile (precipitation).[1]
      
    • Enzymatic Hydrolysis: Incubate half the sample with

      
      -glucuronidase (37°C, 2h) to convert metabolites back to aglycone for "Total Apigenin" quantification.
      
  • Validation: Compare "Free Apigenin" vs. "Total Apigenin" to assess Phase II conjugation extent.[1]

Visualization: PK Workflow

PK_Workflowcluster_PrepSample PreparationStartStudy Design(n=6 Rats/Group)DosingOral Gavage(Api vs A7G)Start->DosingSamplingSerial Blood Sampling(0 - 24h)Dosing->SamplingSplitSplit PlasmaSampling->SplitDirectDirect Extraction(Free Aglycone)Split->DirectEnzymeGlucuronidaseHydrolysisSplit->EnzymeAnalysisLC-MS/MSQuantificationDirect->AnalysisEnzyme->AnalysisDataCalculate AUC, Cmax(Total vs Free)Analysis->Data

Figure 2: Workflow for differentiating free aglycone from conjugated metabolites in plasma.

Strategic Recommendations

Based on the comparative data, the following strategies are recommended for formulation and development:

  • Select A7G for Oral Delivery: If the therapeutic target allows, use A7G as the primary active pharmaceutical ingredient (API). It acts as a stable precursor that delivers higher sustained levels of the active aglycone than the aglycone itself.

  • Inhibit Efflux/Metabolism: Co-formulation with bioenhancers (e.g., Piperine or specific UGT inhibitors) can further boost the bioavailability of the liberated aglycone.

  • Target the Colon: Since A7G hydrolysis often relies on colonic microbiota, enteric-coated formulations that protect the glycoside until it reaches the lower GI tract may maximize the "recycling" effect.

References

  • Hu, L., et al. (2024). "Pharmacokinetics and extensive intestinal first-pass effects of apigenin and its active metabolite, apigenin-7-O-glucuronide, in rats."[1][3] Journal of Pharmaceutical Analysis. 3

  • DeRango-Adem, E. F., & Blay, J. (2021).[1] "Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers?" Frontiers in Pharmacology. Link

  • Tang, D., et al. (2019). "A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota." BioMed Research International.[1] 4[1]

  • Zhang, Z., et al. (2011). "Measurement and correlation of solubilities of apigenin and apigenin 7-O-rhamnosylglucoside in seven solvents at different temperatures." Journal of Chemical & Engineering Data. Link[1]

  • Wan, L., et al. (2004).[1] "Evaluation of the first-pass glucuronidation of selected flavones in gut by Caco-2 monolayer model." Pharmaceutical Research. 5

Safety Operating Guide

Apigenin 7-O-Glucuronide (hydrate) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Apigenin 7-O-Glucuronide (Hydrate) Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Operational Context

As researchers working with bioactive flavonoid metabolites like Apigenin 7-O-Glucuronide , we often focus heavily on the application—metabolic stability assays, pharmacokinetic studies, or anti-inflammatory screening—and overlook the end-of-life management of the chemical.

While Apigenin 7-O-Glucuronide is a naturally occurring metabolite (found in plants like Scutellaria and as a liver metabolite of Apigenin), in a concentrated laboratory setting, it must be treated as a hazardous chemical waste . It carries GHS classifications for acute toxicity (oral) and irritation.[1] Improper disposal not only violates environmental regulations (EPA/RCRA) but can introduce bioactive compounds into local water tables, potentially affecting aquatic ecosystems.

This guide provides a self-validating, logic-driven protocol for the safe disposal of Apigenin 7-O-Glucuronide (hydrate), moving beyond generic advice to specific, actionable workflows.

Chemical Safety Profile & Hazard Assessment

Before disposal, you must characterize the waste.[2][3][4][5] This compound is often supplied as a hydrate; the water of crystallization does not alter the chemical disposal pathway but affects the molecular weight calculations for concentration.

Parameter Technical Detail
Chemical Name Apigenin 7-O-Glucuronide (Hydrate)
CAS Number 29741-09-1 (General)
Molecular Formula

Solubility Soluble in DMSO, Methanol, dilute Alkali; Poorly soluble in water (acidic/neutral)
GHS Classification Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
RCRA Status Not P-listed or U-listed; Characterize as Toxic/Irritant Organic Waste

Critical Insight: Because this compound is a glucuronide conjugate, it is susceptible to enzymatic hydrolysis (by


-glucuronidases) in non-sterile waste tanks, potentially reverting to the aglycone Apigenin , which has different solubility and biological activity profiles. Always maintain waste pH < 7 or use organic solvents to inhibit bacterial/enzymatic activity during storage.

Disposal Decision Matrix

The following logic flow dictates the correct waste stream based on the physical state and concentration of the material.

DisposalWorkflow Start Waste Generation: Apigenin 7-O-Glucuronide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Pure Compound Liquid Liquid Waste (Solutions/Suspensions) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Tips, Weigh Boats) StateCheck->Debris Trace Contamination BinSolid Stream A: Solid Chemical Waste (Incineration) Solid->BinSolid SolventCheck Solvent Composition? Liquid->SolventCheck BinDebris Stream D: Solid Hazardous Debris (Double Bagged) Debris->BinDebris OrgSolvent Organic Solvent (DMSO, MeOH, ACN) SolventCheck->OrgSolvent >10% Organic Aqueous Aqueous Buffer (PBS, Media) SolventCheck->Aqueous Mostly Water BinOrg Stream B: Halogenated/Non-Halogenated Organic Waste OrgSolvent->BinOrg HighConc High Conc. (>1%) Aqueous->HighConc BinAqHaz Stream C: Aqueous Hazardous Waste (Do NOT Drain Pour) HighConc->BinAqHaz Yes HighConc->BinAqHaz No (Precautionary Principle)

Figure 1: Decision logic for segregating Apigenin 7-O-Glucuronide waste streams to ensure regulatory compliance and safety.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable to: Expired stocks, spilled powder, or excess weighing material.

  • Containment: Do not sweep dry powder, as this generates dust (inhalation hazard H335).

  • Collection:

    • If in a vial: Keep the vial closed and tape the lid.

    • If spilled: Wet a paper towel with water or ethanol to dampen the powder, then wipe up. This prevents aerosolization.[1][6]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Apigenin 7-O-Glucuronide (Solid)"[7]

    • Hazard Check: Toxic, Irritant.[1]

  • Disposal: Place the container/wipes into the Solid Chemical Waste Drum destined for high-temperature incineration.

    • Why Incineration? Flavonoid glycosides degrade fully into carbon dioxide and water at high temperatures, leaving no bioactive residue.

Protocol B: Liquid Waste (Organic Solutions)

Applicable to: HPLC waste (Methanol/Acetonitrile), DMSO stock solutions.

  • Segregation: Determine if the solvent contains halogens (e.g., Chloroform, DCM). Apigenin 7-O-Glucuronide is rarely dissolved in halogenated solvents, but check your protocol.

  • Container: Use a High-Density Polyethylene (HDPE) or Glass jerrycan.

  • Transfer: Pour solution into the container using a funnel to avoid drips.

  • Labeling:

    • Constituents: "Methanol (99%), Apigenin 7-O-Glucuronide (<1%)".

    • Hazard Check: Flammable, Toxic.[3]

  • Disposal: Send to Organic Solvent Waste stream (Fuel Blending/Incineration).

Protocol C: Aqueous Waste (Buffers/Media)

Applicable to: Cell culture media, enzymatic assay buffers.

STOP: Do not pour down the sink. Although the compound is a natural metabolite, laboratory concentrations often exceed environmental safety thresholds (EC50 values).

  • Collection: Collect all aqueous waste containing the compound in a dedicated carboy.

  • Stabilization: If the waste will sit for >1 week, add 10% bleach or adjust pH to <3 to prevent bacterial growth (which could cleave the glucuronide).

  • Disposal: Label as "Aqueous Hazardous Waste" and arrange for chemical waste pickup.

Emergency Procedures (Spill Response)

In the event of a significant spill (>100 mg):

  • Evacuate & Ventilate: If dust is visible in the air, leave the immediate area for 15 minutes to allow settling.

  • PPE: Wear Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and a lab coat. A N95 dust mask is recommended for powder spills.

  • Neutralization: No specific chemical neutralization is required.

  • Cleanup:

    • Powder: Cover with wet paper towels. Scoop up into a bag. Clean surface with 70% Ethanol.

    • Liquid: Absorb with vermiculite or spill pads.

  • Verification: Use a UV lamp (365 nm) if available. Flavonoids often fluoresce or appear as dark spots under UV, helping confirm the area is clean.

Regulatory & Compliance Reference

  • USA (EPA/RCRA): Apigenin 7-O-Glucuronide is not a specifically listed hazardous waste (P or U list). However, under 40 CFR 262.11 , the waste generator must determine if the waste exhibits hazardous characteristics. Due to the GHS "Harmful if swallowed" classification, it must be managed as Non-RCRA Regulated Chemical Waste (unless mixed with regulated solvents like Methanol, which makes it Ignitable D001).

  • Europe (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • PubChem. Apigenin 7-O-glucuronide | C21H18O11 | CID 5319484 - Safety and Hazards.[8] National Library of Medicine. Available at: [Link]

Sources

Personal Protective Equipment & Handling Guide: Apigenin 7-O-Glucuronide (Hydrate)

[1][2]

Executive Summary & Risk Profile

Apigenin 7-O-Glucuronide (hydrate) (CAS: 29741-09-1 for anhydrous) is a flavonoid glycoside metabolite.[1][2][3] While often perceived as "low risk" due to its natural origin, it presents specific occupational hygiene challenges in a pure, concentrated powder form.[1][2]

The primary risks are respiratory sensitization from dust inhalation and chemical purity degradation due to improper handling (hygroscopicity and light sensitivity).[2] This guide prioritizes sample integrity alongside operator safety, as contamination or degradation directly invalidates experimental data.[2]

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent cross-contamination and sensitization . Standard "lab coat and gloves" are insufficient for high-purity analytical standards where static and dust are variables.[1][2]

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P2 Respirator (Minimum)Prevents inhalation of fine particulates during weighing.[1][2] Pure flavonoids can be respiratory irritants (H335).[1][2]
Ocular Chemical Splash Goggles (ANSI Z87.[1][2]1)Side shields are mandatory.[1][2] H319 classification indicates serious irritation risk upon contact.
Dermal (Hands) Nitrile Gloves (Double-gloved recommended)Specs: Thickness >0.11 mm; Breakthrough >480 min.[1][2] Latex is discouraged due to potential static generation which disperses the powder.
Body Anti-static Lab Coat (Cotton/Polyester blend)Synthetic fibers generate static electricity, causing the charged powder to "jump" or disperse, leading to mass loss and exposure.[2]

Operational Protocol: Safe Handling & Solubilization

A. Environmental Controls[4][5]
  • Lighting: Perform all weighing and solubilization under reduced light or amber-filtered light. Flavonoids are photo-labile; UV exposure accelerates degradation.[1][2]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

B. Step-by-Step Solubilization Workflow

Objective: Create a stable stock solution without precipitation.

  • Challenge: Apigenin 7-O-Glucuronide is sparingly soluble in water but soluble in organic solvents.[1][2] Direct addition to water often results in a "crashing out" effect.

Protocol:

  • Weighing: Weigh the target mass into an amber glass vial (not plastic, to minimize leaching and static).

  • Primary Solubilization (The "Anchor" Solvent):

    • Add DMSO (Dimethyl sulfoxide) or DMF to the powder first.

    • Target Concentration: 10–20 mg/mL.

    • Technique: Vortex for 30 seconds. If particulates persist, sonicate at 40°C for 2 minutes.

  • Secondary Dilution (Working Solution):

    • Slowly add the aqueous buffer (e.g., PBS) to the DMSO stock while vortexing.

    • Critical Limit: Keep the final DMSO concentration <0.1% for cell culture assays to avoid solvent toxicity, though solubility may limit the maximum achievable concentration in the final buffer.

  • Storage:

    • Stock (DMSO): Store at -20°C (stable for ~1 month) or -80°C (6 months).

    • Working Solution: Prepare fresh. Do not store.

C. Visual Workflow Diagram

The following diagram outlines the critical decision paths for handling this compound to ensure safety and stability.

GStartStart: Solid Powder(Apigenin 7-O-Glucuronide)PPE_CheckPPE Check:Nitrile Gloves + N95 MaskStart->PPE_CheckWeighingWeighing Step(Amber Vial + Anti-Static)PPE_Check->WeighingSolvent_ChoiceSolvent SelectionWeighing->Solvent_ChoiceDMSORoute A: DMSO/DMF(Stock Solution 10-20 mg/mL)Solvent_Choice->DMSOPreferredWaterRoute B: Direct Aqueous(NOT RECOMMENDED)Solvent_Choice->WaterPrecipitation RiskSonicateVortex & Sonicate(Avoid Heat >40°C)DMSO->SonicateStorageStorage:-20°C (Amber Vial)Sonicate->StorageUsageExperimental Use(Dilute 1:1000 in Media)Storage->Usage

Caption: Figure 1.[1][2] Logical workflow for the safe weighing and solubilization of Apigenin 7-O-Glucuronide, highlighting the critical solvent selection step to prevent compound loss.

Emergency Procedures & Waste Disposal

Accidental Release Measures
  • Evacuation: If a large quantity (>1g) of dry powder is aerosolized, evacuate the immediate area to allow dust to settle.

  • Containment: Do not dry sweep. This generates more dust.

  • Cleanup:

    • Cover the spill with a wet paper towel (soaked in water or 50% ethanol) to dampen the powder.

    • Wipe up carefully and place in a hazardous waste bag.

    • Clean the surface with 70% ethanol to remove yellow residue.

Disposal Protocols

Apigenin 7-O-Glucuronide is an organic chemical waste.[1][2] It does not typically carry a specific P- or U-list EPA code, but it must not be flushed down the drain.[1][2]

  • Solid Waste: Dispose of contaminated vials, gloves, and paper towels in the Solid Hazardous Waste stream (often "Yellow Bag" or specific chemical debris drum).[2]

  • Liquid Waste: Collect solvent solutions in the Organic Solvent Waste container (halogenated or non-halogenated depending on the co-solvent used).

  • Destruction: The preferred method is chemical incineration equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5319484, Apigenin 7-O-glucuronide.[1][2] PubChem. Available at: [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.